molecular formula C15H22NNaO5S B165002 Metolachlor ESA sodium salt CAS No. 947601-85-6

Metolachlor ESA sodium salt

Cat. No.: B165002
CAS No.: 947601-85-6
M. Wt: 351.4 g/mol
InChI Key: MVQVPBMXHBOZJW-UHFFFAOYSA-M
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Description

Metolachlor ESA sodium salt is used for the control of broadleaf weeds and annual grasses in primarily corn, soybean, and sorghum. Active compounds of metolachlor pesticide may be converted by the target insects or plants or may be degraded in the environment to form the corresponding ethanesulfonic (ESA) acids, oxanillic (OA) acids, and other degradates. Metolachlor ESA sodium salt is one of the metabolites of metolachlor.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H23NO5S.Na/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20;/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQVPBMXHBOZJW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051787
Record name Metolachlor ESA sodium salt
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

947601-85-6
Record name CGA-354743
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Record name Metolachlor ESA sodium salt
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Record name Metolachlor ESA sodium salt
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Foundational & Exploratory

An In-depth Technical Guide to Metolachlor ESA Sodium Salt: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Metolachlor ESA sodium salt, a significant metabolite of the widely used herbicide Metolachlor. Designed for researchers, scientists, and professionals in drug development and environmental science, this document delves into the core chemical characteristics, physicochemical properties, and analytical methodologies pertinent to this compound. Our focus is on delivering field-proven insights and robust data to support advanced research and analytical applications.

Introduction: The Significance of a Key Metabolite

Metolachlor, a member of the chloroacetanilide class of herbicides, is extensively used in agriculture to control a variety of grasses and broadleaf weeds in crops such as corn, soybeans, and sorghum.[1][2] Upon its introduction into the environment, Metolachlor undergoes transformation, leading to the formation of several metabolites. Among these, the ethane sulfonic acid (ESA) derivative is of particular interest due to its increased polarity and potential for greater mobility in soil and water systems.[3] This guide focuses on the sodium salt form of Metolachlor ESA, a common state for this metabolite in various matrices. Understanding its chemical identity and behavior is crucial for accurate environmental monitoring, toxicological assessment, and the development of effective remediation strategies.

Chemical Structure and Identity

A precise understanding of the molecular architecture is fundamental to comprehending the interactions and properties of Metolachlor ESA sodium salt.

Molecular Structure

The chemical structure of Metolachlor ESA sodium salt is characterized by a substituted aniline core, an N-acyl group, and a charged ethane sulfonate moiety. The sodium ion acts as the counter-ion to the negatively charged sulfonate group.

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Chemical Structure of Metolachlor ESA Sodium Salt.

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided:

IdentifierValueSource
IUPAC Name sodium 2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate[4][5]
CAS Number 947601-85-6[6][7]
Chemical Formula C₁₅H₂₂NNaO₅S[1][6][7]
Molecular Weight 351.39 g/mol [1][6]
InChI InChI=1S/C15H23NO5S.Na/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20;/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20);/q;+1/p-1[1][4][8]
InChIKey MVQVPBMXHBOZJW-UHFFFAOYSA-M[1][8]
SMILES CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)[O-])C.[Na+][6]
Synonyms CGA 354743, Metolachlor ethane sulfonic acid (ESA) sodium salt, 2-[(2-Ethyl-6-methylphenyl)(2-methoxy-1-methylethyl)-amino]2-oxo-ethanesulfonic acid sodium salt[1][4][7]

Physicochemical Properties

The physicochemical properties of Metolachlor ESA sodium salt dictate its environmental fate, bioavailability, and analytical behavior. The introduction of the sulfonic acid group significantly increases its polarity compared to the parent compound, Metolachlor.

PropertyValueRemarksSource
Physical State White solid---[1]
Water Solubility Completely solubleThe ionic nature of the sodium salt and the polarity of the sulfonate group contribute to high water solubility.[9]
log P (Octanol-Water Partition Coefficient) -0.54 at 25 °CThis negative value indicates a high preference for the aqueous phase over the lipid phase, highlighting its hydrophilic nature.[9]
Surface Tension 29.0 mN/m at 20.0 °C---[9]
Flash Point 110 °C---[6]

Analytical Methodology: A Validated Approach

The detection and quantification of Metolachlor ESA sodium salt in environmental matrices, particularly water, are critical for regulatory and research purposes. The established and validated method for this analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the required sensitivity and selectivity for trace-level analysis.

Experimental Workflow: From Sample to Data

The following diagram outlines the typical workflow for the analysis of Metolachlor ESA sodium salt in water samples.

G A 1. Sample Collection (50 mL Water Sample) B 2. Solid Phase Extraction (SPE) (Oasis HLB Cartridge) A->B Loading C 3. Elution (Methanol) B->C Analyte Recovery D 4. Concentration (Nitrogen Evaporation) C->D Solvent Removal E 5. Reconstitution (Methanol/Water) D->E Final Volume Adjustment F 6. LC-MS/MS Analysis E->F Injection

Caption: Workflow for the analysis of Metolachlor ESA in water.

Detailed Step-by-Step Protocol

This protocol is based on established methods for the analysis of Metolachlor and its metabolites in well water.[10]

Objective: To quantify the concentration of Metolachlor ESA sodium salt in a water sample.

Materials:

  • Oasis HLB Solid Phase Extraction (SPE) cartridges (0.2 g)

  • Methanol (nanograde or equivalent)

  • Water (MS grade)

  • Metolachlor ESA sodium salt analytical standard

  • Solid Phase Extraction Vacuum Manifold

  • Nitrogen Evaporator

  • Liquid Chromatography system with autosampler and column oven

  • Tandem Mass Spectrometer (MS/MS)

Procedure:

  • Sample Preparation:

    • Measure a 50 mL aliquot of the well water sample.

  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge according to the manufacturer's instructions.

    • Pass the 50 mL water sample through the conditioned SPE cartridge.

    • Rinse the cartridge with a small volume of MS-grade water to remove any interfering substances.

  • Elution:

    • Elute the retained analytes from the SPE cartridge using methanol.

  • Concentration and Reconstitution:

    • Evaporate the methanol eluate to approximately 0.4 mL at 45 °C under a gentle stream of nitrogen.

    • Adjust the final volume of the extract to 0.5 mL with MS-grade water.

    • Add 0.5 mL of methanol to bring the final extract volume to 1.0 mL. This results in a final solvent composition of 1:1 methanol:water.

  • LC-MS/MS Analysis:

    • Transfer the final extract to an autosampler vial.

    • Inject the sample into the LC-MS/MS system.

    • Perform the analysis using an appropriate chromatographic method and MS/MS parameters for the detection and quantification of Metolachlor ESA.

Justification of Methodological Choices:

  • Solid Phase Extraction (SPE) with Oasis HLB: The Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer, which provides excellent retention for a wide range of compounds, including polar metabolites like Metolachlor ESA. This step is crucial for concentrating the analyte from a large sample volume and for sample clean-up, which reduces matrix effects in the MS analysis.

  • LC-MS/MS Detection: This is the gold standard for trace quantitative analysis of organic contaminants in complex matrices. The liquid chromatography step separates the analyte from other components in the sample extract, while the tandem mass spectrometry provides highly selective and sensitive detection based on the specific mass-to-charge ratio of the parent ion and its fragments. This ensures reliable identification and accurate quantification even at low concentrations.

Conclusion

This technical guide has provided a detailed examination of Metolachlor ESA sodium salt, encompassing its chemical structure, physicochemical properties, and a robust analytical methodology for its determination. The information presented herein is intended to serve as a valuable resource for scientists and researchers engaged in environmental monitoring, agricultural science, and related fields. A thorough understanding of this key metabolite is essential for a comprehensive assessment of the environmental impact of Metolachlor-based herbicides.

References

  • Metolachlor ethanesulfonic acid | C15H23NO5S | CID 6426849 - PubChem - NIH. [Link]

  • Metolachlor ESA sodium salt Solution (Solvent: Acetonitrile) | 1X1ML - HPC Standards. [Link]

  • Cga-354743 | C15H22NNaO5S | CID 23676739 - PubChem - NIH. [Link]

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water - California Department of Pesticide Regulation. [Link]

  • Metolachlor ESA OXA and Drinking Water - Minnesota Department of Health. [Link]ance/gw/metolachloresaoxa.pdf)

Sources

An In-depth Technical Guide to Metolachlor ESA Sodium Salt (CAS No. 947601-85-6)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Metolachlor ESA sodium salt, a significant environmental transformation product of the widely used herbicide, metolachlor. Tailored for researchers, environmental scientists, and professionals in drug and chemical development, this document delves into the compound's physicochemical properties, analytical methodologies, environmental fate, and toxicological profile, offering field-proven insights and practical guidance.

Introduction and Significance

Metolachlor ESA sodium salt (CAS No. 947601-85-6) is the sodium salt of Metolachlor ethanesulfonic acid (ESA). It is a major metabolite of the chloroacetanilide herbicide metolachlor, which is extensively used in agriculture to control broadleaf weeds and grasses in crops such as corn, soybeans, and sorghum.[1] The formation of Metolachlor ESA occurs in the environment through the degradation of the parent metolachlor molecule.[2] Due to its high mobility and persistence, Metolachlor ESA is frequently detected in surface water and groundwater, often at concentrations higher than the parent compound.[1][3][4] This prevalence necessitates a thorough understanding of its properties and behavior for accurate environmental risk assessment and water quality management.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Metolachlor ESA sodium salt is fundamental to predicting its environmental transport and fate. These properties govern its solubility in water, potential for bioaccumulation, and interaction with soil and sediment.

PropertyValueSource
CAS Number 947601-85-6[5][6]
Molecular Formula C₁₅H₂₂NNaO₅S[6][7]
Molecular Weight 351.39 g/mol [5][6]
Synonyms 2-[(2-Ethyl-6-methylphenyl)(2-methoxy-1-methylethyl)-amino]2-oxo-ethanesulfonic acid sodium salt; CGA 354743[5][8][9]
Appearance White solid[8]

Environmental Fate and Transport

The environmental behavior of Metolachlor ESA is characterized by its high water solubility and persistence, leading to its widespread detection in aquatic environments.

Formation from Metolachlor

Metolachlor ESA is formed in the soil and aquatic environments through the microbial degradation of metolachlor. The primary transformation pathway involves the substitution of the chlorine atom on the chloroacetyl group with a sulfonic acid group.[2] This transformation significantly increases the water solubility of the compound compared to the parent herbicide.

Metolachlor Metolachlor Metolachlor_ESA Metolachlor ESA Metolachlor->Metolachlor_ESA Microbial Degradation (Substitution of Cl with SO3H)

Caption: Transformation of Metolachlor to Metolachlor ESA.

Persistence and Mobility

Metolachlor ESA is significantly more mobile and persistent in the environment than its parent compound.[3] Studies have shown that a substantial portion of the annual load of Metolachlor ESA in lakes can be attributed to groundwater recharge, highlighting its leaching potential.[3] Its half-life in aquatic systems can be on the order of 100-200 days, with degradation occurring through photolysis and potentially biodegradation.[3] The high persistence and mobility of Metolachlor ESA contribute to its frequent detection in drinking water sources, prompting regulatory monitoring.[1][4]

Analytical Methodologies

The accurate quantification of Metolachlor ESA sodium salt in environmental matrices is crucial for monitoring and risk assessment. The standard analytical approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

Standard Analytical Workflow

The following diagram outlines a typical workflow for the analysis of Metolachlor ESA in water samples.

cluster_prep Sample Preparation cluster_analysis Analysis Water_Sample 50 mL Water Sample SPE Solid-Phase Extraction (e.g., Oasis HLB) Water_Sample->SPE Elution Elute with Methanol SPE->Elution Concentration Evaporate and Reconstitute Elution->Concentration LC_MSMS LC-MS/MS Analysis (Negative Ion Mode) Concentration->LC_MSMS

Caption: Analytical workflow for Metolachlor ESA in water.

Detailed Experimental Protocol

The following protocol is a representative method for the analysis of Metolachlor ESA in water, based on established procedures.[10][12][13]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate the analyte and remove matrix interferences.

  • Materials:

    • 50 mL water sample

    • Oasis HLB SPE cartridge (or equivalent C18 cartridge)[12][13]

    • Methanol (pesticide grade)[12]

    • Deionized water

    • SPE vacuum manifold

  • Procedure:

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the 50 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the Metolachlor ESA from the cartridge with two 5 mL aliquots of methanol into a collection tube.[12][13]

2. Sample Concentration and Reconstitution

  • Objective: To prepare the sample for LC-MS/MS analysis.

  • Procedure:

    • Evaporate the methanol eluate to near dryness under a gentle stream of nitrogen at approximately 40-45°C.[12][13]

    • Reconstitute the residue in a suitable solvent mixture, such as 10:90 acetonitrile/water, to a final volume of 1 mL.[10][11]

3. LC-MS/MS Analysis

  • Objective: To separate and quantify Metolachlor ESA.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Typical Parameters:

    • Chromatographic Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium formate.[12]

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[10][11]

    • MS/MS Transition: Monitor the appropriate precursor to product ion transition for Metolachlor ESA.

4. Quality Control

  • Method Blank: An analyte-free water sample processed through the entire procedure to check for contamination.

  • Fortified Spikes: Samples spiked with a known concentration of Metolachlor ESA to determine method recovery and accuracy. Average recoveries are typically in the range of 95-105%.[10][11]

  • Calibration Curve: A series of standards of known concentrations to quantify the analyte in the samples.

Toxicological Profile

Metolachlor ESA is generally considered to be less toxic than its parent compound, metolachlor.[2][14] However, a thorough understanding of its toxicological profile is essential for human health risk assessment.

EndpointValueSpeciesSource
Acute Oral Toxicity Minimum lethal dose > 5,000 mg/kgRat[2]
Acute Dermal Toxicity Minimum lethal dose > 2,000 mg/kgRat[2]
Skin Sensitization Weak sensitizerGuinea pig[2]
Subchronic Effects Liver toxicity at high doses (≥500 mg/kg/day)Dog[2]

The Minnesota Department of Health has established a health-based guidance value of 1,000 parts per billion (ppb) for Metolachlor ESA in drinking water.[1] It is important to note that toxicological databases for Metolachlor ESA are less extensive than for the parent compound, and some regulatory bodies consider the toxicity of the degradates to be equivalent to the parent for risk assessment purposes.[14]

Safety and Handling

Based on available safety data sheets, Metolachlor ESA sodium salt may cause an allergic skin reaction.[7][15] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye protection.[7][15]

  • Handling: Avoid breathing dust and ensure adequate ventilation.[7][15]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[15]

  • Disposal: Dispose of in accordance with local, regional, and national regulations.[15]

Conclusion

Metolachlor ESA sodium salt is a critical analyte for environmental monitoring due to its widespread presence in water resources originating from the use of metolachlor-based herbicides. Its high mobility and persistence necessitate robust and sensitive analytical methods for its detection and quantification. While toxicological data suggest a lower toxicity profile than the parent compound, its frequent detection in drinking water sources warrants continued research and monitoring to ensure public health and environmental safety. This guide provides a foundational understanding for professionals working with this important environmental contaminant.

References

  • Metolachlor ESA and Drinking Water - Minnesota Department of Health. (n.d.). Retrieved from [Link]

  • Human health fact sheet. (n.d.). US EPA. Retrieved from [Link]

  • Metolachlor ESA Toxicological Summary Sheet. (2023, November). Minnesota Department of Health. Retrieved from [Link]

  • Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water. (2008, June 2). EPA. Retrieved from [Link]

  • SAFETY DATA SHEET - Metolachlor ESA sodium salt. (2015, April 7). Chem Service. Retrieved from [Link]

  • Environmental Fate of Metolachlor. (n.d.). ResearchGate. Retrieved from [Link]

  • Input dynamics and fate in surface water of the herbicide metolachlor and of its highly mobile transformation product metolachlor. (2008, August 1). PubMed. Retrieved from [Link]

  • Metolachlor in Drinking Water | Health Effects & Filters. (n.d.). TapWaterData. Retrieved from [Link]

  • Human Health Reference Levels for Metolachlor/S-Metolachlor and Degradates in Groundwater. (2024, May 30). California Department of Pesticide Regulation - CA.gov. Retrieved from [Link]

  • S-metolachlor: moving towards a ban on the main uses to preserve groundwater quality. (n.d.). ANSES. Retrieved from [Link]

  • Treatment Of Metolachlor Metabolites With Jacobi Activated Carbons. (2018, October 29). Retrieved from [Link]

  • S-metolachlor; Pesticide Tolerances for Emergency Exemptions. (2003, January 3). Federal Register. Retrieved from [Link]

  • Modelling the impacts of climate change on agrochemical fate and transport by water on a catchment scale. (2024, August 15). Utrecht University - UU Research Portal. Retrieved from [Link]

  • Environmental fate of fall-applied metolachlor. (n.d.). Retrieved from [Link]

  • Simulated fate and transport of metolachlor in the unsaturated zone, Maryland, USA. (n.d.). Retrieved from [Link]

  • Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. (n.d.). PubMed. Retrieved from [Link]

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. (2022, June 30). California Department of Pesticide Regulation. Retrieved from [Link]

  • Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. (2014, December 15). California Department of Pesticide Regulation. Retrieved from [Link]

  • Synthesis method of metolachlor. (n.d.). Google Patents.
  • Synthesis method of (S)-metolachlor. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to the Degradation Pathways of Metolachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Metolachlor, a widely utilized chloroacetanilide herbicide, undergoes significant transformation in the environment, leading to the formation of persistent and mobile metabolites. Among these, Metolachlor Ethanesulfonic Acid (ESA) is of paramount concern due to its frequent detection in ground and surface water at concentrations often exceeding the parent compound. This technical guide provides a comprehensive overview of the degradation pathways leading to the formation of Metolachlor ESA sodium salt and explores its subsequent environmental fate. We delve into the primary mechanisms of microbial and abiotic degradation, detail established analytical methodologies for its detection, and present a critical perspective on its environmental persistence and the current gaps in understanding its ultimate degradation.

Introduction: The Environmental Significance of Metolachlor and its Metabolites

Metolachlor is a pre-emergent herbicide extensively used for the control of annual grasses and broadleaf weeds in various agricultural crops.[1] Its efficacy has led to widespread global application. However, the environmental fate of metolachlor extends beyond its initial application. In the soil and aquatic environments, it is subject to transformation processes that yield more polar and often more persistent degradation products.[2][3]

The two most significant metabolites of metolachlor are Metolachlor Ethanesulfonic Acid (ESA) and Metolachlor Oxanilic Acid (OA).[1][4] These compounds are formed through the microbial degradation of the parent herbicide in the soil.[2] Due to their increased water solubility and reduced sorption to soil particles compared to metolachlor, ESA and OA are highly mobile and prone to leaching into groundwater and transport into surface water bodies.[2][5] Consequently, Metolachlor ESA is frequently detected in water resources, posing a potential risk to water quality and ecosystems.[6] Understanding the degradation pathways of Metolachlor ESA is therefore crucial for assessing its environmental impact and developing effective remediation strategies.

Formation of Metolachlor ESA: A Predominantly Microbial Process

The primary pathway for the formation of Metolachlor ESA is the microbial degradation of S-metolachlor in the soil.[1] This transformation is a detoxification mechanism for the microorganisms and involves a multi-step enzymatic process.

The Glutathione Conjugation Pathway

The initial and critical step in the formation of Metolachlor ESA is the conjugation of S-metolachlor with glutathione (GSH), a tripeptide ubiquitously present in living organisms.[2] This reaction is catalyzed by the enzyme glutathione S-transferase (GST).

The process can be summarized as follows:

  • Dechlorination: The chlorine atom on the chloroacetyl group of the S-metolachlor molecule is displaced.[4]

  • Glutathione Conjugation: The sulfur atom of the glutathione molecule acts as a nucleophile, attacking the carbon atom where the chlorine was attached, forming a glutathione conjugate of metolachlor.[2]

Subsequent Enzymatic Transformations

Following the initial conjugation, the glutathione conjugate undergoes a series of enzymatic cleavages to yield Metolachlor ESA. While the precise enzymatic cascade can vary among different microbial species, the generally accepted pathway involves the sequential removal of the glutamate and glycine residues from the glutathione moiety, followed by oxidation to form the sulfonic acid.

Metolachlor_ESA_Formation Metolachlor S-Metolachlor GSH_conjugate Metolachlor-Glutathione Conjugate Metolachlor->GSH_conjugate  Glutathione S-Transferase (GST) + Glutathione (GSH) Cys_conjugate Metolachlor-Cysteine Conjugate GSH_conjugate->Cys_conjugate  γ-Glutamyltranspeptidase & Dipeptidase ESA Metolachlor ESA Cys_conjugate->ESA  C-S Lyase & Oxidation

Degradation Pathways of Metolachlor ESA: A Persistent Challenge

While the formation of Metolachlor ESA is well-established, its subsequent degradation in the environment is a subject of ongoing research and concern. Evidence strongly suggests that Metolachlor ESA is significantly more persistent than its parent compound, S-metolachlor.[2][7] This persistence contributes to its accumulation in water systems.

Microbial Degradation of Metolachlor ESA

The microbial breakdown of Metolachlor ESA appears to be a very slow process. While some studies have suggested that certain microorganisms may be capable of mineralizing the parent metolachlor, the degradation of the highly stable ESA metabolite is less understood.[1][8] The sulfonic acid group imparts high polarity and resistance to enzymatic attack.

Research has indicated that under certain conditions, further transformation of ESA can occur, though at a much slower rate than its formation. The ultimate fate and the complete mineralization of Metolachlor ESA to carbon dioxide, water, and inorganic sulfate by microorganisms in the environment have not been fully elucidated.

Abiotic Degradation of Metolachlor ESA

Abiotic degradation mechanisms, such as hydrolysis and photodegradation, play a role in the environmental fate of many organic compounds. However, their contribution to the degradation of Metolachlor ESA appears to be limited.

  • Hydrolysis: Metolachlor itself is relatively resistant to hydrolysis at environmentally relevant pH values.[2] The ESA metabolite, with its stable sulfonic acid group, is expected to be even more resistant to hydrolytic cleavage.

  • Photodegradation: Studies on the photodegradation of S-metolachlor have shown that it can be broken down by both direct and indirect photolysis, with oxidation mediated by hydroxyl radicals being a predominant pathway in indirect photodegradation.[9] However, specific data on the photodegradation rates and transformation products of Metolachlor ESA are scarce. The high polarity of the ESA molecule may influence its interaction with light and reactive oxygen species in the aqueous phase.

ESA_Degradation_Pathways cluster_formation Formation cluster_degradation Degradation of Metolachlor ESA Metolachlor S-Metolachlor ESA Metolachlor ESA Metolachlor->ESA Microbial Degradation (Rapid) ESA_node Metolachlor ESA Microbial Microbial Degradation Abiotic Abiotic Degradation (Hydrolysis, Photodegradation) Products Further Transformation Products (Largely Undefined) Mineralization Mineralization (CO₂, H₂O, SO₄²⁻)

Analytical Methodologies for the Detection of Metolachlor ESA

The accurate detection and quantification of Metolachlor ESA in environmental matrices are essential for monitoring its occurrence and assessing potential risks. The standard analytical technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), often in tandem (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the low concentrations of Metolachlor ESA typically found in environmental samples and the complexity of the matrices, a pre-concentration and clean-up step is necessary. Solid-phase extraction (SPE) is the most commonly employed technique.

Table 1: Typical Solid-Phase Extraction Parameters for Metolachlor ESA

ParameterDescription
SPE Sorbent Reversed-phase sorbents such as C18 or polymeric sorbents are commonly used.
Sample Loading A known volume of the water sample (e.g., 100-500 mL) is passed through the conditioned SPE cartridge.
Washing The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
Elution The analyte is eluted from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
Reconstitution The eluate is evaporated and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for the analysis of Metolachlor ESA at trace levels.

Table 2: Typical LC-MS/MS Parameters for Metolachlor ESA Analysis

ParameterDescription
LC Column A reversed-phase C18 column is typically used for separation.
Mobile Phase A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.
Ionization Mode Electrospray ionization (ESI) in negative ion mode is used to generate the deprotonated molecule [M-H]⁻ of Metolachlor ESA.
MS/MS Transitions Specific precursor-to-product ion transitions are monitored for quantification and confirmation, providing high selectivity.
Experimental Protocol: Quantification of Metolachlor ESA in Water Samples

I. Materials and Reagents

  • Metolachlor ESA sodium salt analytical standard

  • Methanol, acetonitrile (LC-MS grade)

  • Formic acid, ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Glass fiber filters (0.7 µm)

  • LC-MS/MS system

II. Sample Preparation

  • Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.

  • Condition the SPE cartridge by passing methanol followed by ultrapure water.

  • Load a 250 mL aliquot of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of ultrapure water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the Metolachlor ESA from the cartridge with 10 mL of methanol.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).

  • Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

III. LC-MS/MS Analysis

  • Inject the prepared sample into the LC-MS/MS system.

  • Perform chromatographic separation using a C18 column and a suitable gradient program.

  • Detect the analyte using ESI in negative ion mode, monitoring the appropriate precursor and product ions for Metolachlor ESA.

  • Quantify the concentration of Metolachlor ESA by comparing the peak area to a calibration curve prepared from the analytical standard.

Analytical_Workflow

Conclusion and Future Perspectives

The formation of Metolachlor ESA sodium salt from the widespread use of S-metolachlor herbicide represents a significant environmental pathway leading to the contamination of water resources. The microbial degradation of the parent compound is efficient in producing this persistent and mobile metabolite. While analytical methods for its detection are well-established, a critical knowledge gap remains concerning the ultimate fate of Metolachlor ESA in the environment. Its resistance to further microbial and abiotic degradation highlights the need for further research to:

  • Identify the microorganisms and enzymatic pathways capable of degrading Metolachlor ESA, even if at slow rates.

  • Elucidate the transformation products of Metolachlor ESA under various environmental conditions.

  • Determine the potential for complete mineralization of Metolachlor ESA.

  • Develop and evaluate advanced remediation technologies for the removal of Metolachlor ESA from contaminated water.

Addressing these research questions is imperative for a comprehensive understanding of the environmental risks associated with metolachlor use and for the development of sustainable agricultural practices and effective water treatment strategies.

References

  • Aga, D. S., Thurman, E. M., Yockel, M. E., Zimmerman, L. R., & Williams, T. D. (1996). Identification of a new sulfonic acid metabolite of metolachlor in soil. Environmental Science & Technology, 30(2), 592-597. [Link]

  • U.S. Environmental Protection Agency. (2008). Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water. [Link]

  • Minnesota Department of Health. (n.d.). Metolachlor ESA/OXA and Drinking Water. [Link]

  • Field, J. A., & Thurman, E. M. (1996). Formation and transport of the sulfonic acid metabolites of alachlor and metolachlor in soil. Environmental Science & Technology, 30(5), 1413-1418. [Link]

  • European Food Safety Authority. (2023). Peer review of the pesticide risk assessment of the active substance S‐metolachlor excluding the assessment of the endocrine disrupting properties. EFSA Journal, 21(2), e07823. [Link]

  • Huntscha, S., Stravs, M. A., Bühlmann, A., & Fenner, K. (2008). Input Dynamics and Fate in Surface Water of the Herbicide Metolachlor and of its Highly Mobile Transformation Product Metolachlor ESA. Environmental Science & Technology, 42(18), 6875-6881. [Link]

  • Kolpin, D. W., Thurman, E. M., & Goolsby, D. A. (1996). Occurrence of selected pesticides and their metabolites in near-surface aquifers of the midwestern United States. Environmental Science & Technology, 30(1), 335-340. [Link]

  • Nunes, A. V., & Vidal, R. A. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32(4), 859-871. [Link]

  • Rice, P. J., Anderson, T. A., & Coats, J. R. (2002). Degradation and persistence of metolachlor in soil: effects of concentration, soil moisture, soil depth, and sterilization. Environmental Toxicology and Chemistry, 21(12), 2640-2648. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Metolachlor ESA Human Health Fact Sheet. [Link]

  • Zemolin, C. R., Avila, L. A. D., Cassol, G. V., Massey, J. H., & Camargo, E. R. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32, 859-871. [Link]

  • ANSES. (2023). S-metolachlor: moving towards a ban on the main uses to preserve groundwater quality. [Link]

  • Kolpin, D. W., Sneck-Fahrer, D. A., Hallberg, G. R., & Libra, R. D. (2000). Finding minimal herbicide concentrations in ground water? Try looking for their degradates. Science of The Total Environment, 248(2-3), 115-122. [Link]

  • de la Cruz, E., et al. (2024). Pesticides and transformation products in surface waters of western Montérégie, Canada: occurrence, spatial distribution and ecotoxicological risks. Environmental Science: Processes & Impacts. [Link]

  • PubChem. (n.d.). Metolachlor ethane sulfonic acid. [Link]

  • ResearchGate. (n.d.). Chemical structure of metolachlor and its ethanesulfonic acid (ESA) and oxanillic acid (OA) metabolites. [Link]

  • Fenner, K., et al. (2021). Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation. Environmental Science: Processes & Impacts, 23(11), 1735-1747. [Link]

  • ResearchGate. (n.d.). Biotic and abiotic degradation of S-metolachlor and its commercial product Mercantor Gold® in aqueous media. [Link]

  • ResearchGate. (n.d.). Mineralization of S-metolachlor in soil as affected by moisture content, application history, and association with glyphosate. [Link]

  • ResearchGate. (n.d.). Metolachlor ethanesulfonic acid (ESA) fraction (Eq.[4]) versus time at the focused-recharge site. [Link]

  • ResearchGate. (n.d.). Chemical structure of S-metolachlor, acetochlor and their degradation products: ethane sulfonic (ESA) and oxanilic acids (OXA) metabolites of metolachlor (MESA and MOXA) and acetochlor (AcESA and AcOXA). [Link]

  • U.S. Geological Survey. (n.d.). Analysis of metolachlor ethane sulfonic acid (MESA) chirality in groundwater: A tool for dating groundwater movement in agricultural settings. [Link]

  • ResearchGate. (n.d.). Environmental Fate of Metolachlor. [Link]

Sources

An In-Depth Technical Guide to the Toxicological Profile of Metolachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metolachlor ethanesulfonic acid (ESA), a primary degradation product of the widely used chloroacetanilide herbicide metolachlor, is frequently detected in surface and groundwater. This technical guide provides a comprehensive toxicological profile of its sodium salt, Metolachlor ESA sodium salt (CAS No. 947601-85-6). Synthesizing data from regulatory assessments, peer-reviewed literature, and environmental monitoring studies, this document offers an in-depth analysis for researchers, scientists, and drug development professionals. The guide covers the compound's chemical and physical properties, toxicokinetics, and a detailed assessment of its acute, subchronic, and developmental toxicity. Furthermore, it delves into the genotoxic and carcinogenic potential, ecotoxicological effects, and the underlying biochemical mechanisms of toxicity. This guide is structured to provide not only a repository of current knowledge but also to highlight the scientific rationale behind the toxicological evaluations and identify areas for future research.

Introduction and Physicochemical Properties

Metolachlor ESA is formed in the environment through the microbial degradation of its parent compound, metolachlor. This process involves the replacement of the chlorine atom in the chloroacetyl group with a sulfonic acid group, significantly increasing its water solubility and mobility in soil and aquatic systems.[1][2] The sodium salt of Metolachlor ESA is a white, solid compound.[3]

Table 1: Physicochemical Properties of Metolachlor ESA Sodium Salt

PropertyValueSource
CAS Number 947601-85-6[3]
Molecular Formula C₁₅H₂₂NNaO₅S[3]
Molecular Weight 351.39 g/mol [3]
Appearance White solid[3]

The transformation of metolachlor to its ESA metabolite is a critical aspect of its environmental fate. The increased polarity of Metolachlor ESA compared to the parent compound leads to its lower adsorption to soil particles and consequently, a higher potential for leaching into groundwater.[1] This has led to its frequent detection in water resources, prompting extensive toxicological evaluation to assess the potential risks to human health and the environment.[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to assessing its toxic potential. Studies on Metolachlor ESA sodium salt have consistently demonstrated poor absorption from the gastrointestinal tract and rapid elimination.

Absorption

Oral administration of radiolabeled Metolachlor ESA to rats resulted in very limited absorption. A significant majority of the administered dose, approximately 93.0% in females and 95.6% in males, was excreted in the feces within 24 hours.[5] This suggests that the bioavailability of Metolachlor ESA via the oral route is low.

Distribution and Metabolism

Due to its poor absorption, the distribution of Metolachlor ESA in the body is limited. The replacement of the reactive chlorine atom with a sulfonic acid group not only increases water solubility but also renders the molecule less biologically reactive.[5] This chemical modification is a key factor in its reduced toxic potency compared to the parent metolachlor.[5]

Excretion

The primary route of elimination for orally administered Metolachlor ESA is through the feces, consistent with its poor absorption.[5] The rapid excretion minimizes the potential for systemic accumulation and subsequent toxicity.

The metabolic pathway from the parent compound, metolachlor, to Metolachlor ESA is a crucial detoxification process. This biotransformation significantly alters the compound's physicochemical properties, leading to a distinct toxicokinetic profile characterized by low systemic exposure.

Figure 1: Metabolic transformation of Metolachlor to Metolachlor ESA.

Mammalian Toxicology

The toxicological evaluation of Metolachlor ESA sodium salt has been conducted through a series of acute, subchronic, and developmental studies. A consistent finding across these studies is its significantly lower toxicity compared to its parent compound, S-metolachlor.[5]

Acute Toxicity

Metolachlor ESA sodium salt exhibits a low order of acute toxicity.

Table 2: Acute Toxicity of Metolachlor ESA Sodium Salt

TestSpeciesRouteValueSource
LD₅₀ RatOral>5,000 mg/kg[5]
LD₅₀ RatDermal>2,000 mg/kg[5]

These high LD₅₀ values, representing the highest doses tested, indicate a very low potential for acute toxicity via oral and dermal exposure.[5]

Subchronic Toxicity

Subchronic toxicity studies in both rats and dogs have been conducted to evaluate the effects of repeated exposure to Metolachlor ESA sodium salt.

  • Rat Studies: In a 3-month dietary study, Sprague-Dawley rats were administered Metolachlor ESA at various concentrations. The results showed no observable unequivocal effects on liver function, even at the highest dose tested.[5]

  • Dog Studies: In a 3-month study, dogs administered high doses of Metolachlor ESA exhibited some signs of toxicity, including vomiting in females at the highest dose, and elevated serum eosinophil counts and changes in blood chemistry indicative of liver toxicity (elevated alkaline phosphatase and GGT levels) at the two highest doses.[5]

Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from Subchronic Studies

SpeciesStudy DurationNOAELLOAELCritical EffectsSource
Rat 3-month≥1,640 mg/kg/day>1,640 mg/kg/dayNo observed effects[5]
Dog 3-month200 mg/kg/day500 mg/kg/dayVomiting, elevated serum eosinophils, liver enzyme changes[5]

The data from these studies were used by regulatory agencies to establish an Acceptable Daily Intake (ADI). An ADI of 0.067 mg/kg/day (67 µg/kg/day) for Metolachlor ESA has been derived from the subchronic dog study.[5]

Developmental and Reproductive Toxicity

A developmental toxicity study in pregnant Wistar rats showed no evidence of treatment-related maternal, fetotoxic, or teratogenic effects at doses up to 1,000 mg/kg/day.[5] The NOAEL for both maternal and fetal effects was determined to be ≥1,000 mg/kg/day.[5]

Genotoxicity and Carcinogenicity

A battery of in vitro and in vivo genotoxicity tests has been conducted on Metolachlor ESA, all of which have yielded negative results. These studies include:

  • Ames test (bacterial reverse mutation assay) in Salmonella typhimurium and Escherichia coli[5]

  • In vitro mammalian cell gene mutation test in Chinese hamster V79 cells[5]

  • In vivo mammalian erythrocyte micronucleus test in mouse bone marrow[5]

  • In vivo unscheduled DNA synthesis (UDS) test in rat hepatocytes[5]

These results strongly indicate that Metolachlor ESA is not genotoxic.

While there have been no specific long-term carcinogenicity bioassays conducted on Metolachlor ESA, the negative findings in the comprehensive battery of genotoxicity tests suggest a low carcinogenic potential.[5] This is further supported by the understanding that the conversion of metolachlor to its ESA metabolite is a detoxification pathway, reducing the biological reactivity of the molecule.[5]

Mechanism of Toxicity

The precise biochemical mechanism of toxicity for Metolachlor ESA sodium salt has not been extensively elucidated, likely due to its low toxic potential. However, insights can be drawn from studies on the parent compound, metolachlor, and the observed effects at high doses of the ESA metabolite.

The primary mode of action of metolachlor as a herbicide is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[6] This disrupts cell division and growth in susceptible plants. While this is the herbicidal mechanism, the toxicological effects in mammals are likely different.

Studies on metolachlor have shown that at high concentrations, it can impair mitochondrial function in rat liver, depressing the respiratory control ratio and membrane potential.[7][8] This suggests an interference with cellular energy metabolism. Additionally, some studies on S-metolachlor have indicated the induction of oxidative stress.[9]

Figure 2: Conceptual overview of the mechanism of toxicity.

Ecotoxicology

The environmental presence of Metolachlor ESA necessitates an evaluation of its potential impact on non-target organisms.

Aquatic Ecotoxicity

Studies on the ecotoxicity of Metolachlor ESA suggest a low level of concern for aquatic organisms. Research on microalgae has shown no toxic effects on the growth of two species at concentrations up to 500 µg/L.[10] Another study reported no toxicity towards Nitzschia nana at a very high concentration of 75 mg/L.[10] This is in contrast to the parent compound, metolachlor, which has demonstrated toxicity to various aquatic organisms.[11][12] The Minnesota Department of Health has concluded that in Minnesota surface waters, neither metolachlor ESA nor another metabolite, metolachlor OXA, have been detected at concentrations that would negatively impact aquatic life.[13]

Soil Ecotoxicity

The impact of chloroacetanilide herbicides on soil microbial communities is an area of active research. Studies on the parent compound, S-metolachlor, have shown that it can cause a decrease in soil biological activity, with a notable reduction in fungal populations.[14] The degradation of metolachlor in soil is primarily a microbial process, and factors such as soil moisture and organic matter content can influence its persistence.[15][16] While specific studies on the direct effects of Metolachlor ESA on soil microorganisms are limited, its formation is a key step in the overall microbial degradation of the parent herbicide.

Experimental Protocols

To ensure the integrity and reproducibility of toxicological data, standardized experimental protocols are employed. Below are outlines for key assays relevant to the toxicological assessment of Metolachlor ESA sodium salt.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
  • Test Animals: Healthy, young adult female rats are used.

  • Housing and Acclimation: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimated for at least 5 days before dosing.

  • Dose Administration: The test substance is administered orally by gavage. Dosing is sequential, with the outcome of the previously dosed animal determining the dose for the next.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

OECD_425 start Start with a dose below the estimated LD₅₀ dose Dose one animal start->dose observe Observe for 48 hours dose->observe survives Animal Survives observe->survives dies Animal Dies observe->dies increase_dose Increase dose for the next animal survives->increase_dose Yes stop Stopping Criteria Met (e.g., reversals, dose limits) survives->stop decrease_dose Decrease dose for the next animal dies->decrease_dose No dies->stop increase_dose->dose decrease_dose->dose calculate Calculate LD₅₀ stop->calculate

Figure 3: Workflow for the Acute Oral Toxicity Up-and-Down Procedure.

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Bacterial Strains: Use at least five strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (e.g., S9 fraction from induced rat liver).

  • Exposure: Expose the bacterial strains to a range of concentrations of the test substance.

  • Incubation: Plate the treated bacteria on a minimal medium that lacks the required amino acid for their growth.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow) after a suitable incubation period.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Conclusion

The toxicological profile of Metolachlor ESA sodium salt is characterized by low toxicity across a range of endpoints. Its formation from the parent herbicide, metolachlor, represents a significant detoxification pathway, resulting in a more polar, less biologically reactive molecule that is poorly absorbed and rapidly excreted. Metolachlor ESA is not genotoxic and has a low potential for acute and subchronic toxicity. Developmental toxicity studies have not revealed any adverse effects. While the precise biochemical mechanism of toxicity is not fully understood, the available evidence suggests that it does not share the same level of concern as its parent compound. Ecotoxicological data also indicate a low risk to aquatic organisms. The frequent detection of Metolachlor ESA in water sources underscores the importance of continued monitoring and a thorough understanding of its toxicological profile to ensure the protection of human health and the environment.

References

  • EFFECT OF HERBICIDE S-METOLACHLOR ON SOIL MICROORGANISMS. (n.d.). University of Agricultural Sciences and Veterinary Medicine "Ion Ionescu de la Brad" Iasi.
  • Results of the ecotoxicological tests of (a) S -metolachlor and (b) acetochlor on the growth of an upstream ( O ) and a downstream ( B ) population (3 clones each). (n.d.).
  • S-metolachlor: moving towards a ban on the main uses to preserve groundw
  • Impact of Soil Aeration on the Environmental Fate of Pre-Emergent Herbicide Metolachlor. (n.d.). MDPI.
  • Peer review of the pesticide risk assessment of the active substance s-metolachlor. (n.d.). Semantic Scholar.
  • human health fact sheet - US EPA. (n.d.). US EPA.
  • Formation and transport of the sulfonic acid metabolites of alachlor and metolachlor in soil. (n.d.). USGS.
  • 1 May 29, 2024 Sent via regular email to Pest Management Regulatory Agency Publications Secti - Ecojustice. (2024, May 29). Ecojustice.

  • Metolachlor ESA Toxicological Summary Sheet Minnesota Department of Health November 2023. (2023, November). Minnesota Department of Health.
  • Metolachlor ESA Sodium Salt. (n.d.). CymitQuimica.
  • The Impact of Metolachlor Applications and Phytoremediation Processes on Soil Microorganisms: Insights from Functional Metagenomics Analysis. (2024, July 23). MDPI.
  • Toxicity assessment of the herbicide metolachlor comparative effects on bacterial and mitochondrial model systems. (n.d.). PubMed.
  • Environmental fate of S-Metolachlor: a review. (2014, September 15). SciELO.
  • Toxicity assessment of the herbicide metolachlor comparative effects on bacterial and mitochondrial model systems. (n.d.). CORE.
  • Metolachlor - Prairie Rivers Network. (n.d.). Prairie Rivers Network.
  • Quantification of toxic effects of the herbicide metolachlor on marine microalgae Ditylum brightwellii (Bacillariophyceae), Prorocentrum minimum (Dinophyceae), and Tetraselmis suecica (Chlorophyceae). (n.d.). PubMed.
  • A comparative study of rac- and S-metolachlor toxicity to Daphnia magna. (n.d.). PubMed.
  • Mechanism of metolachlor action due to alterations in cell cycle progression. (2013, August 18). PubMed.
  • Individual and joint toxicity of the herbicide S-metolachlor and a metabolite, deethylatrazine on aquatic crustaceans: Difference between ecological groups | Request PDF. (n.d.).
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Sources

Metolachlor ESA sodium salt mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Metolachlor and its Ethanesulfonic Acid (ESA) Metabolite

Abstract

Metolachlor is a widely utilized pre-emergent herbicide from the chloroacetamide chemical family, valued for its efficacy in controlling annual grasses and small-seeded broadleaf weeds. Its biological activity stems from the S-isomer (S-metolachlor), which acts as a potent inhibitor of very-long-chain fatty acid (VLCFA) synthesis in susceptible plant seedlings. In the environment and within organisms, metolachlor undergoes metabolic degradation, primarily forming two major metabolites: metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA). This guide provides a comprehensive technical overview of the core mechanism of action of the parent compound, S-metolachlor, elucidates the metabolic pathways leading to the formation of the Metolachlor ESA sodium salt, and details the toxicological profile and analytical methodologies for this key metabolite. The focus is to provide researchers, scientists, and drug development professionals with a detailed understanding of the biochemical interactions, from herbicidal action to environmental fate.

Introduction: From Parent Compound to Primary Metabolite

Metolachlor is a selective, systemic herbicide applied pre-emergence to manage weed competition in a variety of crops, including corn, soybeans, and cotton.[1][2] It belongs to the Group 15 (HRAC Group K3) herbicides, which are characterized as seedling growth inhibitors.[1][2] The commercial product is often enriched with the more herbicidally active S-isomer, known as S-metolachlor.[2][3]

Upon entering the environment, S-metolachlor is subject to microbial degradation and metabolic processes in plants, leading to the formation of more polar and mobile transformation products.[4][5] The most significant of these are metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA).[5][6] The ESA metabolite, often found as its sodium salt in aqueous environments, is a result of dechlorination and conjugation, a pathway that fundamentally alters its biological activity.[4] While the herbicidal action is attributed to the parent compound, the ESA metabolite is of critical importance for environmental monitoring and toxicological risk assessment due to its persistence and mobility in soil and water systems.[4][7][8] This guide will first detail the primary mechanism of S-metolachlor and then explore the formation and significance of its ESA metabolite.

Part 1: The Herbicidal Mechanism of Action of S-Metolachlor

The efficacy of S-metolachlor as a herbicide is rooted in its ability to disrupt a fundamental biochemical process in germinating weeds: the synthesis of very-long-chain fatty acids (VLCFAs).

Primary Molecular Target: Inhibition of VLCFA Elongase

VLCFAs (fatty acids with more than 18 carbons) are essential components for plant development, required for the formation of cell membranes, cuticular waxes, and signaling molecules.[9] Their synthesis occurs in the endoplasmic reticulum via a multi-enzyme complex known as the VLCFA elongase system.

S-metolachlor specifically targets and inhibits a key enzyme within this complex: the 3-ketoacyl-CoA synthase , also referred to as the condensing enzyme.[10][11] This enzyme catalyzes the initial, rate-limiting step of the fatty acid elongation cycle, which is the condensation of a long-chain acyl-CoA with malonyl-CoA.[10] S-metolachlor acts as a competitive inhibitor with respect to the acyl-CoA substrate.[10] By binding to the active site of the synthase, it prevents the addition of two-carbon units to the growing fatty acid chain, thereby halting the production of VLCFAs (C20 and longer).[9][10]

cluster_0 VLCFA Elongase Complex (Endoplasmic Reticulum) cluster_1 Cellular Components Acyl_CoA Long-Chain Acyl-CoA (C16, C18) Synthase 3-Ketoacyl-CoA Synthase (Condensing Enzyme) Acyl_CoA->Synthase Malonyl_CoA Malonyl-CoA (+2C) Malonyl_CoA->Synthase Elongation_Steps Reduction → Dehydration → Reduction Synthase->Elongation_Steps Condensation VLCFA Very-Long-Chain Fatty Acids (VLCFAs) (C20, C22, C24...) Elongation_Steps->VLCFA Elongation Cycle Membranes Cell Membranes, Cuticular Waxes VLCFA->Membranes Growth Cell Division & Elongation Membranes->Growth Metolachlor S-Metolachlor Metolachlor->Synthase INHIBITION Metolachlor S-Metolachlor (Herbicidally Active) GSH_Conjugate Glutathione Conjugate Metolachlor->GSH_Conjugate Dechlorination & Glutathione Conjugation (GST-mediated) ESA Metolachlor ESA (Metabolite, Low Toxicity) GSH_Conjugate->ESA Further Degradation & Oxidation

Figure 2: Metabolic pathway from S-Metolachlor to Metolachlor ESA.

Part 3: Biological Profile of Metolachlor ESA

The structural changes that convert S-metolachlor to Metolachlor ESA result in a profoundly different toxicological and biological profile.

Reduced Biological Activity

The replacement of the chlorine atom with a sulfonic acid group is associated with a significant reduction in toxic potency. [12]Metolachlor ESA is considered less toxic than its parent compound and does not exhibit the same herbicidal mechanism of action. [13]Its primary relevance is not as a bioactive agent but as a persistent and mobile environmental marker of metolachlor use. [7]

Toxicological Data Summary

Toxicological studies on Metolachlor ESA have been conducted to establish safe exposure levels, particularly in drinking water. In animal studies, the primary effects observed at high doses are related to liver function. [13][14]

Parameter Species Value Effects Observed / Notes Source
Acute Oral LD₅₀ Rat >5,000 mg/kg Minimum lethal dose not reached at highest tested dose. [12]
Acute Dermal LD₅₀ Rat >2,000 mg/kg Highest dose tested. [12]
Subchronic NOEL Dog 200 mg/kg/day No-Observed-Effect Level. [12]
Subchronic LOEL Dog 500 mg/kg/day Lowest-Observed-Effect Level; changes in blood chemistry indicative of liver toxicity (elevated enzymes). [12]
Carcinogenicity - Insufficient Data Short-term tests for oncogenicity were inactive. [12]

| Developmental Toxicity | Rat | No Effects | No teratogenic or fetotoxic effects observed at the highest tested dose (1,000 mg/kg/day). | [12]|

NOEL: No-Observed-Effect Level; LOEL: Lowest-Observed-Effect Level.

Part 4: Analytical Methodology for Metolachlor ESA

Due to its prevalence in ground and surface water, robust analytical methods are required for the detection and quantification of Metolachlor ESA. The standard approach combines solid-phase extraction (SPE) for sample concentration and cleanup with the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC/MS/MS). [15][16]

Standard Experimental Protocol: Analysis of Metolachlor ESA in Water

This protocol is a synthesized representation of validated methods for the quantification of Metolachlor ESA in water samples. [15][17][18] Objective: To concentrate, isolate, and quantify Metolachlor ESA from a water sample.

Methodology:

  • Sample Preparation:

    • Collect a 50 mL aliquot of the water sample (groundwater, surface water, etc.).

    • If samples are preserved, allow them to reach ambient temperature before processing.

    • For quality control, prepare a matrix blank (control water) and a spiked matrix sample (control water fortified with a known concentration of Metolachlor ESA standard).

  • Solid-Phase Extraction (SPE) - Analyte Concentration:

    • Set up an SPE vacuum manifold.

    • Condition an Oasis HLB or C-18 SPE cartridge (e.g., 0.2 g) by passing methanol followed by reagent water through it, ensuring the cartridge does not go dry.

    • Load the 50 mL water sample onto the conditioned cartridge at a controlled flow rate (e.g., 5-10 mL/min).

    • After loading, wash the cartridge with reagent water to remove interfering polar components.

    • Dry the cartridge thoroughly by applying a vacuum (e.g., ~15 in. Hg) for at least 5 minutes to remove excess water.

  • Elution - Analyte Recovery:

    • Place a 15 mL conical collection tube under the cartridge.

    • Elute the analytes from the cartridge by passing 10 mL of methanol through it.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methanol eluate to approximately 0.4 mL using a gentle stream of nitrogen in a water bath set to ~40-45 °C.

    • Reconstitute the concentrated extract to a final volume of 1.0 mL. A common final solvent composition is 1:1 methanol:water or 10:90 acetonitrile:water to ensure compatibility with the LC mobile phase. [15][17] * Transfer the final extract to an autosampler vial for analysis.

  • LC/MS/MS Analysis:

    • Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Analyze Metolachlor ESA in negative ion mode (ESI-), as the sulfonic acid group is readily deprotonated. [15][16] * Detection: Use Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for Metolachlor ESA for highly selective and sensitive quantification.

    • Quantification: Generate a calibration curve using a minimum of three to five concentrations of an analytical standard. The sample concentration is determined by comparing its peak area to the calibration curve.

cluster_workflow Analytical Workflow Sample 1. Water Sample (50 mL) SPE 2. Solid-Phase Extraction (SPE) (Oasis HLB or C-18 Cartridge) Sample->SPE Load & Wash Elution 3. Elute with Methanol (10 mL) SPE->Elution Recover Analyte Evap 4. Evaporate with N₂ to ~0.4 mL Elution->Evap Concentrate Recon 5. Reconstitute to 1.0 mL (e.g., 1:1 MeOH:Water) Evap->Recon Prepare for Injection LCMSMS 6. LC/MS/MS Analysis (ESI Negative Mode, MRM) Recon->LCMSMS Inject

Figure 3: Standard workflow for the analysis of Metolachlor ESA in water.

Conclusion

The mechanism of action of Metolachlor ESA sodium salt is intrinsically linked to its parent compound, S-metolachlor. The herbicidal activity arises from S-metolachlor's potent and specific inhibition of the VLCFA elongase complex, a critical pathway for seedling development in susceptible weeds. The subsequent metabolic degradation of S-metolachlor leads to the formation of the Metolachlor ESA metabolite, a compound with significantly reduced toxicity but high environmental persistence and mobility. For researchers and scientists, understanding this complete picture is crucial. While S-metolachlor is the target for herbicidal efficacy studies, Metolachlor ESA is the key analyte for environmental monitoring, water quality assessment, and human health risk analysis. The distinct roles of the parent and its metabolite underscore the importance of a comprehensive approach to evaluating the lifecycle and impact of agricultural chemicals.

References

  • Everything Farmers Need to Know About Metolachlor - FBN. (2025). FBN. [Link]

  • LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (2017). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, Cambridge University Press. [Link]

  • S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply. (2025). AgroPages. [Link]

  • S-metolachlor - Revista Cultivar. (2025). Revista Cultivar. [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 545-550. [Link]

  • New York State Department of Health. (n.d.). Human Health Fact Sheet: Metolachlor ESA. US EPA. [Link]

  • Lee, E. A., Kish, J. L., Zimmerman, L. R., & Thurman, E. M. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 74(15), 3754-3759. [Link]

  • Metolachlor Herbicide. (n.d.). Minnesota Department of Agriculture. [Link]

  • California Department of Pesticide Regulation. (2014). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor in Groundwater. [Link]

  • Herbicide Mode of Action Groups 101. (2025). FBN. [Link]

  • Jhala, A., Singh, M., Shergill, L. S., & Norsworthy, J. K. (2023). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Weed Technology, 37(6), 757-771. [Link]

  • U.S. Environmental Protection Agency. (n.d.). S-Metolachlor Human Health Risk Assessment. Regulations.gov. [Link]

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • Minnesota Department of Health. (2023). Metolachlor ESA Toxicological Summary Sheet. [Link]

  • Weed Technology. (2017). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge Core. [Link]

  • Minnesota Department of Health. (n.d.). Metolachlor ESA/OXA and Drinking Water. [Link]

  • California Department of Pesticide Regulation. (2024). Human Health Reference Levels for Metolachlor/S-Metolachlor and Degradates in Groundwater. [Link]

  • ResearchGate. (n.d.). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. [Link]

  • California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. [Link]

  • ResearchGate. (n.d.). Environmental Fate of Metolachlor. [Link]

  • California Department of Pesticide Regulation. (2015). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. [Link]

  • ResearchGate. (n.d.). Input Dynamics and Fate in Surface Water of the Herbicide Metolachlor and of its Highly Mobile Transformation Product Metolachlor ESA. [Link]

  • Aga, D. S., & Thurman, E. M. (2001). Formation and transport of the sulfonic acid metabolites of alachlor and metolachlor in soil. Environmental Science & Technology, 35(12), 2455-2460. [Link]

  • Farlin, J., et al. (2013). Breakthrough dynamics of s-metolachlor metabolites in drinking water wells: Transport pathways and time to trend reversal. Journal of Contaminant Hydrology, 151, 148-160. [Link]

  • ResearchGate. (n.d.). The effects of S-metolachlor on some fatty acids and fatty acids gene expressions in safflower (Carthamus tinctorius L.). [Link]

  • ResearchGate. (n.d.). Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. [Link]

  • ResearchGate. (n.d.). Environmental fate of S-Metolachlor: a review. [Link]

  • Zemolin, C. R., et al. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32(3), 655-664. [Link]

  • ResearchGate. (n.d.). Effects of atrazine and S-metolachlor on stream periphyton taxonomic and fatty acid composition. [Link]

  • ResearchGate. (n.d.). Breakthrough dynamics of s-metolachlor metabolites in drinking water wells: Transport pathways and time to trend reversal. [Link]

  • U.S. Geological Survey. (n.d.). Metolachlor and its metabolites in tile drain and stream runoff in the canajoharie creek watershed. [Link]

  • Nardemir, G., & Babaoğlu, M. (2024). The effects of S-metolachlor on some fatty acids and fatty acids gene expressions in safflower (Carthamus tinctorius L.). Turkish Journal of Agriculture and Forestry, 48(2), 304-313. [Link]

  • Shergill, L. S., et al. (2020). Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp. Frontiers in Plant Science, 11, 986. [Link]

Sources

An In-depth Technical Guide to Metolachlor ESA Sodium Salt: Properties, Analysis, and Environmental Behavior

Author: BenchChem Technical Support Team. Date: January 2026

Metolachlor ESA sodium salt, a significant metabolite of the widely used chloroacetanilide herbicide metolachlor, has garnered considerable attention within the scientific community. Its prevalence in environmental monitoring, particularly in ground and surface water, necessitates a thorough understanding of its physical and chemical characteristics. This guide provides a comprehensive overview for researchers, environmental scientists, and analytical chemists, detailing its core properties, environmental fate, analytical methodologies, and toxicological profile.

Section 1: Chemical Identity and Core Properties

Metolachlor ESA sodium salt is formed in the environment through the microbial degradation of its parent compound, metolachlor.[1][2] This transformation involves the replacement of a chlorine atom with an ethanesulfonic acid (ESA) group, significantly altering the molecule's properties.[3]

Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
Chemical Name sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate[4][5]
Synonyms CGA 354743, Metolachlor ethane sulfonic acid (ESA) sodium salt[6]
CAS Number 947601-85-6[4][5][6][7][8][9][10][11][12]
Molecular Formula C₁₅H₂₂NNaO₅S[7][8][10][11]
Molecular Weight 351.39 g/mol [4][6][8][10][11][12]
Appearance White to Off-White Solid[6][13][14]
Melting Point 172 - 174°C[14]
Solubility Slightly soluble in Water and Methanol; Soluble in DMSO[14]
Stability Hygroscopic[14]
Storage Store at -20°C, under inert atmosphere[14][15]
Section 2: Environmental Fate and Transport

The transformation of metolachlor into its ESA metabolite is a critical factor in its environmental behavior. The addition of the sulfonic acid group makes Metolachlor ESA a more polar and hydrophilic compound compared to its parent herbicide.[13]

Enhanced Mobility and Persistence

This increased polarity has profound implications for its mobility in the environment. Metolachlor ESA exhibits lower sorption to soil particles and is significantly more mobile, leading to a higher potential for leaching into groundwater and transport into surface water bodies.[13][16][17] Studies have consistently shown that Metolachlor ESA is detected more frequently and at higher concentrations in water samples than the parent metolachlor compound.[16][17]

While the degradation rates of metolachlor and Metolachlor ESA in aquatic systems can be similar, the primary difference in their environmental concentrations stems from their distinct persistence and mobility in soil.[16] The ESA degradate can persist in agricultural soils for extended periods, with one study noting its presence for more than four years after the application of the parent herbicide.[17]

Degradation Pathway

Microbial degradation is the principal pathway for the dissipation of metolachlor in soil.[1][2] This process, often a cometabolic one, leads to the formation of two major metabolites: Metolachlor ethanesulfonic acid (ESA) and Metolachlor oxanilic acid (OA).[1][2] The transformation proceeds through a glutathione S-transferase (GST)-mediated reaction where the herbicide is dechlorinated and conjugated with glutathione.[18]

G Metolachlor Metolachlor (Parent Herbicide) MicrobialAction Microbial Degradation in Soil (GST-mediated) Metolachlor->MicrobialAction Dechlorination & Conjugation ESA Metolachlor ESA (Ethanesulfonic Acid Metabolite) MicrobialAction->ESA OA Metolachlor OA (Oxanilic Acid Metabolite) MicrobialAction->OA

Fig 1. Simplified degradation pathway of Metolachlor.
Section 3: Analytical Methodologies

The accurate quantification of Metolachlor ESA sodium salt in environmental matrices is crucial for risk assessment and regulatory monitoring. The standard and most effective method involves solid-phase extraction (SPE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[8][19][20]

Standard Analytical Workflow

The general workflow is designed to isolate the analyte from a complex matrix (like well water) and prepare it for sensitive detection.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Collect 50 mL Water Sample SPE 2. Pass through SPE Cartridge (Oasis HLB) Sample->SPE Rinse 3. Rinse Cartridge with Water SPE->Rinse Elute 4. Elute Analytes with Methanol Rinse->Elute Evap 5. Evaporate to ~0.4 mL (Nitrogen Stream, 45°C) Elute->Evap Adjust 6. Adjust to 1.0 mL (0.5 mL Water + 0.5 mL Methanol) Evap->Adjust LCMS 7. Analyze via LC/MS/MS Adjust->LCMS

Fig 2. Workflow for the analysis of Metolachlor ESA in water.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established methods for the analysis of metolachlor metabolites in water.[19][20]

  • Sample Collection: Obtain a 50 mL aliquot of the water sample (e.g., well water, groundwater).

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (0.2 g) according to the manufacturer's instructions.

    • Pass the 50 mL water sample through the conditioned cartridge using a vacuum manifold.

  • Cartridge Rinsing: Rinse the cartridge with a small volume of MS-grade water to remove interfering substances.

  • Elution: Elute the retained analytes from the cartridge using methanol.

  • Concentration:

    • Place the collected eluent in a graduated conical test tube.

    • Evaporate the methanol at approximately 45°C under a gentle stream of nitrogen until the volume is reduced to about 0.4 mL.

  • Reconstitution:

    • Adjust the final volume of the extract to 0.5 mL with MS-grade water.

    • Add 0.5 mL of methanol, bringing the final extract volume to 1.0 mL in a 1:1 methanol:water solution.

  • Analysis:

    • Transfer the final extract to an autosampler vial.

    • Inject the sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC/MS/MS) for separation and detection.

  • Calibration: A calibration curve is generated using a minimum of three concentration levels of an analytical standard of Metolachlor ESA sodium salt, such as 0.00125, 0.0025, 0.005, 0.01, 0.025, 0.05, and 0.1 µg/mL.[19]

Section 4: Toxicological Profile and Safety

Toxicological data on Metolachlor ESA are essential for establishing human health reference levels and drinking water guidance. The sodium salt form (CGA-354743) is typically used in these studies.[3]

Summary of Toxicological Endpoints:

  • Acute Toxicity: In rats, the minimum lethal oral and dermal doses are greater than 5,000 mg/kg and 2,000 mg/kg, respectively, indicating low acute toxicity.[3] It is classified in acute Toxicity Category IV for oral hazards.[21]

  • Skin and Eye Irritation: Metolachlor ESA may act as a weak skin sensitizer in guinea pigs.[3][10] It is considered a Category II eye irritant.[21]

  • Subchronic Toxicity: Three-month oral studies in rats and dogs showed some evidence of liver toxicity, which is a common effect with the parent compound.[21] However, Metolachlor ESA generally demonstrates lower toxicity than metolachlor.[3][21]

  • Carcinogenicity: The available data are insufficient to determine the oncogenic potential of Metolachlor ESA.[3]

Safety and Handling

When working with Metolachlor ESA sodium salt in a laboratory setting, standard safety precautions should be observed.

  • Hazard Codes: It is classified with the hazard code Xi (Irritant) and the risk phrase R43 (May cause sensitization by skin contact).[7][14]

  • GHS Pictograms: The GHS pictogram is GHS07 (Exclamation mark), indicating potential for skin sensitization, irritation, or acute toxicity.[8]

  • Personal Protective Equipment (PPE): Recommended PPE includes gloves, eyeshields, faceshields, and a type N95 dust mask.[8][10]

References

  • Input Dynamics and Fate in Surface Water of the Herbicide Metolachlor and of its Highly Mobile Transformation Product Metolachlor ESA. Environmental Science & Technology - ACS Publications.
  • Metolachlor ESA Sodium Salt. CymitQuimica.
  • Environmental fate of S-Metolachlor: a review. SciELO. Published 2014-09-15.
  • Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water. US EPA. Published 2008-06-02.
  • CAS 171118-09-5: Metolachlor ESA. CymitQuimica.
  • METOLACHLOR ESA SODIUM SALT CAS#: 947601-85-6. ChemWhat.
  • human health fact sheet. US EPA.
  • Environmental occurrence, fate, and transformation of herbicide safeners. Iowa Research Online.
  • Metolachlor ESA PESTANAL, analytical standard 947601-85-6. Sigma-Aldrich.
  • Metolachlor ESA Sodium Salt. LGC Standards.
  • Metolachlor ESA sodium salt CAS # 947601-85-6. AccuStandard.
  • Metolachlor ESA sodium salt | 1X10MG | C15H22NNaO5S | 675011 | 947601-85-6. Fisher Scientific.
  • Metolachlor ESA sodium salt | 947601-85-6 | XMB60185. Biosynth.
  • Metolachlor ESA Toxicological Summary Sheet. Minnesota Department of Health. Published November 2023.
  • Metolachlor-ethane sulfonic acid (ESA) sodium. LGC Standards.
  • Human Health Reference Levels for Metolachlor/S-Metolachlor and Degradates in Groundwater. California Department of Pesticide Regulation. Published 2024-05-30.
  • Metolachlor ESA sodium salt | CAS 947601-85-6. Santa Cruz Biotechnology.
  • Metolachlor ethanesulfonic acid. PubChem - NIH.
  • (PDF) Environmental fate of S-Metolachlor: a review. ResearchGate.
  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. California Department of Pesticide Regulation. Published 2022-06-30.
  • METOLACHLOR ESA SODIUM SALT CAS#: 947601-85-6. ChemicalBook.
  • Metolachlor ESA Sodium Salt CAS 947601-85-6. United States Biological.
  • Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. California Department of Pesticide Regulation. Published 2014-12-15.

Sources

A Comprehensive Technical Guide to the Solubility of Metolachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Metolachlor ESA Sodium Salt Solubility

Metolachlor ESA (ethanesulfonic acid) sodium salt is a primary metabolite of the widely used chloroacetanilide herbicide, metolachlor.[1][2] As regulatory scrutiny and environmental monitoring of pesticide residues intensify, a thorough understanding of the physicochemical properties of metabolites like Metolachlor ESA sodium salt is paramount for researchers, environmental scientists, and professionals in the agrochemical industry. Its solubility dictates its environmental fate, mobility in soil and water, and bioavailability, thereby influencing its potential for groundwater contamination and its toxicological profile.[1]

This technical guide provides a detailed exploration of the solubility of Metolachlor ESA sodium salt in aqueous and organic media. It is designed to equip researchers with the foundational knowledge and practical methodologies to accurately assess its solubility, ensuring scientific rigor and supporting robust environmental risk assessments.

Physicochemical Properties of Metolachlor ESA Sodium Salt

A foundational understanding of the molecule's characteristics is essential for interpreting its solubility behavior.

PropertyValueSource
Chemical Name Sodium 2-[N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amino]-2-oxoethanesulfonate[2]
Synonyms Metolachlor ethane sulfonic acid (ESA) sodium salt, CGA 354743[2][3]
CAS Number 947601-85-6[2]
Molecular Formula C₁₅H₂₂NNaO₅S[2]
Molecular Weight 351.39 g/mol [2]
Appearance White to Off-White Solid[4]

The presence of a sulfonate group and a sodium counter-ion suggests a high degree of polarity, which is a primary determinant of its solubility profile.

Aqueous Solubility of Metolachlor ESA

The ethanesulfonic acid metabolite of metolachlor is known for its high mobility in the environment, which is directly related to its significant water solubility.[5]

Quantitative Aqueous Solubility Data
CompoundTemperaturepHSolubility (mg/L)ClassificationSource
Metolachlor ESA (Free Acid)20°C7212,461High[6]

This high solubility underscores its potential for leaching into groundwater and persistence in aquatic environments.[5][7]

Factors Influencing Aqueous Solubility
  • pH: As a salt of a strong acid (ethanesulfonic acid), the solubility of Metolachlor ESA sodium salt is expected to be largely independent of pH in the environmentally relevant range (pH 4-9). The sulfonate group remains ionized across this range, ensuring high aqueous solubility.

  • Temperature: While specific studies on the temperature dependence of Metolachlor ESA sodium salt solubility are not widely published, for most solids, solubility in water increases with temperature. It is crucial for researchers to determine solubility at the specific temperatures relevant to their experimental or environmental conditions.

Solubility in Organic Solvents

The solubility of Metolachlor ESA sodium salt in organic solvents is a critical parameter for analytical method development, particularly in sample extraction, purification, and chromatographic analysis.

Qualitative and Quantitative Organic Solvent Solubility

Direct quantitative data for the solubility of Metolachlor ESA sodium salt in various organic solvents is limited in publicly available literature. However, qualitative descriptions and the availability of commercial solutions provide valuable insights.

Organic SolventCAS NumberSolubilityEvidence/Source
Dimethyl Sulfoxide (DMSO)67-68-5Soluble[4]
Methanol67-56-1Slightly Soluble[4]
Acetonitrile75-05-8SolubleCommercially available as a solution[8][9]

The parent compound, metolachlor, is miscible with a wide range of organic solvents including benzene, toluene, ethanol, acetone, xylene, hexane, and dichloromethane.[10] However, the ionic nature of the ESA sodium salt metabolite significantly alters its solubility profile, favoring more polar organic solvents.

Experimental Determination of Solubility

For precise quantitative data, particularly for specific solvent systems or environmental matrices, experimental determination of solubility is essential. The following protocols are based on internationally recognized guidelines.

Workflow for Solubility Determination

Caption: General workflow for the experimental determination of solubility.

Protocol 1: The Flask Method (Adapted from OECD 105 & EPA OPPTS 830.7840)

This method is suitable for substances with a solubility greater than 10 mg/L, which is appropriate for determining the aqueous solubility of Metolachlor ESA sodium salt.

Causality: The principle is to create a saturated solution by allowing a substance to reach equilibrium in a solvent, then measuring the concentration of the dissolved substance.

Self-Validation: The method includes a preliminary test to estimate the approximate solubility and equilibration time. The definitive test is run in triplicate, and concentrations are measured at different time points until a plateau is reached, confirming equilibrium.

Methodology:

  • Preliminary Test: a. Add an excess amount of Metolachlor ESA sodium salt to a known volume of the solvent (e.g., deionized water) in a flask. b. Agitate the mixture at a constant, controlled temperature (e.g., 20°C). c. At various time intervals (e.g., 24, 48, 72 hours), withdraw aliquots, separate the solid and liquid phases (e.g., by centrifugation or filtration), and analyze the concentration of the dissolved substance. This helps determine the time required to reach equilibrium.

  • Definitive Test: a. Prepare at least three flasks with a known volume of the solvent. b. Add an excess amount of Metolachlor ESA sodium salt to each flask, ensuring a solid phase remains. c. Seal the flasks and agitate them in a constant temperature bath (e.g., 20 ± 0.5°C) for the equilibration time determined in the preliminary test (or a minimum of 24 hours if equilibrium is reached faster). d. After equilibration, cease agitation and allow the solid material to settle. e. Carefully withdraw a sample from the supernatant. It is crucial to separate the phases without altering the equilibrium. Centrifugation at the test temperature is the preferred method. f. Analyze the concentration of Metolachlor ESA sodium salt in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).[11] g. Calculate the mean solubility from the triplicate samples.

Analytical Quantification

A robust and validated analytical method is critical for the accurate determination of Metolachlor ESA sodium salt concentration in saturated solutions. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[12]

Workflow for LC-MS/MS Analysis

G A Saturated Solution Sample B Dilution with Mobile Phase A->B C Injection into HPLC B->C D Chromatographic Separation (e.g., C18 column) C->D E Electrospray Ionization (ESI) D->E F Mass Spectrometry (MS/MS) E->F G Data Acquisition & Quantification F->G

Caption: A typical workflow for the quantification of Metolachlor ESA sodium salt.

Conclusion

Metolachlor ESA sodium salt exhibits high solubility in water, a characteristic that is central to its environmental behavior. While its solubility in organic solvents is more nuanced, it is generally soluble in polar organic solvents like DMSO and acetonitrile. This guide provides both the available solubility data and robust, validated protocols for its experimental determination. For researchers and drug development professionals, a precise understanding of these solubility characteristics is a critical prerequisite for developing accurate environmental models, effective analytical methods, and comprehensive risk assessments.

References

  • Metolachlor ethane sulfonic acid (Ref: CGA 354743). AERU - University of Hertfordshire. [Link]

  • Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. PubMed. [Link]

  • Metolachlor. PubChem - NIH. [Link]

  • ECM for Metolachlor in Water - MRID 44712301. EPA. [Link]

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. California Department of Pesticide Regulation. [Link]

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. California Department of Pesticide Regulation. [Link]

  • Metolachlor ethanesulfonic acid. PubChem - NIH. [Link]

  • S-metolachlor (Ref: CGA 77102). AERU - University of Hertfordshire. [Link]

  • Metolachlor-d11 ESA sodium salt. ReseaChem GmbH. [Link]

  • Metolachlor ESA sodium salt. ReseaChem GmbH. [Link]

  • (PDF) Pesticide transformation products: a potential new source of interest for drinking water. [Link]

  • Input Dynamics and Fate in Surface Water of the Herbicide Metolachlor and of its Highly Mobile Transformation Product Metolachlor ESA. ResearchGate. [Link]

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The Environmental Persistence and Analysis of Metolachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Legacy of Metolachlor and the Rise of a Persistent Metabolite

Metolachlor is a pre-emergent chloroacetanilide herbicide used extensively in agriculture for decades to control annual grasses and broadleaf weeds in crops like corn and soybeans.[1] While effective, the environmental story of metolachlor does not end with the parent compound. In the soil and water, metolachlor undergoes microbial degradation, transforming into several metabolites.[2][3] Among these, two are of primary environmental significance due to their prevalence and persistence: metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA).[2][4]

This guide focuses specifically on Metolachlor ESA (IUPAC Name: 2-[(2-ethyl-6-methylphenyl)(2-methoxy-1-methylethyl)amino]-2-oxoethanesulfonic acid), a major degradate that has garnered significant attention from environmental chemists and regulatory bodies.[2][5] Unlike its parent compound, Metolachlor ESA is more polar and water-soluble, which fundamentally alters its environmental transport and fate.[5][6] Its increased mobility and notable persistence mean it is frequently detected in groundwater and surface water, often at higher concentrations than metolachlor itself.[1][4] Understanding the persistence of Metolachlor ESA is therefore critical for a complete assessment of the environmental impact of metolachlor use.

This document provides a technical overview of the factors governing the environmental persistence of Metolachlor ESA sodium salt, detailed protocols for its analysis, and the scientific rationale behind these methodologies.

Section 1: Physicochemical Properties and Formation

The persistence and mobility of any compound in the environment are intrinsically linked to its chemical and physical properties. Metolachlor ESA is more hydrophilic than its parent compound, a key factor in its environmental behavior.[5]

Table 1: Physicochemical Properties of Metolachlor ESA Sodium Salt

PropertyValueSource
CAS Number 947601-85-6[7][8]
Synonyms CGA 354743, Metolachlor ethane sulfonic acid sodium salt[7]
Molecular Formula C₁₅H₂₂NNaO₅S[7][8]
Molecular Weight 351.39 g/mol [7][8]
Appearance White to Off-White Solid[5][7]
Key Feature High polarity and water solubility[5]

The formation of Metolachlor ESA from metolachlor is primarily a biotic process mediated by soil microorganisms. The transformation involves the displacement of the chlorine atom on the metolachlor molecule, followed by enzymatic pathways that ultimately add an ethanesulfonic acid group.[2][4] This biotransformation is a critical first step in the dissipation of the parent herbicide but results in the creation of a more persistent and mobile degradate.

Metolachlor Metolachlor (Parent Herbicide) MicrobialDegradation Microbial Degradation in Soil/Water Metolachlor->MicrobialDegradation ESA Metolachlor ESA (Persistent, Mobile Metabolite) MicrobialDegradation->ESA OA Metolachlor OXA (Persistent, Mobile Metabolite) MicrobialDegradation->OA cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Water Sample Collection (50 mL) SPE 2. Solid Phase Extraction (Oasis HLB / C18) Sample->SPE Loading Elution 3. Elution with Methanol SPE->Elution Isolation Evaporation 4. Concentration (N2 Evaporation) Elution->Evaporation Volume Reduction Reconstitution 5. Reconstitution in Methanol/Water Evaporation->Reconstitution Final Extract LCMS 6. LC-MS/MS Analysis (Negative Ion Mode) Reconstitution->LCMS Data 7. Data Quantification (vs. Calibration Curve) LCMS->Data

Sources

Methodological & Application

Application Note: Quantitative Analysis of Metolachlor ESA Sodium Salt in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Metolachlor ethanesulfonic acid (ESA), a primary environmental degradate of the widely used herbicide Metolachlor, in water samples. The protocol employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein provides the selectivity and low detection limits required for environmental monitoring and regulatory compliance, with a typical reporting limit of 0.05 ppb.[1]

Introduction

Metolachlor is a chloroacetanilide herbicide extensively used in agriculture for the control of grasses and broadleaf weeds in crops like corn and soybeans.[2] Due to its widespread application, its degradation products are of significant environmental concern. Metolachlor ESA is a major, water-soluble metabolite that is frequently detected in ground and surface water.[2] Its persistence and mobility in aqueous environments necessitate sensitive and reliable analytical methods for monitoring to ensure water quality and assess potential human exposure.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this application due to its high sensitivity, selectivity, and ability to handle complex matrices.[4] This document provides a comprehensive, field-proven protocol for researchers and analytical scientists, detailing every step from sample preparation to data analysis.

Analyte Information

Metolachlor ESA is a polar sulfonic acid metabolite. The sodium salt is often used as a reference standard.

  • Chemical Name: 2-[(2-ethyl-6-methylphenyl)(2-methoxy-1-methylethyl)amino]-2-oxo-ethanesulfonic acid sodium salt

  • CAS Number: 171118-09-5[1]

  • Molecular Formula: C₁₅H₂₂NNaO₅S

  • Molecular Weight: 351.39 g/mol

Analytical Workflow Overview

The entire analytical process is designed to isolate the target analyte from the water matrix, separate it from potential interferences, and perform highly specific detection and quantification.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect 50 mL Water Sample SPE 2. Solid-Phase Extraction (Oasis HLB) Sample->SPE Load Sample Concentrate 3. Evaporate & Reconstitute SPE->Concentrate Elute & Concentrate LC 4. LC Separation (C18 Column) Concentrate->LC Inject 1-3 µL MS 5. MS/MS Detection (MRM Mode) LC->MS Ionize & Fragment Quant 6. Quantification via Calibration Curve MS->Quant Generate Peak Area Report 7. Report Results Quant->Report MRM_Principle cluster_ms Tandem Mass Spectrometer Q1 Q1: Precursor Ion Selection (m/z 330.0) Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Noise Other Ions (Chemical Noise) Q1->Noise Q3 Q3: Product Ion Selection (m/z 298.0, 202.0) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ions IonSource Ion Source IonSource->Q1

Sources

Solid-phase extraction of Metolachlor ESA sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solid-Phase Extraction of Metolachlor ESA Sodium Salt from Aqueous Matrices

Authored by: A Senior Application Scientist

Abstract

Metolachlor ethanesulfonic acid (ESA), a primary and highly polar degradation product of the widely used chloroacetanilide herbicide metolachlor, is frequently detected in surface and groundwater resources.[1] Its high water solubility and mobility in soil necessitate robust and reliable analytical methods for environmental monitoring.[1][2] This application note provides a comprehensive, field-proven protocol for the solid-phase extraction (SPE) of Metolachlor ESA from aqueous samples. We delve into the underlying chemical principles, from sorbent selection to elution optimization, ensuring high recovery and reproducibility for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, environmental scientists, and analytical chemists requiring a validated method for the trace-level quantification of this key herbicide metabolite.

Introduction: The Challenge of a Polar Analyte

Metolachlor is a selective herbicide used extensively in agriculture to control grasses and certain broadleaf weeds in crops like corn, soybean, and cotton.[3] Following its application, metolachlor undergoes microbial degradation in the soil, leading to the formation of more polar and mobile metabolites, principally Metolachlor ESA and Metolachlor Oxanilic Acid (OA).[4][5]

Metolachlor ESA, with its terminal sulfonic acid group, is significantly more hydrophilic than its parent compound.[1] This high polarity presents a distinct analytical challenge: efficiently extracting and concentrating it from complex aqueous matrices (e.g., groundwater, surface water) while removing interfering substances. Traditional liquid-liquid extraction is often inefficient for such polar compounds. Solid-phase extraction (SPE) offers a superior alternative, providing high concentration factors, cleaner extracts, and reduced solvent consumption.

This document details a method centered on polymeric reversed-phase SPE, which has demonstrated excellent performance for retaining polar organic compounds from water.[6][7]

Analyte Characteristics: Metolachlor ESA

A thorough understanding of the analyte's physicochemical properties is the foundation of a successful SPE method.

PropertyValue / DescriptionSource
Chemical Formula C₁₅H₂₃NO₅S[1][8]
Molecular Weight 329.4 g/mol [1][8]
IUPAC Name 2-[(2-ethyl-6-methylphenyl)(2-methoxy-1-methylethyl)amino]-2-oxoethanesulfonic acid[1]
Polarity High, due to the presence of the sulfonic acid functional group. It is significantly more polar than the parent metolachlor compound.[1]
Water Solubility High (212,461 mg/L at 20°C, pH 7). This property dictates its environmental mobility and the need for an aqueous-compatible extraction technique.[2]
Ionic Character Anionic in typical environmental water pH ranges due to the deprotonation of the sulfonic acid group.

Principle of Polymeric Reversed-Phase SPE

This protocol utilizes a hydrophilic-lipophilic balanced (HLB) polymeric sorbent. This choice is deliberate and scientifically grounded.

  • Mechanism of Action : Unlike traditional silica-based C18 sorbents, which can suffer from poor wetting and subsequent low recovery of polar analytes, HLB sorbents are engineered with a balance of hydrophilic (e.g., N-vinylpyrrolidone) and lipophilic (e.g., divinylbenzene) monomers.

  • Why it Works for Metolachlor ESA :

    • Enhanced Wetting : The hydrophilic component of the polymer ensures the sorbent pores are fully wetted by the aqueous sample, allowing for efficient interaction between the analyte and the stationary phase.

    • Strong Retention : The lipophilic part of the polymer provides a reversed-phase retention mechanism, interacting with the organic backbone of the Metolachlor ESA molecule.

    • High Capacity & Stability : Polymeric sorbents are stable across a wide pH range and offer high loading capacity, making the method rugged and reliable.

The SPE process follows four fundamental steps, as illustrated in the workflow diagram below.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_elution Analyte Recovery cluster_post Post-Elution Condition Step 1: Conditioning (Methanol & DI Water) Load Step 2: Sample Loading (50 mL Aqueous Sample) Condition->Load Activates sorbent Wash Step 3: Interference Wash (DI Water) Load->Wash Analyte is retained Dry Cartridge Drying (High Vacuum) Wash->Dry Removes polar impurities Elute Step 4: Elution (Methanol) Dry->Elute Removes residual water Evaporate Step 5: Evaporation (Nitrogen Stream) Elute->Evaporate Collects analyte in organic solvent Reconstitute Step 6: Reconstitution (Methanol/Water) Evaporate->Reconstitute Concentrates analyte Analysis Analysis (LC-MS/MS) Reconstitute->Analysis Solvent matches mobile phase

Caption: Workflow for the solid-phase extraction of Metolachlor ESA.

Detailed Application Protocol

This protocol is adapted from validated methods for the analysis of metolachlor and its degradates in water.[6][7] It is designed for high-throughput analysis using a vacuum manifold.

Required Materials and Reagents
  • SPE Cartridges : Oasis HLB, 6 cc, 200 mg (or equivalent polymeric reversed-phase cartridge).

  • SPE Vacuum Manifold : Capable of processing multiple samples (e.g., 24-port).

  • Sample Containers : 50 mL beakers or graduated cylinders.

  • Collection Tubes : 15 mL graduated conical test tubes.

  • Nitrogen Evaporator : With water bath capable of maintaining 40-45 °C.

  • Autosampler Vials : Total recovery vials for final extract.

  • Solvents : Methanol (pesticide or LC-MS grade), Deionized (DI) Water (18 MΩ·cm).

  • Metolachlor ESA Sodium Salt : Analytical standard for calibration and spiking.

Step-by-Step Methodology

Step 1: SPE Cartridge Conditioning

  • Causality : This step is critical to activate the sorbent. The organic solvent (methanol) solvates the polymeric chains, opening up the pore structure. The subsequent water rinse displaces the methanol, making the sorbent surface compatible with the aqueous sample for efficient analyte retention.

  • Procedure :

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 10 mL of methanol through each cartridge by gravity. Do not let the sorbent go dry.

    • Pass 20 mL of DI water through each cartridge. Ensure the sorbent bed remains submerged before sample loading.

Step 2: Sample Loading

  • Causality : The sample is passed through the sorbent bed where the Metolachlor ESA partitions from the aqueous mobile phase onto the solid stationary phase via reversed-phase interactions. The loading flow rate is a balance between efficiency and speed; a rate that is too high can lead to breakthrough and poor recovery.

  • Procedure :

    • Ensure water samples have equilibrated to ambient temperature.[6]

    • Measure 50 ± 0.1 g (or 50 mL) of the water sample.[6][7]

    • Load the entire sample onto the conditioned cartridge, maintaining a flow rate of approximately 10-15 mL/min (a fast, drop-wise flow).[9]

Step 3: Washing and Drying

  • Causality : The wash step removes highly polar, water-soluble matrix components (e.g., salts, sugars) that did not retain on the sorbent, thereby cleaning the extract. The subsequent drying step is crucial to remove all residual water, which can interfere with the elution of the analyte by the organic solvent and affect the final concentration step.

  • Procedure :

    • After the entire sample has passed through, rinse the sample beaker with 10 mL of DI water and pass this rinse through the cartridge.

    • Apply a high vacuum (approx. 15 in. Hg) to the manifold for at least 5-10 minutes to thoroughly dry the sorbent bed.[6][7]

Step 4: Elution

  • Causality : A strong organic solvent, methanol, is used to disrupt the hydrophobic interactions between the Metolachlor ESA and the polymeric sorbent. This causes the analyte to desorb from the stationary phase and be collected in the elution solvent.

  • Procedure :

    • Place labeled 15 mL collection tubes inside the manifold.

    • Elute the retained analytes by passing 10 mL of methanol through each cartridge.[6][7] Collect the entire volume.

Step 5: Eluate Concentration and Reconstitution

  • Causality : This final step serves two purposes: (1) to concentrate the analyte, thereby increasing the method's sensitivity, and (2) to exchange the solvent to one that is compatible with the initial mobile phase conditions of the LC-MS/MS analysis. Mismatched injection solvents can lead to poor peak shape and inaccurate quantification.

  • Procedure :

    • Place the collection tubes in a nitrogen evaporator with a water bath set to 40-45 °C.[6][7]

    • Evaporate the methanol eluate under a gentle stream of nitrogen to a final volume of approximately 0.4 mL.[6][7]

    • Adjust the volume to 0.5 mL with methanol, then add 0.5 mL of DI water for a final volume of 1.0 mL (final solvent composition 50:50 methanol:water).[6]

    • Vortex the sample to mix thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Method Performance and Validation

The described methodology, when coupled with LC-MS/MS, provides excellent performance characteristics for the analysis of Metolachlor ESA.

ParameterTypical ValueRationale / Comment
Fortification Levels 0.10 - 100 ppbDemonstrates method performance across a wide concentration range.[10][11][12]
Average Recovery 95% - 105%High and consistent recovery indicates the SPE protocol is efficient and robust.[10][11][12]
Limit of Quantification (LOQ) 0.05 - 0.10 ppbAchievable with modern LC-MS/MS instrumentation, suitable for environmental monitoring.[6][10]
Analytical Technique LC-MS/MSProvides the necessary selectivity and sensitivity for confident identification and quantification. Metolachlor ESA is typically analyzed in negative electrospray ionization (ESI-) mode.[10][11]

Conclusion

The solid-phase extraction protocol detailed in this application note provides a reliable, efficient, and robust method for the isolation and concentration of Metolachlor ESA sodium salt from aqueous samples. By leveraging a hydrophilic-lipophilic balanced polymeric sorbent, this method successfully overcomes the challenges associated with extracting highly polar analytes. The step-by-step guide, grounded in the chemical principles of the analyte and sorbent, ensures high data quality and reproducibility. This protocol serves as a validated starting point for any laboratory tasked with the environmental monitoring of this important herbicide metabolite.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Metolachlor (S).
  • Yokley, R. A., Mayer, L. C., Huang, S. B., & Vargo, J. D. (2002). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. Analytical Chemistry, 74(15), 3754–3759. Available from [Link]

  • Yokley, R. A., et al. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Metolachlor (R).
  • California Department of Pesticide Regulation. (2014). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor in Groundwater. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS | Request PDF. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ECM for Metolachlor in Water - MRID 44712301. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of metolachlor and its ethanesulfonic acid (ESA) and oxanillic acid (OA) metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Different Sorbents for Solid-Phase Extraction of Phenoxyalkanoic Acid Herbicides | Request PDF. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2015). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • World Health Organization. (n.d.). Metolachlor in Drinking-water. Retrieved from [Link]

  • LCGC International. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Metolachlor ethane sulfonic acid (Ref: CGA 354743). Retrieved from [Link]

  • ResearchGate. (n.d.). SPE procedure for the fractionation of OXA and ESA metabolites. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metolachlor ethanesulfonic acid. PubChem. Retrieved from [Link]

  • CDMF. (n.d.). Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by LC-MS/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Metolachlor. Retrieved from [Link]

Sources

Application Note: A Robust Protocol for the Quantification of Metolachlor ESA Sodium Salt in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven methodology for the sample preparation and analysis of Metolachlor ESA (ethanesulfonic acid) sodium salt, a primary and highly polar metabolite of the widely used herbicide Metolachlor. Due to its high water solubility and environmental persistence, accurate quantification of Metolachlor ESA in water and soil is critical for environmental monitoring and toxicological risk assessment. The protocol herein details a validated Solid Phase Extraction (SPE) procedure for aqueous samples and a supporting method for soil matrices, followed by sensitive and selective quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each step is explained to ensure methodological robustness and reproducibility for researchers, environmental scientists, and regulatory bodies.

Introduction: The Analytical Challenge

Metolachlor is a selective chloroacetanilide herbicide extensively used in agriculture for pre-emergence weed control in crops like corn, soybeans, and sorghum.[1] Following application, Metolachlor undergoes microbial degradation in the soil, leading to the formation of several metabolites. Among these, the ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives are of significant environmental concern.[2]

Metolachlor ESA, in its sodium salt form, is particularly noteworthy. Its chemical structure, featuring a sulfonic acid group, renders it highly polar and water-soluble.[3] This hydrophilicity increases its mobility in soil, leading to a higher potential for leaching into groundwater and transport via surface runoff into rivers and streams.[2][3] Consequently, Metolachlor ESA is one of the most frequently detected pesticide metabolites in North American water sources.[2]

The analytical challenge lies in effectively extracting this polar analyte from complex environmental matrices and quantifying it at trace levels (sub-parts-per-billion, ppb). This guide provides a self-validating system for sample preparation and analysis to achieve reliable and accurate results.

Principle of the Method

The core of this methodology is the isolation and concentration of Metolachlor ESA from an aqueous sample matrix using Solid Phase Extraction (SPE). A polymeric reversed-phase sorbent, such as an Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge, is employed. This specific sorbent is critical as it provides excellent retention for a wide range of compounds, including polar analytes like ESA, which might show poor retention on traditional C18 silica-based phases.

Following extraction, the analyte is eluted, concentrated, and reconstituted in a suitable solvent for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC separates the analyte from other matrix components, while the MS/MS provides highly selective and sensitive detection in negative ion mode, which is optimal for the sulfonic acid moiety.

Materials and Reagents

Apparatus and Equipment
  • Analytical Balance (4-decimal place)

  • Solid Phase Extraction (SPE) Vacuum Manifold (e.g., Visiprep, Supelco)

  • Nitrogen Evaporator with water bath (e.g., Organomation)

  • Vortex Mixer

  • Calibrated Pipettes and Graduated Conical Tubes (15 mL)

  • Autosampler Vials (e.g., Waters Total Recovery)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) System

Reagents and Supplies
  • Metolachlor ESA Sodium Salt analytical standard (PESTANAL® or equivalent)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Oasis HLB SPE Cartridges, 200 mg, 6 cc (or equivalent polymeric reversed-phase cartridges)[4][5]

Experimental Protocols

Protocol 1: Water Sample Preparation via SPE

This protocol is adapted from validated methods used by regulatory agencies for monitoring well and groundwater.[4][5][6] It is designed to be a self-validating system through the inclusion of a laboratory blank and a fortified matrix spike alongside test samples.

Step-by-Step Methodology:

  • Sample Measurement: Allow water samples to reach ambient temperature. Weigh 50 ± 0.1 grams (equivalent to ~50 mL) of the sample into a glass beaker.

  • SPE Cartridge Conditioning:

    • Causality: This step is crucial for activating the sorbent and ensuring reproducible retention. The methanol wets the polymeric sorbent, and the water rinse removes the methanol, preparing the phase for interaction with the aqueous sample.

    • Set up the SPE manifold with Oasis HLB (200 mg, 6 cc) cartridges.

    • Pass 10 mL of methanol through each cartridge by gravity or with minimal vacuum.

    • Pass 20 mL of LC-MS grade water through each cartridge. Crucially, do not allow the sorbent bed to go dry before sample loading.

  • Sample Loading:

    • Load the 50 g water sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to achieve a flow rate of approximately 5-10 mL per minute. Do not allow the cartridge to go dry.

  • Matrix Wash:

    • Causality: This step removes co-extracted, water-soluble interferences that are not retained on the sorbent, thereby cleaning the sample.

    • After the entire sample has passed through, rinse the sample beaker with 10 mL of LC-MS grade water and pass this rinse through the cartridge.

  • Sorbent Drying:

    • Apply a high vacuum (e.g., 15 in. Hg) for at least 5 minutes to thoroughly dry the sorbent bed. Removing excess water is critical for efficient elution with the organic solvent.

  • Analyte Elution:

    • Causality: Methanol is a strong organic solvent that disrupts the analyte-sorbent interaction, effectively eluting the retained Metolachlor ESA.

    • Place 15 mL graduated conical tubes in the manifold rack.

    • Elute the cartridges with 10 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the methanol eluate to approximately 0.4 mL in a water bath at 40 ± 2 °C under a gentle stream of nitrogen.[5][6]

    • Adjust the final volume to 0.5 mL with methanol, then add 0.5 mL of LC-MS grade water, making the final extract volume 1.0 mL in a 1:1 methanol/water solution.[4][5] This solvent composition is ideal for compatibility with reversed-phase LC mobile phases.

    • Vortex the tube to mix thoroughly.

  • Final Sample Transfer: Transfer the final extract into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Soil Sample Preparation (Screening Method)

For soil matrices, a solvent extraction is required prior to cleanup. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is often adapted for this purpose.[7]

Step-by-Step Methodology:

  • Extraction: Weigh 10 g of soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and 5 mL of water. Shake vigorously for 20 minutes.

  • Salting-Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Centrifuge the sample.

  • Cleanup: Take an aliquot of the upper acetonitrile layer and perform a dispersive SPE (d-SPE) cleanup with appropriate sorbents (e.g., C18 and PSA) to remove interferences like fatty acids and pigments.[7]

  • Solvent Exchange & Reconstitution: Evaporate the cleaned extract and reconstitute in a mobile-phase-compatible solvent (e.g., 1:1 methanol/water) as described in Protocol 1, Step 7.

Diagram: SPE Workflow for Water Samples

SPE_Workflow cluster_prep Preparation cluster_spe Solid Phase Extraction (SPE) cluster_post Post-Elution s0 1. Measure 50g Water Sample s1 2. Condition Cartridge (10mL MeOH, 20mL H2O) s0->s1 s2 3. Load Sample (~5-10 mL/min) s1->s2 s3 4. Wash Matrix (10mL H2O) s2->s3 s4 5. Dry Sorbent (High Vacuum) s3->s4 s5 6. Elute Analyte (10mL MeOH) s4->s5 s6 7. Evaporate & Reconstitute (to 1mL 1:1 MeOH/H2O) s5->s6 s7 8. Transfer to Vial for LC-MS/MS Analysis s6->s7

Caption: SPE workflow for Metolachlor ESA from water.

LC-MS/MS Analysis

Analysis is accomplished by LC-MS/MS, which provides the necessary selectivity and sensitivity for detection in complex environmental matrices.

Suggested LC-MS/MS Parameters
ParameterTypical Setting
LC System UPLC/UHPLC System
Column Reversed-Phase C18 or HSS T3 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[7]
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Rationale The sulfonic acid group on Metolachlor ESA is readily deprotonated, making it ideal for detection in ESI negative mode.[8][9]
MRM Transitions To be optimized by infusing an analytical standard. The precursor ion will be [M-H]⁻.
Diagram: Overall Analytical Workflow

Analytical_Workflow sample Environmental Sample (Water or Soil) prep Sample Preparation (SPE or QuEChERS) sample->prep Extraction analysis LC-MS/MS Analysis (Separation & Detection) prep->analysis Injection data Data Processing (Quantification) analysis->data Signal Acquisition report Final Report (Concentration in ppb) data->report Calculation

Caption: From sample collection to final report.

Method Performance and Trustworthiness

The trustworthiness of this protocol is established by its performance across various validation studies. Key metrics are summarized below. A "dilute-and-shoot" approach can be used for screening highly contaminated samples, but SPE is superior for environmental monitoring requiring low detection limits.[10][11]

ParameterDilute-and-Shoot MethodSPE MethodReference(s)
Limit of Quantification (LOQ) ~2.0 µg/L (ppb)0.02 - 0.10 µg/L (ppb) [8][10][11]
Limit of Detection (LOD) Not specified0.05 ppb (for S-metolachlor parent)[12]
Average Recovery 86 - 114%95 - 105% [8][9][10]
Precision (RSD) ≤ 20%Typically < 15%[10]

Conclusion

The described methodology, centered on Solid Phase Extraction followed by LC-MS/MS analysis, provides a robust, sensitive, and reliable system for the quantification of Metolachlor ESA sodium salt in environmental water samples. The protocol's design, from the choice of SPE sorbent to the final analysis conditions, is grounded in the specific chemical properties of the analyte, ensuring high data quality. By incorporating blanks and matrix spikes, laboratories can continuously validate their performance, making this application note a trusted resource for environmental monitoring and research.

References

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water (2022). California Department of Pesticide Regulation. Available at: [Link]

  • Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola (2014). California Department of Pesticide Regulation. Available at: [Link]

  • Zhu, J., et al. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 74(15), 3754-9. Available at: [Link]

  • Liu, D., et al. (2004). Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. Journal of Agricultural and Food Chemistry, 52(4), 780-5. Available at: [Link]

  • METOLACHLOR ESA SODIUM SALT CAS#: 947601-85-6. ChemWhat. Available at: [Link]

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water (2015). California Department of Pesticide Regulation. Available at: [Link]

  • Lin, C.H., et al. (2003). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Journal of Agricultural and Food Chemistry, 51(5), 1143-1149. Available at: [Link]

  • Schneider, A., et al. (2016). Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry. Analytical Methods, 8(1), 126-134. Available at: [Link]

  • Metolachlor in Drinking-water. World Health Organization (WHO). Available at: [Link]

  • Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water. CDMF. Available at: [Link]

  • Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Metolachlor. Health Canada. Available at: [Link]

  • Determination of Alachlor, Metolachlor, and Their Acidic Metabolites in Soils by Microwave-assisted Extraction (MAE) Combined with Solid Phase Extraction (SPE) Coupled with GC-MS and HPLC-UV Analysis. ResearchGate. Available at: [Link]

  • Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. ResearchGate. Available at: [Link]

  • Environmental Chemistry Method for Metolachlor (S). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • ECM for Metolachlor in Water - MRID 44712301. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • da Silva, J.G., et al. (2024). The Impact of Metolachlor Applications and Phytoremediation Processes on Soil Microorganisms: Insights from Functional Metagenomics Analysis. International Journal of Molecular Sciences, 25(15), 8003. Available at: [Link]

  • Methodology for the Identification of Pesticide Metabolites in Complex Matrices Using UPLC-ToF/MS(E) and the UNIFI Scientific Information System. Waters Corporation. Available at: [Link]

  • Chapter 12 (Metolachlor) of Regulatory Determinations Support Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Protocol for the Quantification of Metolachlor ESA Sodium Salt in Soil by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive and validated protocol for the quantitative analysis of Metolachlor ethanesulfonic acid (ESA) sodium salt in soil matrices. Metolachlor is a widely used chloroacetanilide herbicide, and its degradation product, Metolachlor ESA, is of significant environmental interest due to its persistence and mobility in soil and water.[1][2][3][4] This protocol is designed for researchers, environmental scientists, and analytical chemists requiring a robust and sensitive method for monitoring this key herbicide metabolite.

The methodology described herein employs a solvent extraction followed by solid-phase extraction (SPE) cleanup and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high selectivity and sensitivity, which is crucial for detecting the low concentrations of Metolachlor ESA typically found in environmental samples.[5][6]

Scientific Rationale and Method Overview

The accurate quantification of Metolachlor ESA in soil presents analytical challenges due to the complex nature of the soil matrix and the polar characteristics of the analyte. The protocol is founded on the following principles:

  • Efficient Extraction: A mixture of methanol and water is utilized to effectively extract the polar Metolachlor ESA from the soil particles. The addition of a weak base, such as ammonium hydroxide, can further enhance the extraction efficiency by ensuring the acidic metabolite is in its more soluble salt form.[5]

  • Selective Cleanup: Solid-phase extraction (SPE) is a critical step for removing interfering matrix components that can suppress the analyte signal during LC-MS/MS analysis. A polymeric reversed-phase sorbent like Oasis HLB is often chosen for its ability to retain a wide range of analytes, including polar compounds like Metolachlor ESA.[7][8]

  • Sensitive Detection: LC-MS/MS provides unparalleled sensitivity and selectivity for the quantification of trace-level contaminants in complex matrices. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), the method can confidently identify and quantify Metolachlor ESA even in the presence of co-eluting interferences.[5][6]

The overall experimental workflow is depicted in the diagram below:

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection Soil Sample Collection & Homogenization Weighing Weighing of Soil Sample SampleCollection->Weighing Fortification Fortification (QC Samples) Weighing->Fortification AddSolvent Addition of Extraction Solvent Fortification->AddSolvent Extraction Mechanical Agitation/Sonication AddSolvent->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation SPE_Conditioning SPE Cartridge Conditioning Centrifugation->SPE_Conditioning SPE_Loading Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution SPE_Washing->SPE_Elution Evaporation Evaporation & Reconstitution SPE_Elution->Evaporation LCMSMS LC-MS/MS Analysis Evaporation->LCMSMS DataProcessing Data Processing & Quantification LCMSMS->DataProcessing

Caption: Experimental workflow for the quantification of Metolachlor ESA in soil.

Materials and Reagents

  • Metolachlor ESA sodium salt analytical standard (≥98% purity)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium hydroxide (ACS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Oasis HLB SPE cartridges (e.g., 200 mg, 6 cc) or equivalent[7][8]

  • 0.2 µm syringe filters (PTFE or nylon)

Detailed Experimental Protocol

Preparation of Standards and Quality Control Samples
  • Primary Stock Standard (100 µg/mL): Accurately weigh approximately 10 mg of Metolachlor ESA sodium salt analytical standard and dissolve it in 100 mL of methanol in a volumetric flask. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock standard with a methanol/water (1:1, v/v) mixture. A typical calibration curve range is 0.1 to 100 ng/mL.[7]

  • Fortification (Spiking) Solution: Prepare a fortification solution at a suitable concentration (e.g., 1 µg/mL) in methanol for spiking quality control (QC) samples.

  • Quality Control Samples: Prepare laboratory fortified blanks (LFB) and matrix spikes (MS) by spiking known amounts of the fortification solution into blank soil samples. These are essential for assessing method accuracy and precision.

Soil Sample Preparation and Extraction
  • Sample Homogenization: Air-dry the soil samples and sieve them through a 2 mm mesh to ensure homogeneity.

  • Weighing: Weigh 10 ± 0.1 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.[5]

  • Fortification (for QC samples): For LFB and MS samples, add a known volume of the fortification solution to the soil and allow it to equilibrate for approximately 15-30 minutes.[7]

  • Extraction: To each sample, add 20 mL of an extraction solvent consisting of 70% methanol in water with 1% ammonium hydroxide.[5]

  • Agitation: Cap the tubes tightly and agitate on a mechanical shaker at high speed for 30 minutes.[5] Alternatively, sonication for 20 minutes can be employed.[9]

  • Centrifugation: Centrifuge the samples at 3000-4000 rpm for 10 minutes to pellet the soil particles.

  • Filtration: Carefully decant the supernatant and filter it through a 0.2 µm syringe filter into a clean collection tube.

Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[8] Do not allow the cartridge to go dry.

  • Sample Loading: Load the filtered extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for approximately 5-10 minutes to remove excess water.

  • Elution: Elute the Metolachlor ESA from the cartridge with 10 mL of methanol into a clean collection tube.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 1.0 mL of a methanol/water (1:1, v/v) mixture.[8] Vortex briefly to ensure complete dissolution. Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for your specific instrumentation.

Parameter Condition
LC Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[7]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Precursor Ion (m/z) → Product Ion (m/z) (specific to Metolachlor ESA)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Data Analysis and Quantification

Quantification is based on an external standard calibration curve. A linear or quadratic regression with a weighting factor (e.g., 1/x) is typically used to construct the calibration curve.[7] The concentration of Metolachlor ESA in the soil samples is calculated using the regression equation from the calibration curve and accounting for the initial sample weight and final extract volume.

calibration_curve cluster_data Calibration Data Points cluster_axes p1 p2 p1->p2 Linear Regression (y = mx + c) p3 p2->p3 Linear Regression (y = mx + c) p4 p3->p4 Linear Regression (y = mx + c) p5 p4->p5 Linear Regression (y = mx + c) xaxis Concentration (ng/mL) yaxis Peak Area Response

Caption: Relationship between analyte concentration and instrument response for quantification.

Method Validation and Performance

A thorough method validation should be performed to ensure the reliability of the results. Key validation parameters include:

  • Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.995.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For Metolachlor ESA in soil, typical LOQs are in the range of 1-10 µg/kg (ppb).[5][10]

  • Accuracy and Precision: Accuracy is assessed by the recovery of spiked samples, with typical acceptance criteria of 70-120%. Precision is determined by the relative standard deviation (RSD) of replicate measurements, which should generally be <20%.[11]

  • Matrix Effects: The influence of the soil matrix on the analyte signal should be evaluated. This can be done by comparing the slope of a matrix-matched calibration curve to that of a solvent-based calibration curve.

References

  • Vryzas, Z., Tsaboula, A., & Papadopoulou-Mourkidou, E. (2007). Determination of alachlor, metolachlor, and their acidic metabolites in soils by microwave-assisted extraction (MAE) combined with solid phase extraction (SPE) coupled with GC-MS and HPLC-UV analysis. Journal of Separation Science, 30(15), 2529–2538. [Link]

  • US EPA. ECM for S-metolachlor & Degradates in Soil, Thatch, & Grass - MRID 46829512. [Link]

  • Vryzas, Z., Tsaboula, A., & Papadopoulou-Mourkidou, E. (2007). Determination of Alachlor, Metolachlor, and Their Acidic Metabolites in Soils by Microwave-assisted Extraction (MAE) Combined with Solid Phase Extraction (SPE) Coupled with GC-MS and HPLC-UV Analysis. ResearchGate. [Link]

  • California Department of Pesticide Regulation. (2014). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. [Link]

  • Regulations.gov. (2017). S-metolachlor. Summary of Analytical Chemistry and Residue Data. [Link]

  • World Health Organization. (n.d.). Metolachlor in Drinking-water. [Link]

  • US EPA. Environmental Chemistry Method for Metolachlor (S). [Link]

  • Minnesota Department of Health. (n.d.). Metolachlor ESA OXA and Drinking Water. [Link]

  • Gravena, R., et al. (2014). Environmental fate of S-Metolachlor: a review. SciELO. [Link]

  • Tsiropoulos, N. G., et al. (2024). Dissipation Kinetics, Leaching, and Ecological Risk Assessment of S-Metolachlor and Benfluralin Residues in Soil. MDPI. [Link]

  • Lee, E. A., et al. (2002). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. ResearchGate. [Link]

  • Walorczyk, S., & Gnusowski, B. (2016). Dissipation of S-metolachlor in plant and soil and effect on enzymatic activities. PMC. [Link]

  • Long, Y. H., et al. (2014). Degradation of S-metolachlor in soil as affected by environmental factors. ResearchGate. [Link]

  • Lee, J. S. (2015). Environmental Chemistry and LC/MS/MS. ResearchGate. [Link]

  • Rodriguez-Gonzalez, R. R., et al. (2020). Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples. PMC. [Link]

  • Kasiotis, K. M., et al. (2023). Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction. PubMed. [Link]

  • US EPA. (n.d.). Method 525.3. The Royal Society of Chemistry. [Link]

  • de Oliveira, R. S., et al. (n.d.). Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S. CDMF. [Link]

  • California Department of Pesticide Regulation. (2015). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. [Link]

  • California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. [Link]

  • US EPA. (2008). Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Confident Quantitation and Identification of Metolachlor ESA Sodium Salt in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Metolachlor is a widely used chloroacetanilide herbicide for controlling broadleaf and annual grass weeds in various crops.[1] Its degradation in the environment leads to the formation of more mobile and persistent metabolites, including metolachlor ethanesulfonic acid (ESA).[2] Due to its increased polarity and potential for groundwater contamination, regulatory bodies and environmental monitoring agencies require sensitive and selective analytical methods for the detection and quantification of Metolachlor ESA.[2] High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers significant advantages for this application. The high mass accuracy and resolving power of HRMS instruments, such as Orbitrap or TOF analyzers, enable confident identification and differentiation from matrix interferences, which is crucial for complex environmental samples.[3] This application note provides a comprehensive protocol for the analysis of Metolachlor ESA sodium salt using LC-HRMS, from sample preparation to data analysis.

Expert Insight: The primary challenge in analyzing polar metabolites like Metolachlor ESA in environmental matrices is achieving adequate retention in reversed-phase liquid chromatography and minimizing matrix effects during ionization. The described solid-phase extraction (SPE) protocol is designed to effectively isolate and concentrate the analyte, while the high-resolution mass spectrometry approach provides an unparalleled level of confidence in the analytical results by minimizing the risk of false positives from isobaric interferences.

I. Analyte Properties and HRMS Considerations

Metolachlor ESA sodium salt is the sodium salt of the ethanesulfonic acid metabolite of metolachlor.[4] Key properties relevant to its HRMS analysis are summarized in the table below.

PropertyValueSource
Chemical FormulaC₁₅H₂₂NNaO₅S[5]
Molecular Weight351.39 g/mol [1][4][5]
CAS Number947601-85-6[1][5][6][7]
InChI KeyMVQVPBMXHBOZJW-UHFFFAOYSA-M[1][4]

Expert Insight: For HRMS analysis, it is crucial to work with the exact mass of the ion of interest. For Metolachlor ESA, analysis is typically performed in negative ion mode, detecting the deprotonated molecule [M-Na]⁻. The high mass accuracy of the HRMS instrument allows for the determination of the elemental composition, providing a high degree of confidence in the identification of the analyte.

II. Experimental Workflow

The overall workflow for the analysis of Metolachlor ESA sodium salt in water samples is depicted below. This process involves sample preparation through solid-phase extraction, followed by instrumental analysis using LC-HRMS and subsequent data processing.

Metolachlor ESA Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample 50 mL Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution with Methanol SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation FinalExtract Final Extract (1 mL) Evaporation->FinalExtract LC Liquid Chromatography (LC) Separation FinalExtract->LC HRMS High-Resolution Mass Spectrometry (HRMS) Detection LC->HRMS DataAcquisition Full Scan Data Acquisition HRMS->DataAcquisition EIC Extracted Ion Chromatogram (EIC) Generation DataAcquisition->EIC Quantification Quantification EIC->Quantification Confirmation Confirmation (Mass Accuracy & Fragmentation) EIC->Confirmation

Caption: Workflow for Metolachlor ESA analysis.

III. Detailed Protocols

A. Standards Preparation
  • Stock Standard (100 µg/mL): Obtain a certified analytical standard of Metolachlor ESA sodium salt.[1][6] Prepare a stock solution in methanol.

  • Intermediate Standard (10 µg/mL): Dilute the stock standard with methanol to create an intermediate stock.[8][9]

  • Calibration Standards (0.00125 - 1.0 µg/mL): Perform serial dilutions of the intermediate standard with a 1:1 mixture of methanol and water to prepare a series of calibration standards.[8][9] Store all standards in a refrigerator.[8]

B. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of Metolachlor ESA from water samples.[8][9][10]

  • Cartridge Conditioning: Use an Oasis HLB SPE cartridge (0.2 g).[8] Pre-condition the cartridge by passing 10 mL of methanol followed by 20 mL of deionized water.[8][10] Do not allow the cartridge to go dry.[10]

  • Sample Loading: Measure 50 mL of the water sample and pass it through the conditioned SPE cartridge at a flow rate of 5-10 mL per minute.[8][10]

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with a small amount of deionized water to remove any remaining interfering substances.

  • Drying: Apply a vacuum for approximately 5 minutes to remove excess water from the cartridge.[9]

  • Elution: Elute the retained analytes with 10 mL of methanol into a 15 mL conical tube.[8][9][10]

  • Concentration and Reconstitution: Evaporate the methanol eluate to approximately 0.4 mL using a gentle stream of nitrogen at 40-45 °C.[8][9][10] Adjust the final volume to 0.5 mL with methanol, and then add 0.5 mL of water, making the final extract volume 1.0 mL in a 1:1 methanol:water solution.[8][9][10] Transfer the final extract to an autosampler vial for analysis.[8]

C. LC-HRMS Method

The following are recommended starting conditions for the LC-HRMS analysis of Metolachlor ESA. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Liquid Chromatography
ColumnWaters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent[9]
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate[8]
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate[8]
GradientStart at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume10 µL
High-Resolution Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Scan ModeFull Scan
Mass Rangem/z 100-500
Resolution> 70,000 FWHM
AGC Target1e6
Maximum IT100 ms
PolarityNegative

Expert Insight: The use of a full scan acquisition mode in HRMS allows for retrospective data analysis. This means that if other contaminants are suspected in the future, the same data files can be re-interrogated for their presence without the need for re-injection, provided they were ionized under the applied conditions.

IV. Data Analysis and Interpretation

A. Identification and Confirmation

The primary identification of Metolachlor ESA is based on the accurate mass of the deprotonated molecule, [C₁₅H₂₂NO₅S]⁻.

IonCalculated Exact MassObserved MassMass Error (ppm)
[M-Na]⁻328.1224(Example) 328.1222(Example) -0.61

A narrow mass extraction window (e.g., ± 5 ppm) should be used to generate the extracted ion chromatogram (EIC) to ensure high selectivity. The retention time of the analyte in the sample must match that of a certified reference standard analyzed under the same conditions.

B. Fragmentation for Structural Confirmation

For further confirmation, tandem MS (MS/MS) can be performed on the precursor ion. While a detailed fragmentation study is beyond the scope of this note, characteristic fragment ions can be monitored. High-resolution fragmentation data can further increase the confidence in the identification.

Fragmentation_Confirmation cluster_ms MS/MS Analysis Precursor [M-Na]⁻ m/z 328.1224 Fragment1 Fragment Ion 1 Precursor->Fragment1 CID Fragment2 Fragment Ion 2 Precursor->Fragment2 CID

Caption: Confirmatory analysis using MS/MS fragmentation.

C. Quantification

Quantification is performed by creating a calibration curve from the analysis of the prepared calibration standards.[8][10] The peak area of the EIC for the analyte is plotted against the concentration of the standards. A linear or quadratic regression with a correlation coefficient (r) of ≥ 0.995 is typically used for the calibration curve.[8][10] The concentration of Metolachlor ESA in the samples is then calculated from this curve.

V. Conclusion

The described LC-HRMS method provides a robust and highly selective approach for the determination of Metolachlor ESA sodium salt in environmental water samples. The combination of solid-phase extraction for sample cleanup and concentration, with the high resolving power and mass accuracy of HRMS, allows for confident identification and accurate quantification of this important herbicide metabolite. The use of full scan HRMS data also provides the benefit of retrospective analysis, making it a powerful tool for both targeted monitoring and broader environmental screening.

References

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water - California Department of Pesticide Regulation. (2022-06-30). [Link]

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water - California Department of Pesticide Regulation. (2015-08-28). [Link]

  • Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. PubMed. [Link]

  • ECM for Metolachlor in Water - MRID 44712301 - EPA. [Link]

  • Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola - California Department of Pesticide Regulation. (2014-12-15). [Link]

  • Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. PubMed. [Link]

  • NEMI Method Summary - 535 (ITMS). [Link]

  • Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome. NIH. [Link]

Sources

Application Notes and Protocols for the Use of Metolachlor ESA Sodium Salt in Ecotoxicology Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of a Primary Metabolite

Metolachlor is a widely used pre-emergent herbicide from the chloroacetanilide class, prized for its effectiveness in controlling annual grasses and certain broadleaf weeds in crops like corn, soybeans, and sorghum.[1] However, the parent compound, S-metolachlor, undergoes microbial degradation in soil and water, leading to the formation of more polar and persistent metabolites.[2][3] Among these, metolachlor ethane sulfonic acid (ESA) is of primary ecotoxicological concern. Due to its high water solubility and persistence, Metolachlor ESA is frequently detected in surface and groundwater, often at concentrations exceeding the parent compound, thereby posing a potential risk to non-target aquatic and soil organisms.[2][4][5]

These application notes provide a comprehensive guide for researchers and ecotoxicologists on the proper use of Metolachlor ESA sodium salt in standardized toxicity studies. The protocols herein are grounded in internationally accepted guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) to ensure data quality, reproducibility, and regulatory relevance.[6][7]

Physicochemical Properties of Metolachlor ESA Sodium Salt

A thorough understanding of the test substance's properties is fundamental to designing robust ecotoxicological experiments. These properties dictate how to prepare stable, accurate test solutions and influence the substance's behavior in environmental matrices.

PropertyValueSource(s)
CAS Number 947601-85-6[8][9][10]
Molecular Formula C₁₅H₂₂NNaO₅S[8]
Molecular Weight 351.39 g/mol [8]
Appearance White to Off-White Solid[4][8]
Synonyms CGA 354743, Metolachlor ethane sulfonic acid sodium salt[8]
General Description A primary, polar metabolite of the herbicide Metolachlor.[4]

Environmental Fate: From Parent Compound to Metabolite

To appreciate the necessity of testing Metolachlor ESA, it is crucial to understand its formation in the environment. Metolachlor is applied to soil, where it is acted upon by soil microbes. The primary degradation pathway involves the substitution of the chlorine atom with a sulfonic acid group, forming Metolachlor ESA.[11] This transformation significantly increases the compound's water solubility and mobility, facilitating its transport into aquatic ecosystems.[2][4]

parent Metolachlor (Applied to Soil) microbial Microbial Degradation (Primary Pathway) parent->microbial Biotransformation esa Metolachlor ESA (High Solubility & Persistence) (Leaches to Groundwater) microbial->esa Forms primary metabolite oxa Metolachlor OXA (Secondary Metabolite) microbial->oxa

Caption: Environmental degradation of Metolachlor to its ESA and OXA metabolites.

Ecotoxicology Study Design: A Standardized Approach

Credible ecotoxicological data relies on adherence to standardized testing protocols. Regulatory bodies like the OECD and U.S. EPA publish detailed guidelines that prescribe test species, exposure conditions, and endpoints.[12][13] These guidelines are considered the international standard for assessing the environmental safety of chemicals.[12] Following these frameworks ensures that the generated data is comparable and can be used for robust environmental risk assessments.

The following diagram illustrates a generalized workflow for conducting an ecotoxicology study, from initial planning to final data interpretation.

cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis & Reporting a Select OECD/EPA Test Guideline b Prepare Test Substance (Stock & Working Solutions) a->b c Culture & Acclimate Test Organisms b->c d Perform Range- Finding Test c->d e Conduct Definitive Test (Control + ≥5 Concentrations) d->e f Monitor & Record (Mortality, Sub-lethal Effects) e->f g Analytical Verification of Concentrations e->g h Statistical Analysis (EC50, NOEC, LOEC) g->h i Interpret Results h->i j Final Study Report i->j

Caption: Generalized experimental workflow for ecotoxicology studies.

Protocol 1: Aquatic Invertebrate Chronic Toxicity Test

This protocol is based on the OECD Guideline 211: Daphnia magna Reproduction Test .[14] It is designed to assess the impact of Metolachlor ESA sodium salt on the survival and reproductive output of the water flea, Daphnia magna, over a 21-day period.

Causality: Chronic tests are essential for substances like Metolachlor ESA that are persistent in the environment. While a substance may not cause acute mortality at environmentally relevant concentrations, it could still have deleterious long-term effects on sensitive endpoints like reproduction, which can have significant population-level consequences.

Test System Summary Table

ParameterCondition / SpecificationRationale
Test Organism Daphnia magna (<24 hours old)Standard, widely accepted test species with a short life cycle.
Test Type Semi-static renewalMaintains test concentrations and water quality by renewing solutions periodically (e.g., 3 times/week).[14]
Test Duration 21 daysCovers a significant portion of the organism's lifespan, allowing for assessment of reproductive effects.[14]
Test Concentrations 5 concentrations in a geometric series + controlBrackets the expected effect concentration to allow for robust statistical analysis.[14]
Replicates 10 replicates per concentration, 1 daphnid per vesselIndividual housing prevents cannibalism and allows for precise tracking of reproduction per animal.[14]
Endpoint Survival (Mortality) and Reproduction (Total number of living offspring per parent animal)Key chronic endpoints for population-level risk assessment.
Test Medium Reconstituted hard water (e.g., M7)Provides a defined, reproducible medium free of contaminants.

Step-by-Step Methodology

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of Metolachlor ESA sodium salt (analytical standard grade).

    • Dissolve in deionized water or test medium to create a concentrated stock solution. The use of solvents should be avoided but if necessary, must not exceed 0.1 mL/L in the final test solution.[14]

    • Rationale: A concentrated stock allows for accurate dilution to the final test concentrations, minimizing weighing errors.

  • Test Solution Preparation:

    • Perform serial dilutions of the stock solution with the test medium to achieve the desired nominal concentrations.

    • Prepare a sufficient volume of each concentration for the entire test duration or for each renewal period.

    • Include a "control" group (medium only) and, if a solvent is used, a "solvent control" group.

  • Test Initiation:

    • Add the appropriate test solution to each replicate test vessel (e.g., 50 mL glass beakers).

    • Randomly introduce one neonate daphnid (<24 hours old) into each vessel.

    • Place vessels in a temperature-controlled environment (e.g., 20 ± 1°C) with a defined photoperiod (e.g., 16h light: 8h dark).

  • Test Maintenance and Observation (Daily):

    • Feed the daphnids daily with a suitable food source (e.g., a suspension of Raphidocelis subcapitata and/or other algae).

    • Observe and record the mortality of the parent daphnids in each vessel.

    • Remove any offspring produced and record their number.

  • Test Solution Renewal (e.g., Mon, Wed, Fri):

    • Carefully transfer the parent daphnid to a new vessel containing a fresh preparation of the corresponding test solution.

    • Rationale: Renewal is critical to maintain the chemical concentration, which can decrease over time due to degradation or sorption, and to remove waste products.

  • Test Termination (Day 21):

    • Record the final number of surviving parent animals.

    • Record the total number of living offspring produced per surviving parent animal over the 21-day period.

    • Collect water samples from each concentration for analytical verification to confirm exposure levels.

Protocol 2: Terrestrial (Soil) Acute Toxicity Test

This protocol is based on the OECD Guideline 207: Earthworm, Acute Toxicity Test . It is designed to determine the short-term lethal effects (LC50) of Metolachlor ESA sodium salt on the earthworm Eisenia fetida after 14 days of exposure in artificial soil.

Causality: Soil is a primary receiving environment for herbicides. Earthworms are key soil organisms, and assessing acute toxicity provides a baseline understanding of the potential for immediate harm to this vital component of the soil ecosystem following application or contamination events.

Test System Summary Table

ParameterCondition / SpecificationRationale
Test Organism Adult earthworms (Eisenia fetida) with clitellumStandard, commercially available species that is easy to culture. Adults are used for consistency.
Test Type Static, direct soil incorporationSimulates the direct mixing of a chemical into the soil matrix.
Test Duration 14 daysSufficient time to observe acute lethal effects.
Test Concentrations 5 concentrations in a geometric series + controlAllows for the determination of a dose-response relationship and calculation of the LC50.
Replicates 4 replicates per concentration, 10 worms per vesselProvides statistical power for the analysis.
Endpoint Mortality (assessed at day 7 and 14), Sub-lethal effects (e.g., weight change, behavioral abnormalities)Primary endpoint is mortality, but sublethal observations provide additional valuable data.
Test Medium OECD Artificial SoilA standardized, reproducible substrate that eliminates variability from natural soil composition.

Step-by-Step Methodology

  • Artificial Soil Preparation:

    • Prepare the artificial soil mixture according to OECD 207 specifications (typically sphagnum peat, kaolin clay, and industrial sand).

    • Adjust the pH to 6.0 ± 0.5 using calcium carbonate.

    • Moisten the soil to a defined water holding capacity (e.g., 40-60%).

  • Test Substance Application:

    • Dissolve the required amount of Metolachlor ESA sodium salt for each concentration in a small amount of deionized water.

    • Spray this solution onto a known mass of the artificial soil and mix thoroughly to ensure homogenous distribution.

    • Prepare a control group by treating soil with deionized water only.

    • Rationale: Homogenous mixing is critical for ensuring all worms within a replicate are exposed to the same concentration.

  • Test Initiation:

    • Place the treated soil (e.g., 500 g dry weight) into appropriate test vessels (e.g., 1L glass jars).

    • Select adult worms (with clitellum, 300-600 mg weight range), rinse them with water, and blot them dry.

    • Introduce 10 worms into each test vessel, placing them on the soil surface.

    • Cover the vessels with a perforated lid to allow air exchange and place them in darkness in a temperature-controlled environment (20 ± 1°C).

  • Observations and Test Termination:

    • At day 7, check for mortality. Remove any dead worms.

    • At day 14, empty the contents of each vessel and carefully search for all worms.

    • Assess mortality. A worm is considered dead if it does not respond to a gentle mechanical stimulus to the anterior end.

    • Record the number of dead and live worms for each replicate.

    • Note any sublethal effects observed (e.g., lesions, coiling).

Analytical Verification and Data Analysis

Analytical Methods: It is imperative to measure the actual concentrations of Metolachlor ESA sodium salt in the test media at the start and end of the study (or at each renewal for aquatic tests). This confirms the nominal concentrations and accounts for any potential degradation or sorption. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for this purpose.[15]

Endpoint Calculation:

  • LC50 (Lethal Concentration, 50%): The statistically derived concentration of a substance that is expected to cause mortality in 50% of the exposed organisms over a specified period.

  • EC50 (Effect Concentration, 50%): The concentration that causes a 50% effect on a specific endpoint (e.g., reduction in reproduction) compared to the control.

  • NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant adverse effect is observed compared to the control.

  • LOEC (Lowest Observed Effect Concentration): The lowest tested concentration at which a statistically significant adverse effect is observed compared to the control.

These values are typically calculated using statistical software capable of performing regression analysis (for LC/EC50) and hypothesis testing (e.g., Dunnett's test for NOEC/LOEC).

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Environmental fate of alachlor and metolachlor. (1989). PubMed. Retrieved January 14, 2026, from [Link]

  • Environmental Fate of Metolachlor. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water. (2008). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]

  • Environmental fate of fall-applied metolachlor. (n.d.). National Agricultural Library - USDA. Retrieved January 14, 2026, from [Link]

  • (PDF) Environmental fate of S-Metolachlor: a review. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved January 14, 2026, from [Link]

  • METOLACHLOR ESA SODIUM SALT CAS#: 947601-85-6. (n.d.). ChemWhat. Retrieved January 14, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 2. (n.d.). OECD iLibrary. Retrieved January 14, 2026, from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Daphnia magna Reproduction Test. (2012). European Commission's Food Safety. Retrieved January 14, 2026, from [Link]

  • Ecotoxicology: OECD Standards I Testing Services I Smithers. (n.d.). Smithers. Retrieved January 14, 2026, from [Link]

  • Series 850 - Ecological Effects Test Guidelines. (n.d.). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]

  • Peer review of the pesticide risk assessment of the active substance s-metolachlor. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • human health fact sheet - metolachlor esa. (n.d.). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]

  • Evaluation Guidelines for Ecological Toxicity Data in the Open Literature. (2011). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]

  • Final Test Guidelines for Pesticides and Toxic Substances. (n.d.). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]

  • Peer review of the pesticide risk assessment of the active substance S‐metolachlor excluding the assessment of the endocrine disrupting properties. (2023). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Metolachlor and Drinking Water. (n.d.). Minnesota Department of Health. Retrieved January 14, 2026, from [Link]

  • Metolachlor ESA sodium salt. (n.d.). MilliporeSigma. Retrieved January 14, 2026, from [Link]

  • Environmental Chemistry Method for Metolachlor (S). (n.d.). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. (2022). California Department of Pesticide Regulation. Retrieved January 14, 2026, from [Link]

  • EPA Guidelines for Ecotoxicology. (n.d.). Smithers. Retrieved January 14, 2026, from [Link]

  • Human Health Reference Levels for Metolachlor/S-Metolachlor and Degradates in Groundwater. (2024). California Department of Pesticide Regulation. Retrieved January 14, 2026, from [Link]

  • Test Guidelines for Pesticides and Toxic Substances. (n.d.). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]

  • (PDF) Peer review of the pesticide risk assessment of the active substance S‐metolachlor excluding the assessment of the endocrine disrupting properties. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Metolachlor/s-Metolachlor. (n.d.). Australian National Health and Medical Research Council. Retrieved January 14, 2026, from [Link]

  • Metolachlor ESA Toxicological Summary Sheet. (2023). Minnesota Department of Health. Retrieved January 14, 2026, from [Link]

  • S-Metolachlor Human Health Risk Assessment. (n.d.). Regulations.gov. Retrieved January 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Metolachlor ESA Sodium Salt Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the analysis of Metolachlor ESA sodium salt. As researchers, scientists, and professionals in drug development, you are aware that accurate quantification of pesticide metabolites is critical. However, the journey from sample to result is often complicated by matrix effects, which can significantly compromise the reliability of your data. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome these challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Understanding Matrix Effects in Metolachlor ESA Analysis

Metolachlor ethanesulfonic acid (ESA) is a major degradation product of the widely used herbicide S-metolachlor. Its polarity makes it water-soluble and prone to leaching into ground and surface water. The accurate analysis of Metolachlor ESA is therefore crucial for environmental monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive analytical technique for this purpose.[1][2] However, the complexity of environmental and biological samples introduces a significant challenge: the matrix effect.

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3] These effects can manifest as either ion suppression or enhancement, leading to inaccurate quantification.[4] For Metolachlor ESA, common matrices like soil, water, and agricultural products are rich in organic matter, salts, and other compounds that can interfere with the analysis.[5][6]

The following diagram illustrates the concept of matrix effects in LC-MS/MS analysis.

cluster_0 LC System cluster_1 MS Ion Source cluster_2 MS Detector Analyte Metolachlor ESA Column LC Column Analyte->Column Matrix Matrix Components Matrix->Column Suppression Ion Suppression Matrix->Suppression Interference Enhancement Ion Enhancement Matrix->Enhancement Interference Ionization Ionization Process Column->Ionization Co-elution Ionization->Suppression Ionization->Enhancement Detector Detector Signal Ionization->Detector Analyte Ions Inaccurate Inaccurate Quantification Suppression->Inaccurate Enhancement->Inaccurate Detector->Inaccurate

Caption: Mechanism of Matrix Effects in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: My Metolachlor ESA signal is significantly lower in my samples compared to the standard in a clean solvent. What is happening?

A: This is a classic sign of ion suppression .[7] Co-eluting matrix components from your sample are likely interfering with the ionization of Metolachlor ESA in the mass spectrometer's ion source.[4] This leads to a reduced number of analyte ions reaching the detector and, consequently, a lower signal.

Q2: How can I confirm that I am experiencing matrix effects?

A: A post-extraction spike experiment is a reliable way to quantify the extent of matrix effects.[8]

Experimental Protocol: Quantifying Matrix Effects

  • Prepare three sets of samples:

    • Set A: Standard solution of Metolachlor ESA in a pure solvent (e.g., mobile phase).

    • Set B: A blank matrix sample that has been subjected to your entire extraction procedure. The final extract is then spiked with Metolachlor ESA at the same concentration as Set A.

    • Set C: A sample of the matrix that has been spiked with Metolachlor ESA at the same concentration as Set A before the extraction procedure.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the matrix effect (ME) and recovery (RE) using the following formulas:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

ResultInterpretation
ME < 100% Ion Suppression
ME > 100% Ion Enhancement
80% < RE < 120% Acceptable Recovery (as per SANTE guidelines[9])
Q3: What are the most effective strategies to mitigate matrix effects for Metolachlor ESA analysis?

A: A multi-pronged approach is generally the most successful. This involves optimizing sample preparation, chromatography, and considering the use of internal standards.

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation

Effective sample cleanup is the first and most critical line of defense against matrix effects. The goal is to remove as many interfering components as possible while ensuring high recovery of Metolachlor ESA.

Strategy 1: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[10][11] For a polar compound like Metolachlor ESA, polymeric reversed-phase sorbents are often a good choice.

Experimental Protocol: Solid-Phase Extraction for Water Samples

This protocol is adapted from established methods for the analysis of metolachlor and its metabolites in water.[12][13]

  • Sample Pre-treatment: Acidify the water sample (e.g., 50 mL) to a pH of approximately 2 with formic acid. This ensures that the acidic Metolachlor ESA is in its neutral form and will be retained on the reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of acidified water (pH 2).

  • Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove any unretained polar interferences.

  • Elution: Elute the Metolachlor ESA from the cartridge with 10 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.[13]

The following diagram illustrates the SPE workflow.

Start Water Sample Pretreat Acidify to pH 2 Start->Pretreat Load Load Sample onto Cartridge Pretreat->Load Condition Condition SPE Cartridge (Methanol & Acidified Water) Condition->Load Wash Wash with Water Load->Wash Elute Elute with Methanol Wash->Elute Reconstitute Evaporate & Reconstitute Elute->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Strategy 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is particularly useful for solid matrices like soil and food products.[14][15] It involves an extraction and cleanup step to remove a wide range of interferences.[16]

Experimental Protocol: QuEChERS for Soil Samples

This is a general protocol that can be adapted for Metolachlor ESA analysis in soil.[17][18]

  • Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the contents of a buffered extraction salt packet (e.g., magnesium sulfate, sodium chloride, and a citrate buffer) to induce phase separation.

    • Shake again for 1 minute and centrifuge.

  • Dispersive SPE (dSPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing a mixture of sorbents (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for LC-MS/MS analysis.

Guide 2: Chromatographic Optimization

If matrix effects persist after sample preparation, further optimization of the LC method is necessary. The goal is to chromatographically separate Metolachlor ESA from the interfering compounds.[7]

  • Gradient Modification: Adjusting the mobile phase gradient can alter the elution profile of both the analyte and the matrix components. A slower, more shallow gradient can improve resolution.

  • Column Chemistry: Consider using a column with a different stationary phase chemistry. For a polar analyte like Metolachlor ESA, a column designed for polar compound retention, such as one with a polar-embedded or polar-endcapped C18 phase, may provide better separation from non-polar interferences.

  • Divert Valve: Employing a divert valve to direct the initial and final portions of the chromatographic run (which often contain highly polar or non-polar interferences) to waste can prevent contamination of the ion source.

Guide 3: Use of Internal Standards

The use of a suitable internal standard (IS) is a powerful way to compensate for matrix effects and other sources of variability. An ideal IS for LC-MS/MS analysis is a stable isotope-labeled version of the analyte (e.g., Metolachlor ESA-d6). These compounds have nearly identical chemical properties and chromatographic behavior to the analyte but are distinguishable by their mass.

If a stable isotope-labeled IS is not available, a structural analog can be used, but it is crucial to verify that it does not suffer from different matrix effects than the analyte.

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForKey Considerations
Solid-Phase Extraction (SPE) Differential partitioning of analyte and interferences between a solid and liquid phase.Aqueous samples (water, beverages).Sorbent selection is critical. Method development is required.
QuEChERS Liquid-liquid partitioning followed by dispersive SPE cleanup.Solid and semi-solid samples (soil, food).[14]Fast and high-throughput. Sorbent choice for dSPE is important.
Chromatographic Optimization Separation of the analyte from interfering components based on their physicochemical properties.All sample types.Can be time-consuming to optimize. May require trying different columns.
Internal Standards A compound of known concentration is added to all samples to correct for signal variability.All sample types.A stable isotope-labeled standard is ideal but can be expensive.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract to mimic the matrix effects in the samples.[19]When a suitable internal standard is not available.Requires a representative blank matrix which can be difficult to obtain.

By systematically applying these strategies, you can effectively overcome the challenges posed by matrix effects in the analysis of Metolachlor ESA sodium salt, leading to more accurate and reliable results.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Metolachlor (S). Retrieved from [Link]

  • Moreno-González, D., & Amigo, J. M. (2018). Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS.
  • Haggblom, M. M., & Young, L. Y. (2006). Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. Chemosphere, 62(10), 1591-1599.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Metolachlor (R). Retrieved from [Link]

  • California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2015). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. Retrieved from [Link]

  • Kaczynski, P., et al. (2023).
  • Separation Science. (2023). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]

  • Kruve, A., et al. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry.
  • Ferrer, C., et al. (2011). The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 400(9), 3141-3154.
  • Nelson, M. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America, 32(8), 562-569.
  • Stahnke, H., et al. (2012). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. TrAC Trends in Analytical Chemistry, 40, 53-66.
  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926.
  • LCGC International. (2020). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]

  • Asensio-Ramos, M., et al. (2011). Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. Journal of the Brazilian Chemical Society, 22(10), 1979-1985.
  • European Commission. (2021). SANTE/11312/2021 - Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed.
  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • YouTube. (2023). Troubleshooting ion suppression in LC-MS analysis. Retrieved from [Link]

  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar. Retrieved from [Link]

  • Yokley, R. A., et al. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 74(15), 3754-3759.
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Metolachlor; 454996-01.
  • Supelco. (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach.
  • U.S. Environmental Protection Agency. (n.d.). NEMI Method Summary - 535 (ITMS).
  • Pérez, R. A., et al. (2009). Determination of Alachlor, Metolachlor, and Their Acidic Metabolites in Soils by Microwave-assisted Extraction (MAE) Combined with Solid Phase Extraction (SPE) Coupled with GC-MS and HPLC-UV Analysis. International Journal of Environmental Analytical Chemistry, 89(8-12), 825-839.
  • Schneider, A., et al. (2017). Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water. Analytical Methods, 9(39), 5777-5783.
  • United Chemical Technologies. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • California Department of Pesticide Regulation. (2014). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola.
  • Olokoba, S. O., et al. (2023). Determination of heavy metals and pesticide residue in soil, plant and water using QuEChERS method and design of experiment. Turkish Journal of Analytical Chemistry, 5(2), 46-54.
  • Small, J. M., et al. (2019). Trans enantiomeric separation of MESA and MOXA, two environmentally important metabolites of the herbicide, metolachlor. Chirality, 31(7), 545-554.
  • Schneider, A., et al. (2017). Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry. Analytical Methods, 9(39), 5777-5783.
  • Yokley, R. A., et al. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 74(15), 3754-3759.
  • Nuñez, O., et al. (2007). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry.

Sources

Improving peak resolution for Metolachlor ESA sodium salt in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Metolachlor ESA sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions. As Senior Application Scientists, we've structured this guide to not only provide solutions but also to explain the underlying chromatographic principles, ensuring you can adapt and solve problems effectively in your own laboratory.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding method setup for Metolachlor ESA sodium salt analysis.

Q1: What is the best type of HPLC column to start with for Metolachlor ESA analysis?

A1: Metolachlor ESA is a polar, anionic compound due to the sulfonic acid group. Therefore, a standard C18 column is a good starting point, as it is widely available and provides robust performance.[1][2][3] Many established methods, such as those from the California Department of Pesticide Regulation, utilize C18 columns (e.g., Waters Acquity BEH C18) with excellent results for Metolachlor ESA and its related compounds.[1][2]

  • Expertise & Experience: The key is to select a modern, high-purity silica C18 column that is well end-capped.[4][5] This minimizes the exposed, acidic silanol groups on the silica surface, which can cause significant peak tailing with polar acidic analytes like Metolachlor ESA through secondary ionic interactions.[4][6][7] If you still encounter issues, a polar-embedded phase column can offer alternative selectivity and improved peak shape for polar compounds.[6]

Q2: What mobile phase composition should I use for Metolachlor ESA?

A2: A reversed-phase elution using a mixture of water and an organic solvent (typically methanol or acetonitrile) is standard.[8] Crucially, the mobile phase should be buffered to control the pH.[9]

  • Causality: Metolachlor ESA has a sulfonic acid group, which is strongly acidic with a very low pKa. To ensure consistent retention and good peak shape, you need to suppress the ionization of any residual silanol groups on the column's stationary phase.[7] Therefore, a mobile phase with a low pH (typically between 2.5 and 4.0) is recommended.[10] This is often achieved by adding modifiers like formic acid.[2] Many regulatory methods use a combination of ammonium formate and formic acid, which provides both pH control and improves mass spectrometry sensitivity if an MS detector is used.[1][2][11]

Q3: Should I use a gradient or isocratic elution?

A3: A gradient elution is generally recommended, especially if you are analyzing Metolachlor ESA along with its parent compound (Metolachlor) or other metabolites which may have different polarities.[2] A gradient allows for the efficient elution of a wider range of analytes in a single run, improving peak resolution and analysis time. An example gradient might start with a high aqueous percentage to retain the polar Metolachlor ESA and then increase the organic solvent percentage to elute less polar compounds.[2]

Q4: How should I prepare my sample for analysis?

A4: Sample preparation depends on the matrix. For water samples, solid-phase extraction (SPE) is a common and effective technique for concentrating the analyte and cleaning up the sample.[1][2][11] Oasis HLB or C18 cartridges are frequently used for this purpose.[1][11] The final extract is typically reconstituted in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., a mixture of methanol and water) to ensure good peak shape upon injection.[2][11] Injecting the sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.

Troubleshooting Guide: Improving Peak Resolution

This section provides detailed solutions to specific peak shape and resolution problems you may encounter during your analysis.

Issue 1: My Metolachlor ESA peak is tailing severely.

Peak tailing (asymmetry factor > 1.2) is a common problem for polar, acidic compounds.[7] It indicates a secondary, undesirable interaction between the analyte and the stationary phase.

Root Cause Analysis & Solutions:
  • Cause A: Secondary Silanol Interactions

    • Explanation: The primary cause of tailing for acidic compounds is often the interaction between the negatively charged analyte and positively charged sites on the silica stationary phase, particularly residual silanol groups (Si-OH) that have become protonated at low pH.[4][7][12]

    • Solution 1: Adjust Mobile Phase pH. The most effective way to combat this is by carefully controlling the mobile phase pH. While a low pH is generally good, an excessively low pH can protonate silanols, creating strong interaction sites. Try adjusting the pH of your aqueous mobile phase slightly upwards (e.g., from 2.5 to 3.5) to find a sweet spot that minimizes silanol interaction without compromising the retention of Metolachlor ESA.

    • Solution 2: Increase Buffer Concentration. A higher buffer concentration (e.g., increasing from 10 mM to 25 mM) can help to mask the residual silanol sites and improve peak shape. Be mindful that this will increase the system backpressure.

    • Solution 3: Use a Highly Deactivated Column. Switch to a column specifically designed for polar analytes, which often have advanced end-capping or a polar-embedded group to shield the silica surface.[5][13]

  • Cause B: Column Overload

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.

    • Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, mass overload was a contributing factor.

  • Cause C: Column Contamination

    • Explanation: Accumulation of matrix components or previously analyzed compounds on the column inlet frit or packing material can create active sites that cause tailing.[12]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this doesn't resolve the issue, replace the guard column if one is in use. As a last resort, you may need to replace the analytical column.

Troubleshooting Workflow: Peak Tailing

G cluster_investigation Investigation Steps cluster_solution Solutions start Peak Tailing Observed (Asymmetry > 1.2) check_overload Dilute Sample 10x & Re-inject start->check_overload overload_improves Peak Shape Improves? check_overload->overload_improves check_ph Increase Mobile Phase pH (e.g., from 2.8 to 3.5) overload_improves->check_ph No sol_overload Root Cause: Mass Overload. Reduce sample concentration. overload_improves->sol_overload Yes ph_improves Peak Shape Improves? check_ph->ph_improves check_column Flush Column with Strong Solvent ph_improves->check_column No sol_ph Root Cause: Secondary Interactions. Optimize pH & Buffer. ph_improves->sol_ph Yes flush_improves Peak Shape Improves? check_column->flush_improves sol_contam Root Cause: Contamination. Replace Guard/Column. flush_improves->sol_contam Yes sol_new_col Consider a new column (e.g., polar-embedded). flush_improves->sol_new_col No

Sources

Technical Support Center: Low-Level Detection of Metolachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the low-level detection of Metolachlor ESA sodium salt. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the analysis of this polar, water-soluble herbicide metabolite. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to develop robust and reliable analytical methods.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is Metolachlor ESA and why is its low-level detection important?

    • What is the most common analytical technique for detecting Metolachlor ESA at low levels?

    • What are the typical detection and quantification limits for Metolachlor ESA?

    • Are there alternative methods for the detection of Metolachlor ESA?

    • How should I prepare and store my samples and standards?

  • Troubleshooting Guides

    • Problem 1: Low or No Recovery During Solid-Phase Extraction (SPE)

    • Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

    • Problem 3: Signal Suppression or Enhancement in LC-MS/MS (Matrix Effects)

    • Problem 4: Inconsistent or Irreproducible Results

  • Experimental Protocols

    • Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

    • Protocol 2: LC-MS/MS Analysis

  • References

Frequently Asked questions (FAQs)

What is Metolachlor ESA and why is its low-level detection important?

Metolachlor is a widely used herbicide for controlling broadleaf weeds and grasses in crops like corn and soybeans.[1] In the environment, it breaks down into more persistent and mobile metabolites, with Metolachlor ethane sulfonic acid (ESA) being one of the most significant.[2] Due to its high water solubility, Metolachlor ESA can leach into groundwater and has been frequently detected in water resources.[1][3] Monitoring for Metolachlor ESA at low levels (parts-per-billion or µg/L) is crucial for assessing water quality, ensuring drinking water safety, and understanding the environmental fate of the parent herbicide.[3][4]

What is the most common analytical technique for detecting Metolachlor ESA at low levels?

The most prevalent and robust method for the quantification of Metolachlor ESA at trace levels is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) .[5][6][7][8][9][10] This technique offers high sensitivity and selectivity, allowing for the detection of Metolachlor ESA in complex matrices like groundwater and surface water. The analysis is typically performed in negative ion mode due to the acidic nature of the sulfonic acid group.[5][9][10]

What are the typical detection and quantification limits for Metolachlor ESA?

The achievable detection and quantification limits for Metolachlor ESA are dependent on the specific instrumentation, sample preparation method, and matrix. However, several validated methods demonstrate the capability to reach very low levels.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)/Reporting Limit (RL)Reference
LC/ESI-MS/MS0.125 ng injected0.10 ppb (µg/L)[5][9][10][11]
LC-MS/MS-0.05 ppb (µg/L)[6][12][13]
LC-MS/MS (EPA Method 535)0.002 - 0.004 µg/L0.012 - 0.014 µg/L (LCMRL)[8]

Note: ppb stands for parts per billion, which is equivalent to µg/L.

Are there alternative methods for the detection of Metolachlor ESA?

While LC-MS/MS is the gold standard, other techniques have been explored:

  • Capillary Zone Electrophoresis (CZE): This technique has been successfully used for the enantiomeric separation of Metolachlor ESA.[13][14] CZE can be a powerful tool for specialized research, such as studying the stereoselective biodegradation of metolachlor.[13][14]

  • Immunoassays (e.g., ELISA): While highly sensitive for the parent compound, S-metolachlor, immunoassays may not be specific for the ESA metabolite.[15] Cross-reactivity with the parent compound and other metabolites can be a limitation.[15]

For routine low-level quantification in environmental samples, LC-MS/MS remains the most reliable and widely adopted method.

How should I prepare and store my samples and standards?

Proper sample and standard handling is critical for accurate and reproducible results.

  • Sample Collection and Storage: Collect water samples in clean, amber glass bottles to prevent photodegradation. Upon receipt, store samples at approximately 4°C.[13]

  • Standard Preparation: Obtain a certified analytical standard of Metolachlor ESA sodium salt.[16] Prepare stock solutions in a suitable solvent like methanol.[12][13] Working standards for calibration are typically prepared by diluting the stock solution in a mixture of water and methanol to match the final composition of the prepared samples.[12][13]

  • Standard Storage: Store stock and working standards in a refrigerator at around 4°C.[13] Check the certificate of analysis for the recommended shelf life. It is advisable to prepare fresh working standards regularly.

Troubleshooting Guides

Problem 1: Low or No Recovery During Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for concentrating Metolachlor ESA from water samples and removing interfering matrix components.[5][6][7][9][10][12][17] Low recovery is a common issue that can significantly impact the accuracy of your results.[2][8][16]

SPE_Troubleshooting cluster_solutions1 Solutions for Inadequate Binding cluster_solutions2 Solutions for Premature Elution cluster_solutions3 Solutions for Incomplete Elution start Low or No Analyte Recovery check_fractions Analyze all fractions: Load, Wash, and Elution start->check_fractions analyte_in_load Analyte found in Load/Flow-through check_fractions->analyte_in_load Analyte Present analyte_in_wash Analyte found in Wash Fraction check_fractions->analyte_in_wash Analyte Present analyte_not_eluted Analyte not found in any fraction (stuck on cartridge) check_fractions->analyte_not_eluted Analyte Absent no_binding Issue: Inadequate Binding analyte_in_load->no_binding premature_elution Issue: Premature Elution analyte_in_wash->premature_elution incomplete_elution Issue: Incomplete Elution analyte_not_eluted->incomplete_elution sol1_1 1. Check sorbent choice (e.g., C18, Oasis HLB). Metolachlor ESA is polar; ensure sorbent is appropriate. sol2_1 1. Decrease the strength of the wash solvent. Use a weaker organic/aqueous mixture. sol3_1 1. Increase the strength of the elution solvent. Increase the percentage of organic solvent (e.g., methanol). sol1_2 2. Ensure proper cartridge conditioning and equilibration. Do not let the cartridge dry out before loading. sol1_3 3. Check sample pH. Adjust if necessary to ensure the analyte is in a retainable form. sol1_4 4. Reduce sample loading flow rate to allow for sufficient interaction with the sorbent. sol2_2 2. Ensure the pH of the wash solvent does not cause the analyte to elute prematurely. sol3_2 2. Increase the volume of the elution solvent. sol3_3 3. Adjust the pH of the elution solvent to ensure the analyte is in a non-retained form.

Caption: Troubleshooting workflow for low SPE recovery.

Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Good peak shape is essential for accurate integration and quantification. As a polar and acidic compound, Metolachlor ESA can sometimes exhibit poor chromatography on traditional reversed-phase columns.

SymptomPotential CauseRecommended SolutionCausality
Peak Tailing Secondary interactions with residual silanols on the column.[6]- Use a well-end-capped, high-purity silica column. - Add a small amount of a weak acid (e.g., formic acid) to the mobile phase to suppress silanol activity.[12] - Consider a column with a charged surface that repels the negatively charged analyte.[6]Residual silanols on the silica backbone of the stationary phase can have a negative charge and interact with the analyte, causing it to lag on the column and result in a tailing peak.
Peak Fronting Column overload.- Dilute the sample extract. - Inject a smaller volume.Injecting too much analyte can saturate the stationary phase at the head of the column, leading to a distorted peak shape.
Broad Peaks - Poor retention on a standard C18 column. - Mismatch between sample solvent and mobile phase.[18] - Extra-column dead volume.[18]- Use a column designed for polar analytes (e.g., those with embedded polar groups or T3 columns).[19] - Consider Hydrophilic Interaction Chromatography (HILIC) as an alternative.[7][19] - Ensure the sample solvent is similar in composition and strength to the initial mobile phase.[18][19] - Check and minimize the length and diameter of all tubing and connections.[18]Metolachlor ESA is highly polar and may have limited retention on traditional C18 columns, leading to broad, early-eluting peaks. A strong sample solvent can cause the analyte to travel through the column too quickly and in a dispersed band. Dead volume in the system allows the analyte band to spread out before reaching the detector.
Problem 3: Signal Suppression or Enhancement in LC-MS/MS (Matrix Effects)

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[1][5][20][21] This is a significant challenge in trace analysis.[1][20]

Matrix_Effects cluster_approaches Mitigation Strategies cluster_solutions1 cluster_solutions2 cluster_solutions3 cluster_solutions4 start Inaccurate Quantification (Signal Suppression/Enhancement) approach1 Improve Sample Cleanup start->approach1 approach2 Optimize Chromatography start->approach2 approach3 Modify MS Parameters start->approach3 approach4 Use Matrix-Matched Calibration start->approach4 sol1 - Optimize SPE wash step to remove more interferences. - Use a more selective SPE sorbent. sol2 - Adjust the LC gradient to separate the analyte from  co-eluting matrix components. - Try a different column chemistry (e.g., HILIC). sol3 - Optimize ion source parameters (e.g., temperature,  gas flows) to minimize the impact of the matrix. sol4 - Prepare calibration standards in a blank matrix extract  to compensate for signal suppression/enhancement.

Caption: Approaches to address matrix effects in LC-MS/MS.

Problem 4: Inconsistent or Irreproducible Results

Poor reproducibility can arise from a variety of factors throughout the analytical workflow. A systematic approach is necessary to identify the source of the variability.

Area of InvestigationKey CheckpointsRationale
Sample Preparation - Consistent SPE procedure: Are all steps (conditioning, loading, washing, elution) performed identically for every sample?[2] - Evaporation step: Is the evaporation to dryness gentle and consistent? Over-drying can lead to loss of the analyte.Variations in sample preparation are a major source of irreproducibility. Automation can help improve consistency.[16]
Chromatography - Column equilibration: Is the column adequately equilibrated before each injection, especially when using high aqueous mobile phases?[19] - Mobile phase preparation: Are mobile phases prepared fresh and consistently?Insufficient equilibration can lead to shifting retention times and variable peak areas. Mobile phase composition directly impacts chromatography.
Mass Spectrometry - Instrument cleanliness: Is the ion source clean? - System stability: Is the instrument performance stable over the course of the analytical run?A dirty ion source can lead to fluctuating signal intensity. Regular cleaning and system suitability checks are essential.
Standard Handling - Standard stability: Are the stock and working standards within their expiration dates? - Pipetting accuracy: Are dilutions and additions performed with calibrated pipettes?Degradation of standards or errors in their preparation will lead to inaccurate calibration and quantification.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline based on established methods for the extraction of Metolachlor ESA from water samples.[5][6][7][12][17]

  • Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) or a C18 cartridge.[5][6][7][12][17]

  • Conditioning: Condition the cartridge with 5-10 mL of methanol, followed by 5-10 mL of reagent water. Do not allow the cartridge to go dry.[22]

  • Sample Loading: Load 50 mL of the water sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[5][6][7][12][17]

  • Washing: Wash the cartridge with 5-10 mL of a weak organic/aqueous solution (e.g., 5-10% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the Metolachlor ESA from the cartridge with 5-10 mL of methanol into a collection tube.[6][7][12][17]

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40-45°C.[6][7][12][17] Reconstitute the residue in a final volume (e.g., 1 mL) of a solvent compatible with the initial LC mobile phase (e.g., 10:90 methanol:water).[6][7][12][17]

Protocol 2: LC-MS/MS Analysis

This is a representative set of starting conditions. Optimization will be required for your specific instrumentation and application.

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)[13] or a HILIC column.

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer (e.g., ammonium formate).[12]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[12]

  • Gradient: A suitable gradient starting with a high percentage of mobile phase A to retain the polar Metolachlor ESA, followed by an increasing percentage of mobile phase B to elute it.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

  • MS System: Tandem quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode[5][9][10]

  • MRM Transitions: Monitor at least two transitions for quantification and confirmation. The specific precursor and product ions should be determined by infusing a standard solution of Metolachlor ESA.

References

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]

  • Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]

  • Matrix Effects in Quantitative Pesticide Analysis Using Liquid Chromatography-Mass Spectrometry | Request PDF. ResearchGate. [Link]

  • The Reason of Poor Sample Recovery When Using SPE. Hawach. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]

  • Why Is Your SPE Recovery So Low?. alwsci. [Link]

  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. [Link]

  • Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]

  • Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanilic acid degradates in water using SPE and LC/ESI-MS/MS. PubMed. [Link]

  • LC–MS/MS Analysis of Polar Pesticides in Food and Water. Chromatography Online. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • How to Obtain Good Peak Shapes. J-Pharma. [Link]

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. California Department of Pesticide Regulation. [Link]

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. California Department of Pesticide Regulation. [Link]

  • Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. California Department of Pesticide Regulation. [Link]

  • Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanilic Acid Degradates in Water Using SPE and LC/ESI-MS/MS | Request PDF. ResearchGate. [Link]

  • Environmental Chemistry Method for Metolachlor (S). EPA. [Link]

  • Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Metolachlor ESA Sodium Salt Extraction Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Metolachlor ESA sodium salt. This guide is designed to provide in-depth troubleshooting for common issues encountered during the solid-phase extraction (SPE) of this polar metabolite from aqueous samples. By understanding the underlying principles of the extraction process, you can diagnose and resolve challenges to achieve reliable and reproducible results.

Understanding the Analyte: Metolachlor ESA Sodium Salt

Metolachlor ethanesulfonic acid (ESA) is a major degradation product of the widely used herbicide metolachlor.[1][2][3] As a sodium salt, it is highly polar and water-soluble, which presents specific challenges for extraction from aqueous matrices.[1] Its chemical structure includes a sulfonic acid group, contributing to its hydrophilic nature.[1] Effective extraction, therefore, requires careful optimization of SPE parameters to ensure efficient retention on the solid phase and subsequent elution.

Chemical Properties of Metolachlor ESA Sodium Salt [4][5][6][7]

PropertyValue
CAS Number 947601-85-6
Molecular Formula C₁₅H₂₂NNaO₅S
Molecular Weight 351.39 g/mol
Appearance White to Off-White Solid
Solubility Soluble in water, slightly soluble in DMSO and methanol.[8]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the SPE of Metolachlor ESA sodium salt, providing explanations and actionable solutions.

Q1: I'm experiencing low recovery of Metolachlor ESA. What are the likely causes and how can I fix it?

Low recovery is the most frequent issue in SPE and can stem from several factors throughout the workflow.[9][10]

Logical Troubleshooting Flow for Low Recovery

Caption: Troubleshooting workflow for low recovery of Metolachlor ESA.

Detailed Causes and Solutions:
  • Inappropriate Sorbent Selection: Metolachlor ESA is a polar compound.[1] Using a sorbent that is too non-polar may result in poor retention.[10]

    • Solution: Employ a polymeric reversed-phase sorbent with high surface area, such as Oasis HLB (a divinylbenzene-co-N-vinylpyrrolidone polymer) or a C18 bonded silica sorbent.[11][12][13][14] These materials are designed to retain polar analytes from aqueous samples.[15][16]

  • Incorrect Sample pH: The ionization state of the sulfonic acid group is pH-dependent. For optimal retention on a reversed-phase sorbent, the analyte should be in its neutral form. However, Metolachlor ESA is a strong acid and will be ionized at most pH values. Therefore, a neutral pH is often recommended to balance retention and stability.

    • Solution: Adjust the pH of your water sample to approximately 7 before loading it onto the SPE cartridge.[17] This is a common practice for the analysis of similar acidic herbicides.[14]

  • Loading Flow Rate is Too High: If the sample passes through the cartridge too quickly, there may be insufficient contact time between the analyte and the sorbent, leading to breakthrough.[9][18]

    • Solution: Maintain a slow and consistent flow rate during sample loading, typically around 5-15 mL/min.[17] Using a vacuum manifold can help control the flow rate precisely.[13]

  • Wash Solvent is Too Strong: An aggressive wash step can prematurely elute the analyte from the sorbent.[10]

    • Solution: After loading the sample, wash the cartridge with deionized water to remove interfering salts and other highly polar matrix components without eluting the Metolachlor ESA.[11][12]

  • Incomplete Elution: The elution solvent may not be strong enough, or the volume may be insufficient to completely desorb the analyte from the sorbent.[9][18]

    • Solution: Use a polar organic solvent like methanol or acetone for elution.[11][12][17] Ensure you use an adequate volume (e.g., 10 mL) to ensure complete recovery.[11][12] In some cases, a mixture of solvents may be more effective.

Q2: I'm observing poor reproducibility between my extractions. What could be the cause?

Poor reproducibility can invalidate your results and is often caused by inconsistent execution of the SPE protocol.[9][10]

Key Factors Affecting Reproducibility:
  • Inconsistent Flow Rates: Variations in flow rates during the loading, washing, and elution steps will lead to variable analyte retention and recovery.

    • Solution: Utilize a vacuum or positive pressure manifold to maintain consistent flow rates across all samples.[10]

  • Cartridge Bed Drying Out: If the sorbent bed dries out after conditioning and before sample loading, the retention mechanism can be compromised.[9][18]

    • Solution: Ensure that the sorbent bed remains wetted after the conditioning and equilibration steps. Do not allow the cartridge to go dry before the sample is loaded.[12][13]

  • Variable Sample Pre-treatment: Inconsistencies in pH adjustment or sample filtration can lead to variable results.

    • Solution: Standardize your sample pre-treatment procedure and ensure all samples are treated identically before extraction.

Q3: My final extract is not clean enough, and I suspect matrix effects in my LC-MS/MS analysis. How can I improve cleanup?

Matrix effects can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[14]

Strategies for Improved Cleanup:
  • Optimize the Wash Step: A more rigorous wash step can help remove interfering compounds.

    • Solution: After the initial deionized water wash, consider a second wash with a weak organic solvent mixture (e.g., 5% methanol in water). This can help remove more interferences without eluting the Metolachlor ESA. It is crucial to test this to ensure your analyte of interest is not being lost.

  • Use a Different Sorbent: Some sorbents offer different selectivity for interferences.

    • Solution: If using a C18 sorbent, switching to a polymeric sorbent like Oasis HLB might provide better cleanup due to its different retention mechanism.[11][13] Layered SPE cartridges, combining different sorbent types, can also be effective for complex matrices.[15][16]

Experimental Protocol: SPE of Metolachlor ESA from Water

This protocol is a general guideline based on established methods and can be adapted for specific laboratory conditions.[11][12][13]

SPE Workflow Diagram

SPE_Workflow Condition 1. Condition Cartridge (10 mL Methanol) Equilibrate 2. Equilibrate Cartridge (20 mL DI Water) Condition->Equilibrate Load 3. Load Sample (50 mL at 10-15 mL/min) Equilibrate->Load Wash 4. Wash Cartridge (10 mL DI Water) Load->Wash Dry 5. Dry Cartridge (Vacuum for 5-10 min) Wash->Dry Elute 6. Elute Analyte (10 mL Methanol) Dry->Elute Evaporate 7. Evaporate & Reconstitute (To ~0.4 mL, then to 1 mL) Elute->Evaporate

Sources

Optimizing MS/MS parameters for Metolachlor ESA sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS/MS analysis of Metolachlor ESA sodium salt. This resource is designed for researchers, analytical scientists, and professionals in environmental science and drug development. Here, we provide in-depth, field-proven insights into method optimization and troubleshooting, moving beyond simple procedural lists to explain the underlying scientific principles of each step.

Frequently Asked Questions (FAQs)

Q1: What is Metolachlor ESA sodium salt and why is it analyzed?

A1: Metolachlor ESA (Ethanesulfonic Acid) is a major metabolite of the widely used herbicide, metolachlor.[1][2] Due to its increased polarity and persistence compared to the parent compound, Metolachlor ESA is highly mobile in soil and frequently detected in ground and surface water.[3] Regulatory bodies and environmental monitoring programs analyze its presence to assess water quality and understand the environmental fate of metolachlor. The compound is typically analyzed as the sodium salt for stability and solubility in analytical standards.[4]

Q2: What are the key chemical properties of Metolachlor ESA sodium salt for MS analysis?

A2: Understanding the physicochemical properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₅H₂₂NNaO₅S[4]
Molecular Weight 351.39 g/mol (as sodium salt)[4]
Molecular Weight (Free Acid) 329.4 g/mol [2]
Ionization Behavior As a sulfonic acid, it is a strong acid that readily deprotonates to form a negative ion, making it ideal for negative mode electrospray ionization (ESI).[1][5]
Q3: Which ionization mode is best for Metolachlor ESA analysis?

A3: Negative Ion Mode Electrospray Ionization (ESI-) is the definitive choice. The sulfonic acid group (-SO₃H) on Metolachlor ESA is highly acidic and readily loses a proton to form a stable anion, [M-H]⁻, in the ESI source. This deprotonation process is highly efficient, leading to excellent sensitivity.[1] Analysis in positive ion mode would be significantly less sensitive and is not recommended.

Q4: What is a typical precursor ion for Metolachlor ESA in negative mode?

A4: The precursor ion corresponds to the deprotonated molecule of the free acid form, [M-H]⁻. Given the molecular weight of the free acid is approximately 329.4 Da, the expected singly charged precursor ion will have an m/z of ~328.9 to 329.9 , depending on the isotopic distribution and instrument calibration. A high-resolution instrument would target the monoisotopic mass. For example, a method from the California Department of Pesticide Regulation uses a precursor ion of m/z 329.943 .[4]

MS/MS Parameter Optimization Guide

Optimizing MS/MS parameters is a systematic process to ensure maximum sensitivity and specificity for your analyte. The following workflow outlines the key steps.

MSMS_Optimization_Workflow cluster_0 Phase 1: Direct Infusion cluster_1 Phase 2: MRM Optimization cluster_2 Phase 3: Finalization infuse 1. Infuse Standard (~1 µg/mL in 50:50 ACN:H₂O) find_precursor 2. Find Precursor Ion (Full Scan in Negative Mode) infuse->find_precursor find_products 3. Generate Product Ions (Perform Product Ion Scan) find_precursor->find_products select_transitions 4. Select MRM Transitions (Choose 2-3 intense, specific product ions) find_products->select_transitions optimize_ce 5. Optimize Collision Energy (CE) (Vary CE for each transition to maximize signal) select_transitions->optimize_ce optimize_dp 6. Optimize Declustering Potential (DP) (Reduce non-specific fragmentation) optimize_ce->optimize_dp confirm 7. Confirm Optimized Parameters (Inject on LC-MS/MS system) optimize_dp->confirm caption Workflow for optimizing MS/MS parameters.

Caption: Workflow for optimizing MS/MS parameters.

Q5: What are the recommended precursor and product ions for Metolachlor ESA?

A5: Based on established methods and the compound's structure, the following Multiple Reaction Monitoring (MRM) transitions are recommended. The primary transition is used for quantification due to its higher intensity, while the secondary transition serves as a qualifier for confident identification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)Declustering Potential (V)
Metolachlor ESA 329.9298.0Quantifier1971
Metolachlor ESA 329.9202.1Qualifier3771
Data sourced from a validated environmental monitoring method.[4]

Expert Insight: The m/z 298.0 fragment likely corresponds to the loss of the methoxy group and subsequent rearrangement, while the m/z 202.1 fragment represents a more significant cleavage of the molecule. Optimizing collision energy for each transition is critical, as the energy required to generate each fragment will differ.[6]

Q6: How do I prepare my sample for analysis?

A6: For aqueous samples like groundwater or surface water, Solid-Phase Extraction (SPE) is the gold standard for sample cleanup and concentration.[4][7] It effectively removes matrix components like salts and humic acids that can interfere with ESI and cause ion suppression.[8]

Step-by-Step SPE Protocol for Water Samples
  • Cartridge Selection: Use a polymeric reversed-phase cartridge, such as an Oasis HLB, which is effective for retaining polar compounds.[4][7]

  • Conditioning: Pre-condition the SPE cartridge by passing 10 mL of methanol, followed by 20 mL of deionized water. Do not allow the cartridge to go dry.[7]

  • Sample Loading: Pass a known volume of the water sample (e.g., 50 mL) through the cartridge at a steady flow rate (e.g., 5-10 mL/min).[4][7]

  • Washing: Wash the cartridge with a small volume of deionized water to remove any remaining unretained, highly polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for approximately 5-10 minutes to remove excess water.[7]

  • Elution: Elute the trapped analytes with a small volume of methanol (e.g., 10 mL).[4][7]

  • Reconstitution: Evaporate the eluent to near dryness under a gentle stream of nitrogen at ~40-45°C. Reconstitute the residue in a final volume (e.g., 1.0 mL) of a solvent compatible with your LC mobile phase, typically a mixture of methanol and water.[4][7]

Troubleshooting Guide

Even with an optimized method, challenges can arise. This section addresses common issues in a logical, problem-solving format.

Troubleshooting_Guide cluster_no_peak Troubleshooting: No/Low Signal cluster_bad_shape Troubleshooting: Poor Peak Shape cluster_unstable Troubleshooting: High Noise start Start | Problem Observed no_peak No Peak or Very Low Signal start->no_peak No Signal bad_shape Poor Peak Shape (Tailing, Fronting, Split) start->bad_shape Bad Shape unstable Unstable Signal / High Baseline Noise start->unstable High Noise np1 Check MS Settings Is the instrument in Negative Ion Mode? Are correct MRM transitions used? Is the source clean? no_peak->np1 bs1 Check Chromatography Is the column old or contaminated? Is the mobile phase pH appropriate? Injection solvent mismatch? bad_shape->bs1 us1 Check Solvents & Gas Are mobile phases freshly prepared? Is the collision gas supply stable? Contaminated solvents? unstable->us1 np2 Check LC Flow Is there flow from the column? Is the mobile phase correct? Any leaks? np1->np2 np3 Check Sample Was the sample prepared correctly? Has the standard degraded? Severe ion suppression? np2->np3 bs2 Check for Contamination Is there carryover from the previous injection? Is the guard column saturated? bs1->bs2 us2 Check ESI Source Is the spray needle position optimal? Is the spray stable? Dirty source components? us1->us2 caption Troubleshooting decision tree for common LC-MS/MS issues.

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

Q7: I am not seeing any signal for my Metolachlor ESA standard. What should I check first?

A7: This is a common and frustrating issue. Follow this checklist systematically:

  • Verify MS Settings: Confirm the mass spectrometer is operating in Negative Ion Mode . This is the single most critical setting. Double-check that the MRM transitions (precursor and product ions) are entered correctly in your acquisition method.[9]

  • Check Instrument State: Ensure the ESI source is clean and the spray is stable. A dirty or clogged source is a primary cause of signal loss.[10]

  • Confirm LC Flow: Check that there is a stable flow of mobile phase being delivered to the mass spectrometer. Look for any leaks in the system.

  • Analyte Integrity: Prepare a fresh standard. Metolachlor ESA, like many organic molecules, can degrade over time, especially if stored improperly.

Q8: My peaks are tailing badly. What is the cause?

A8: Peak tailing for an acidic compound like Metolachlor ESA on a reversed-phase column often points to secondary interactions with the stationary phase.

  • Mobile Phase pH: The sulfonic acid group is very strong, but ensuring your mobile phase pH is sufficiently high (e.g., above 3) can help maintain it in its deprotonated, anionic state, which is generally well-behaved chromatographically. However, avoid high pH that could damage a standard silica-based C18 column.

  • Column Health: An old or contaminated column can exhibit active sites (e.g., exposed silanols) that cause tailing. Try flushing the column or replacing it with a new one.[11]

  • Sample Overload: Injecting too much analyte can saturate the column, leading to peak tailing. Try diluting your sample.[12]

Q9: My signal intensity is inconsistent between injections. What could be the problem?

A9: Inconsistent signal intensity often points to matrix effects or issues with the autosampler and ESI source.

  • Matrix Effects (Ion Suppression): If analyzing real samples, co-eluting matrix components can compete with Metolachlor ESA for ionization in the ESI source, suppressing its signal.[8] The best solution is to improve sample cleanup (e.g., optimize the SPE method) or enhance chromatographic separation to move the analyte away from the interfering compounds.

  • ESI Stability: A fluctuating or unstable spray will lead to a highly variable signal. Check the spray needle for clogging or improper positioning. Ensure source gas flows are optimal and stable.[9]

  • Autosampler Issues: Check for air bubbles in the syringe or sample loop, which can cause inconsistent injection volumes.

References
  • California Department of Pesticide Regulation. (2022, June 30). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. EMON-SM-05-034A. [Link]

  • Yokley, R. A., et al. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Journal of Agricultural and Food Chemistry. [Link]

  • Liu, D., et al. (2004). Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. Chromatographia. [Link]

  • Aga, D. S., et al. (1996). Identification of a new sulfonic acid metabolite of metolachlor in soil. Environmental Science & Technology. [Link]

  • Kiontke, A., et al. (2004). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Fenner, K., et al. (2008). Input Dynamics and Fate in Surface Water of the Herbicide Metolachlor and of its Highly Mobile Transformation Product Metolachlor ESA. Environmental Science & Technology. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4169, Metolachlor. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6426849, Metolachlor ethanesulfonic acid. [Link]

  • Spycher, S., et al. (2019). Monitoring transformation product formation in the drinking water treatments rapid sand filtration and ozonation. Water Research. [Link]

  • Schmitz, F. J. (2016). Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. DuEPublico. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Zhao, Z. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]

  • California Department of Pesticide Regulation. (2014, December 15). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. [Link]

  • Agilent Technologies. Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]

  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Chromatography Online. (2023, May 24). LC Troubleshooting. [Link]

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Technical Support Center: Metolachlor ESA Sodium Salt Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantitative analysis of Metolachlor ESA sodium salt. This guide is designed for researchers, analytical scientists, and professionals in environmental and agricultural sciences who are working to accurately measure this critical herbicide metabolite. As your application science partner, my goal is to move beyond simple protocols and provide you with the causal logic behind common analytical challenges. This guide is structured as a series of frequently asked questions that address the most pressing interferences and issues encountered in the lab.

Frequently Asked Questions (FAQs)

Section 1: Foundational Issues & Method Setup

Question 1: I'm setting up a new LC-MS/MS method for Metolachlor ESA. What are the primary interferences I should anticipate?

Answer: When quantifying Metolachlor ESA (ethanesulfonic acid), a major metabolite of the herbicide Metolachlor, you must anticipate challenges from multiple sources.[1] These are not just background noise; they are specific chemical entities that can compromise the accuracy, precision, and sensitivity of your results.

The four primary categories of interference are:

  • Matrix Effects: Co-eluting endogenous compounds from your sample matrix (e.g., humic acids in soil, organic matter in water) can suppress or enhance the ionization of the target analyte in the mass spectrometer source.[2] This is often the most significant source of quantitative error.

  • Isomeric Interference: The co-metabolite, Metolachlor Oxanilic Acid (OA), often exists alongside ESA in environmental samples.[3][4] While not a true isomer, it is structurally similar and can have close chromatographic retention times, potentially causing overlapping peaks if the separation is not optimized.

  • Chiral Interferences: The parent Metolachlor has chiral forms (atropisomers).[5][6] Degradation of these different forms can be stereoselective, potentially leading to different enantiomeric ratios of the ESA metabolite.[5][7] While advanced, this is a critical consideration for source tracking or degradation studies.

  • System Contamination & Adduct Formation: Contamination from the lab environment or instrument, and the formation of ionic adducts (e.g., [M+K]⁺, [M+NH₄]⁺) other than the desired deprotonated molecule [M-H]⁻, can complicate spectral interpretation and reduce the signal of your target ion.[8]

Below is a diagram illustrating the relationship between these interferences and your analyte.

G cluster_interference Sources of Interference cluster_analyte Analytical Target Matrix Matrix Components (Humic Acids, etc.) Analyte Metolachlor ESA Quantification Matrix->Analyte Ion Suppression/ Enhancement Isomer Metolachlor OA (Co-metabolite) Isomer->Analyte Chromatographic Overlap Chiral Parent Compound Stereoisomers Chiral->Analyte Affects Degradation Pathways System System Contamination & Adducts System->Analyte Signal Splitting/ False Positives

Caption: Logical relationship of common interferences in Metolachlor ESA analysis.

Question 2: My signal for Metolachlor ESA is inconsistent and recoveries are low, especially in soil and surface water samples. How do I diagnose and mitigate matrix effects?

Answer: This is a classic symptom of matrix-induced ion suppression. In electrospray ionization (ESI), which is the standard for this analysis, co-eluting matrix components compete with your analyte for access to the droplet surface for ionization or alter the droplet's physical properties, ultimately reducing the number of analyte ions that reach the mass analyzer.[8]

Troubleshooting & Mitigation Strategy:

  • Diagnosis with Post-Column Infusion: This is the definitive method to visualize matrix effects.

    • Continuously infuse a standard solution of Metolachlor ESA directly into the MS source, bypassing the analytical column.

    • Inject a blank matrix extract (a sample extract known to contain no analyte) onto the LC column.

    • Monitor the constant signal from the infused standard. Any dips in this signal correspond to retention times where matrix components are eluting and causing ion suppression.

  • Mitigation Solutions:

    • Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components before analysis. Solid Phase Extraction (SPE) is the standard for this. Both C18 and polymeric sorbents like Oasis HLB are effective.[9][10] An optimized SPE protocol will selectively retain the analyte while allowing matrix components to be washed away.

    • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that has been passed through your entire sample preparation procedure. This ensures that the standards and the samples experience the same degree of ion suppression, canceling out the effect.[2]

    • Employ Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard. An ideal internal standard for Metolachlor ESA would be ¹³C- or ¹⁵N-labeled Metolachlor ESA. Because the SIL-IS is chemically identical to the analyte, it co-elutes perfectly and experiences the exact same matrix effects and ionization variability. Any suppression affecting the analyte will equally affect the SIL-IS, and the ratio of their signals will remain constant, leading to highly accurate quantification.

    • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough.[4] Diluting the sample extract reduces the concentration of matrix components, thereby lessening their suppressive effect.

Section 2: Specific Chromatographic & Spectral Challenges

Question 3: I am seeing a peak very close to my Metolachlor ESA peak, causing poor integration. Could this be Metolachlor OA, and how can I resolve them?

Answer: Yes, that is very likely Metolachlor Oxanilic Acid (OA), the other major degradation product of Metolachlor.[1] Both ESA and OA are polar, acidic compounds that are analyzed in negative ion mode. Their similar polarities can make chromatographic separation challenging.

Resolution Strategy:

  • Confirm Identity: First, confirm the identity of the interfering peak. Since you are using MS/MS, you can do this by comparing the precursor/product ion pairs. They have different molecular weights and will produce different fragments.

  • Optimize Chromatography: Achieving baseline separation is key.

    • Column Choice: A modern, high-efficiency C18 column (e.g., with particle sizes < 2 µm) is a good starting point.[10]

    • Mobile Phase pH: The retention of these acidic compounds on a reverse-phase column is highly dependent on the mobile phase pH. Using a mobile phase buffered with a small amount of formic acid or ammonium formate can help control the ionization state of the analytes and improve peak shape and separation.[10][11]

    • Gradient Optimization: Employ a shallow, slow gradient. A long, slow ramp in the organic mobile phase concentration around the elution time of the two compounds will provide the best chance for resolution. Do not be afraid to extend your run time if it means achieving a more accurate result.

The following table provides typical MS/MS transitions that can be used to definitively distinguish between Metolachlor ESA and OA.

AnalyteCAS NumberPrecursor Ion (m/z) [M-H]⁻Quantifier Ion (m/z)Qualifier Ion (m/z)
Metolachlor ESA 171118-09-5328.1 - 330.1202.1298.1
Metolachlor OA 152019-73-3278.1 - 280.1248.190.0
Table based on data from the California Department of Pesticide Regulation.[9]

Question 4: My mass spectrum for Metolachlor ESA shows multiple peaks, not just the expected [M-H]⁻. What are these and are they a problem?

Answer: You are likely observing adduct formation. Metolachlor ESA has a molecular weight of 329.4 g/mol (for the acid form), giving an expected [M-H]⁻ ion at m/z 328.1. The sodium salt has a molecular weight of 351.39 g/mol .[12] In negative ESI mode, you primarily expect to see the deprotonated molecule. However, other adducts can form, especially if the mobile phase or sample contains certain salts.

Common adducts in negative mode include:

  • [M+Cl]⁻: (m/z 364.1) - If there is a source of chlorine.

  • [M+HCOO]⁻: (m/z 374.1) - If using formic acid in the mobile phase.

  • [M-H+Na]⁻: While less common in negative mode, complex adducts can form.

Why it's a problem: Adduct formation splits your total ion current among several different m/z values. This reduces the signal intensity of your primary quantification ion ([M-H]⁻), thereby decreasing the sensitivity of your assay. It also unnecessarily complicates the spectrum.

Mitigation Strategy:

  • Optimize Mobile Phase: Ensure high-purity solvents (LC-MS grade). The use of a small amount of ammonium formate or acetate can sometimes help promote the formation of a single desired ion and improve signal consistency.[10]

  • Tune the MS Source: Adjust source parameters like voltages and gas flows to favor the formation of the deprotonated molecule over other adducts. This is an empirical process that requires careful optimization for your specific instrument.

  • Sum the Adducts (Advanced): In some cases where adduct formation is unavoidable and consistent, you can quantify by summing the peak areas of the analyte and all its related adducts. This is complex and should only be used if other mitigation strategies fail.

Section 3: Protocols & Workflows

Question 5: Can you provide a reliable starting protocol for sample preparation of a water sample for Metolachlor ESA analysis?

Answer: Certainly. The following is a generalized Solid Phase Extraction (SPE) protocol based on established methods that provides excellent cleanup and recovery for Metolachlor ESA and OA from water samples.[9][10]

Experimental Protocol: SPE for Water Samples

  • Cartridge Selection: Use a 200 mg Oasis HLB cartridge or a 1 g C18 cartridge.

  • Conditioning:

    • Pass 10 mL of methanol through the cartridge by gravity.

    • Pass 20 mL of HPLC-grade water through the cartridge, applying a light vacuum (10-15 in. Hg). Crucially, do not allow the sorbent bed to go dry at this stage.

  • Sample Loading:

    • Measure 50 ± 0.1 grams (or 50 mL) of the water sample.

    • If using an internal standard, spike it into the sample at this point.

    • Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing (Matrix Removal):

    • After the sample has passed through, rinse the sample beaker with 10 mL of HPLC-grade water and pass this rinse through the cartridge.

    • Apply a high vacuum (e.g., 15 in. Hg) for at least 5 minutes to thoroughly dry the sorbent bed. This step is critical for efficient elution.

  • Elution:

    • Place a clean 15 mL conical collection tube under the cartridge.

    • Elute the analytes by passing 10 mL of methanol through the cartridge. Collect the entire volume.

  • Concentration & Reconstitution:

    • Evaporate the methanol eluate to approximately 0.4 mL under a gentle stream of nitrogen in a water bath at 40°C.

    • Adjust the final volume to 1.0 mL using a 1:1 mixture of methanol and water.[10] This ensures the final sample solvent is compatible with the initial mobile phase conditions of your reverse-phase LC method.

    • Vortex the sample and transfer it to an autosampler vial for analysis.

Below is a workflow diagram of the entire analytical process.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Review s1 1. Condition SPE (Methanol, Water) s2 2. Load 50mL Sample s1->s2 s3 3. Wash Cartridge (Water) & Dry s2->s3 s4 4. Elute Analytes (Methanol) s3->s4 s5 5. Evaporate & Reconstitute in 1:1 MeOH:H2O s4->s5 a1 LC-MS/MS Analysis (Negative Ion Mode) s5->a1 a2 Data Integration (Check for Interferences) a1->a2 a3 Quantification (Matrix-Matched Curve) a2->a3 Result Final Concentration a3->Result Sample Water Sample Sample->s2

Caption: Standard workflow for Metolachlor ESA quantification in water samples.

By systematically addressing these common interferences using the diagnostic tools and mitigation strategies outlined here, you can develop a robust, reliable, and accurate method for the quantification of Metolachlor ESA sodium salt.

References

  • Yokley, R. A., et al. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Journal of Agricultural and Food Chemistry, 50(22), 6305-6313. Available at: [Link]

  • California Department of Pesticide Regulation. (2015). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. EM 38.0 modified. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Metolachlor (R). Available at: [Link]

  • California Department of Pesticide Regulation. (2014). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor in Groundwater. EMON-SM-05-034A. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Metolachlor (S). Available at: [Link]

  • Yokley, R. A., et al. (2002). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. ResearchGate. Available at: [Link]

  • California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. EM 38.0. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). ECM for S-metolachlor & Degradates in Soil, Thatch, & Grass. MRID 46829512. Available at: [Link]

  • MDPI. (n.d.). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • LabStandard. (n.d.). Metolachlor ESA solution. Available at: [Link]

  • Hladik, M. L., et al. (2016). Analysis of metolachlor ethane sulfonic acid (MESA) chirality in groundwater: A tool for dating groundwater movement in agricultural settings. Water Research, 100, 34-41. Available at: [Link]

  • Regulations.gov. (2017). S-metolachlor Summary of Analytical Chemistry and Residue Data. Available at: [Link]

  • Wong, C. S. (2004). Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. Journal of Agricultural and Food Chemistry, 52(23), 6937-6943. Available at: [Link]

  • LabStandard. (n.d.). Metolachlor, S-. Available at: [Link]

  • Regulations.gov. (n.d.). S-Metolachlor. Proposed Section 3 Registration on Succulent, Dried Shelled, and Edible-Podded Beans; and Succulent and Dried Shelled Peas. Summary of Analytical Chemistry and Residue Data. Available at: [Link]

  • Aga, D. S., et al. (1996). Identification of a new sulfonic acid metabolite of metolachlor in soil. Environmental Science & Technology, 30(2), 592-597. Available at: [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Available at: [Link]

  • Hladik, M. L., et al. (2016). Analysis of metolachlor ethane sulfonic acid (MESA) chirality in groundwater: A tool for dating groundwater movement in agricultural settings. PubMed. Available at: [Link]

  • MilliporeSigma. (n.d.). Metolachlor ESA sodium salt. Available at: [Link]

  • Buser, H. R., et al. (2000). Isolation and identification of the metolachlor stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography. Journal of Agricultural and Food Chemistry, 48(8), 3535-3542. Available at: [Link]

  • Liu, W., et al. (2011). Effect of chiral differences of metolachlor and its (S)-isomer on their toxicity to earthworms. Ecotoxicology and Environmental Safety, 74(2), 221-226. Available at: [Link]

  • Ferrer, C., et al. (2011). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. ResearchGate. Available at: [Link]

  • Zemolin, C. R., et al. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32(3). Available at: [Link]

  • Long, Y., et al. (2016). Degradation of S-metolachlor in soil as affected by environmental factors. ResearchGate. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • Zemolin, C. R., et al. (2014). Environmental fate of S-Metolachlor: a review. SciELO. Available at: [Link]

  • Minnesota Department of Health. (n.d.). Metolachlor ESA OXA and Drinking Water. Available at: [Link]

  • Zhang, H., et al. (2018). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Available at: [Link]

Sources

Reducing ion suppression for Metolachlor ESA sodium salt in ESI-MS

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Ion Suppression in ESI-MS

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals encountering ion suppression when analyzing Metolachlor ESA sodium salt by Electrospray Ionization Mass Spectrometry (ESI-MS). As a polar, acidic metabolite of the widely used herbicide Metolachlor, this analyte presents unique challenges in complex matrices.[1] This document is structured to help you diagnose, understand, and mitigate these challenges effectively.

Troubleshooting Workflow Overview

This diagram outlines the logical workflow for addressing ion suppression, from initial identification to final method optimization.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation & Compensation cluster_2 Phase 3: Validation Problem Poor Sensitivity or Inconsistent Results Identify Qualitative Assessment: Post-Column Infusion Problem->Identify Is suppression present? Quantify Quantitative Assessment: Matrix Factor Calculation Identify->Quantify How severe is it? Mitigate Reduce Suppression: 1. Sample Preparation 2. Chromatography 3. MS Source Tuning Quantify->Mitigate Compensate Correct for Suppression: Use Stable Isotope-Labeled Internal Standard (SIL-IS) Quantify->Compensate Mitigate->Compensate If suppression cannot be eliminated FinalMethod Optimized & Validated LC-MS/MS Method Compensate->FinalMethod

Caption: A systematic approach to diagnosing and resolving ion suppression.

Frequently Asked Questions (FAQs)
Q1: What is ion suppression, and why is Metolachlor ESA sodium salt particularly susceptible?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte in an ESI source, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[2] It occurs when co-eluting components from the sample matrix compete with the analyte for the limited charge or space at the surface of the ESI droplets.[3][4]

Metolachlor ESA sodium salt (C₁₅H₂₂NNaO₅S) is a polar, water-soluble metabolite with a sulfonic acid group.[1][5] Analysis is typically performed in negative ion mode (ESI-).[6] Its susceptibility arises from several factors:

  • High Polarity: It tends to elute early in reversed-phase chromatography, often in a region where other unretained, polar matrix components (like salts and phospholipids) also elute.[7]

  • Competition in Negative Mode: In ESI-, it competes with a host of other endogenous and exogenous anions in the sample (e.g., chlorides, formates, phosphates, fatty acids) for deprotonation and access to the droplet surface.[8]

  • Matrix Complexity: In environmental (water, soil) or biological samples, the matrix is rich in components that can cause suppression.[3]

The underlying mechanism involves the alteration of droplet properties; high concentrations of interfering compounds can increase the droplet's viscosity and surface tension, hindering solvent evaporation and preventing the analyte from efficiently transitioning into the gas phase to be detected by the mass spectrometer.[2][4]

G cluster_0 ESI Droplet - Ideal Conditions cluster_1 ESI Droplet - With Matrix Interference A Analyte Ion Efficient Desolvation & Ion Evaporation MS_Signal_High High MS Signal A:f1->MS_Signal_High B Analyte Ion Matrix Component C Competition for Droplet Surface Altered Droplet Properties (↑ Viscosity) Inefficient Desolvation B:f0->C:f0 B:f1->C:f0 MS_Signal_Low Suppressed MS Signal C:f2->MS_Signal_Low

Caption: Mechanism of ESI ion suppression.

Q2: How can I definitively determine if my assay is affected by ion suppression?

A2: You must experimentally verify the presence and extent of ion suppression. The two most common methods are the post-column infusion experiment for qualitative assessment and the matrix factor calculation for quantitative assessment.

  • Qualitative Assessment (Post-Column Infusion): This is the most direct way to visualize suppression. A constant flow of a pure Metolachlor ESA standard is introduced into the mobile phase stream after the analytical column but before the MS source. Simultaneously, a blank matrix extract (a sample prepared without the analyte) is injected onto the column. Any dip in the constant analyte signal baseline directly corresponds to a retention time where matrix components are eluting and causing suppression.[7] See Protocol 1 for a detailed methodology.

  • Quantitative Assessment (Matrix Factor Calculation): This method quantifies the effect. The matrix factor (MF) is calculated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area in a pure solvent standard at the same concentration.[3]

    • MF = (Peak Area in Matrix) / (Peak Area in Solvent)

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • MF = 1 indicates no matrix effect.

Q3: What are the most effective strategies to reduce or eliminate ion suppression for this analyte?

A3: A multi-pronged approach targeting sample preparation, liquid chromatography, and MS source parameters is most effective.

  • Optimize Sample Preparation: This is the most crucial step. The goal is to remove interfering matrix components before analysis.[3][9]

  • Improve Chromatographic Separation: Adjust your LC method to chromatographically resolve Metolachlor ESA from the suppression zones identified in your post-column infusion experiment.[7]

  • Dilute the Sample: A simple but effective method, if sensitivity allows. Diluting the sample reduces the concentration of all matrix components.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This strategy compensates for suppression rather than eliminating it. A SIL-IS co-elutes with the analyte and is affected by suppression in the same way, allowing for an accurate ratio-based quantification.[3][8]

Troubleshooting Guides & Protocols
Sample Preparation: The First Line of Defense

Effective sample cleanup is paramount. For a polar analyte like Metolachlor ESA in an aqueous matrix (e.g., groundwater, surface water), Solid-Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE).[2][9]

TechniquePros for Metolachlor ESACons for Metolachlor ESARecommendation
Dilute-and-Shoot Fast, simple, inexpensive.High risk of significant ion suppression. May not provide adequate sensitivity.[7]Only suitable for very clean matrices or when analyte concentration is high.
Protein Precipitation (PPT) N/A for water samples. For biofluids, it's fast but yields a dirty extract.High levels of residual phospholipids and proteins, leading to strong suppression.[7]Not recommended if significant cleanup is needed.
Liquid-Liquid Extraction (LLE) Can provide clean extracts.Inefficient for highly polar, water-soluble analytes like Metolachlor ESA.[2]Not the primary recommended technique.
Solid-Phase Extraction (SPE) Excellent for removing salts and polar interferences. Allows for sample concentration.Requires method development to optimize sorbent, wash, and elution steps.Highly Recommended. Methods using Oasis HLB or C18 are well-documented.[6][11][12]
Protocol 1: Performing a Post-Column Infusion Experiment

This protocol will help you identify retention time windows where matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union and appropriate fittings

  • Metolachlor ESA sodium salt standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your sample prep method)

Procedure:

  • System Setup: Connect the analytical column outlet to one port of the tee-union. Connect the syringe pump outlet to the second port. Connect the third port to the MS inlet.

  • Infusion: Begin infusing the Metolachlor ESA standard solution at a low, constant flow rate (e.g., 10 µL/min) using the syringe pump.

  • LC Method: Start your LC gradient method with the mobile phase flowing through the column.

  • Stabilize Signal: Allow the infused signal to stabilize. You should see a constant, high-intensity signal for the Metolachlor ESA MRM transition.

  • Inject Blank Matrix: Once the baseline is stable, inject a full volume of your blank matrix extract onto the LC column.

  • Monitor Signal: Record the infused signal throughout the entire LC run.

  • Analysis: Examine the resulting chromatogram. Any significant drop in the baseline signal indicates a region of ion suppression. A peak in the signal indicates ion enhancement.

Protocol 2: Recommended Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from established environmental analysis methods and is a robust starting point for water samples.[11][12]

Materials:

  • Oasis HLB SPE cartridges (e.g., 200 mg, 6 cc)

  • Methanol (HPLC grade)

  • MS-grade water

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of MS-grade water. Do not let the cartridge go dry.

  • Loading: Load 50 mL of the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of MS-grade water to remove salts and very polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the analyte with 10 mL of methanol into a collection tube.

  • Concentration: Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40-45°C.[11]

  • Reconstitution: Add 0.5 mL of MS-grade water to the concentrated extract for a final volume of 1.0 mL (final solvent composition 50:50 methanol:water).[12] Vortex to mix. The sample is now ready for LC-MS/MS analysis.

Optimizing LC-MS/MS Parameters

If suppression persists after optimizing sample preparation, further improvements can be made through chromatographic and mass spectrometric adjustments.

Liquid Chromatography

The goal is to shift the analyte's retention time away from the suppression zones.

  • Column Choice: A standard C18 column is typically sufficient.

  • Mobile Phase: Since Metolachlor ESA is analyzed in negative ion mode, the mobile phase pH and modifiers are critical. While strong acids like trifluoroacetic acid (TFA) must be avoided as they cause severe suppression in negative mode, weak acids can sometimes be beneficial.[8][13] A common mobile phase consists of water and methanol or acetonitrile with a weak buffer like ammonium formate or acetate.

  • Gradient Optimization: Adjust the gradient slope. A shallower gradient can increase separation between the analyte and interfering peaks. Try to achieve a retention time for Metolachlor ESA that is clear of the solvent front and late-eluting hydrophobic components.[7]

Mass Spectrometry
  • Ion Source: ESI is the standard for this polar compound. APCI is less susceptible to matrix effects but may provide lower sensitivity for Metolachlor ESA.[2][14]

  • Source Parameters: Optimize gas flows (nebulizer, auxiliary), temperatures, and voltages to ensure efficient desolvation. A slightly higher source temperature can sometimes help evaporate matrix components more effectively.

  • Flow Rate: Reducing the LC flow rate (e.g., from 0.5 mL/min to 0.2 mL/min) or using micro/nano-flow LC can significantly reduce ion suppression.[2][4] Smaller initial droplets are more resistant to the effects of non-volatile matrix components.

Table 2: Recommended Baseline LC-MS/MS Method Parameters

This table provides a validated starting point for method development.[6][12][15]

ParameterSettingRationale
LC Column C18 (e.g., 2.1 x 100 mm, 2.6 µm)Standard reversed-phase chemistry for retaining the analyte.
Mobile Phase A Water + 5 mM Ammonium FormateProvides ions for ESI and buffers the mobile phase.
Mobile Phase B 95:5 Methanol:Water + 5 mM Ammonium FormateStandard organic phase for reversed-phase.
Flow Rate 0.3 - 0.5 mL/minA good balance between throughput and minimizing suppression.
Gradient 5% B -> 95% B over 10 min, hold 2 minA typical starting gradient; adjust based on suppression zones.
Injection Volume 5 - 10 µLSmaller volumes can reduce matrix load.[7]
MS Ionization Mode ESI NegativeRequired for the acidic sulfonic acid group.[6]
Monitored Transition Determine experimentallyUse precursor ion [M-H]⁻ and select 2-3 product ions.
Capillary Voltage -2.5 to -3.5 kVTypical range for ESI-; optimize for maximum signal.
Source Temperature 120 - 150 °COptimize for stable spray.
Desolvation Temp. 350 - 450 °CEnsure complete solvent evaporation.
References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link][9]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link][3]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link][2]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (PMC). [Link][7]

  • Ion suppression (mass spectrometry). Wikipedia. [Link][4]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Association for Clinical Chemistry. [Link][10]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. National Institutes of Health (PMC). [Link][16]

  • METOLACHLOR ESA SODIUM SALT CAS#: 947601-85-6. ChemWhat. [Link][17]

  • Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. [Link][8]

  • How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link][14]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ACS Publications. [Link][13]

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. California Department of Pesticide Regulation. [Link][11]

  • Enantiomeric separation of metolachlor and its metabolites using LC–MS and CZE. USGS.gov. [Link][18]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications. [Link][19]

  • Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. California Department of Pesticide Regulation. [Link][12]

  • Analytical Method for the Determination of Metolachlor... and Their Corresponding Ethanesulfonic and Oxanilic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. ResearchGate. [Link][15]

  • NEMI Method Summary - 535 (ITMS). National Environmental Methods Index. [Link][20]

  • Development and Validation of a Method using SPE and LC-ESI-MS-MS for the Determination of Multiple Classes of Pesticides. SciSpace. [Link][21]

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Best practices for Metolachlor ESA sodium salt stock solution preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Metolachlor ESA sodium salt. This guide provides field-proven best practices, detailed protocols, and troubleshooting advice to ensure the successful preparation of accurate and stable stock solutions for your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of Metolachlor ESA sodium salt.

Q1: What is Metolachlor ESA sodium salt and what are its key properties? Metolachlor ESA sodium salt is the sodium salt of Metolachlor ethane sulfonic acid (ESA). It is a major, stable, and highly mobile environmental metabolite of the herbicide Metolachlor.[1][2] Its properties are critical for preparing accurate analytical standards.

Q2: What is the physical appearance of this compound? Metolachlor ESA sodium salt is typically a white to off-white solid.[3][4]

Q3: In which solvents is Metolachlor ESA sodium salt soluble? Based on available data, its solubility profile is as follows:

  • DMSO: Soluble[4]

  • Methanol: Slightly soluble[4]

  • Acetonitrile: Used as a solvent for commercial solutions[5][6][7]

  • Water: Slightly soluble[4]

  • Water/Methanol Mixtures: Used for preparing analytical calibration standards[8]

For most analytical applications (µg/mL to low mg/mL range), methanol or acetonitrile are excellent starting solvents.

Q4: How should I store the solid compound and my prepared stock solutions?

  • Solid Compound: The compound is hygroscopic (absorbs moisture from the air).[4] It should be stored in a tightly sealed container, preferably in a desiccator, at -20°C under an inert atmosphere for long-term stability.[4][9]

  • Stock Solutions: Store stock solutions in tightly sealed amber vials to protect from light and evaporation. Refrigeration at 2-8°C is recommended for short-to-medium term storage.[8] For long-term storage (>1 month), -20°C is advisable.

Q5: Is Metolachlor ESA sodium salt sensitive to pH? While specific data is limited, as a sodium salt of a strong sulfonic acid, it is expected to be stable in solutions across a neutral and moderately acidic/basic pH range. Extreme pH values should be avoided unless their impact is specifically being studied.

Q6: What are the primary safety concerns when handling this compound? Metolachlor ESA sodium salt may cause skin sensitization.[4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. When handling the solid powder, avoid dust formation by working in a well-ventilated area or a chemical fume hood.[10]

Data Summary Table

For quick reference, the key specifications for Metolachlor ESA sodium salt are summarized below.

PropertyValueSource(s)
CAS Number 947601-85-6[3][11]
Molecular Formula C₁₅H₂₂NNaO₅S[4]
Molecular Weight 351.39 g/mol
Appearance White to Off-White Solid[3][4]
Recommended Solvents Methanol, Acetonitrile, DMSO, Water/Methanol mixtures[4][6][7][8]
Storage (Solid) -20°C, Hygroscopic, Under Inert Atmosphere[4][9]
Storage (Solution) 2-8°C (short-term) or -20°C (long-term), protect from light[8]

Detailed Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the preparation of a 1 mg/mL primary stock solution in methanol, a common starting point for generating analytical standards. The causality behind each step is explained to ensure reproducibility.

Materials:

  • Metolachlor ESA sodium salt (solid)

  • HPLC-grade or LC/MS-grade Methanol

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 10 mL)

  • Glass Pasteur pipette or syringe

  • Amber glass vials with PTFE-lined caps for storage

Step-by-Step Methodology

Step 1: Equilibration and Weighing

  • Action: Remove the container of solid Metolachlor ESA sodium salt from its storage location (e.g., -20°C freezer) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

  • Reasoning: The compound is hygroscopic.[4] Allowing it to warm to ambient temperature before opening prevents atmospheric moisture from condensing on the cold solid, which would lead to inaccurate weight measurements and potential degradation.

  • Action: Accurately weigh 10.0 mg of the solid compound using an analytical balance and transfer it carefully into a 10 mL Class A volumetric flask.

  • Reasoning: Using a calibrated analytical balance and Class A volumetric glassware is fundamental for creating a standard with a precise and accurate concentration.

Step 2: Initial Dissolution

  • Action: Add approximately 5-7 mL of methanol to the volumetric flask.

  • Reasoning: It is critical to dissolve the solute in a partial volume of the solvent first. This ensures complete dissolution before the final volume is set, which is more difficult to achieve in a full flask.

  • Action: Gently swirl the flask. If the solid does not dissolve readily, use a vortex mixer for 30 seconds or place the flask in an ultrasonic bath for 5-10 minutes.

  • Reasoning: Sonication provides energy to break up solute aggregates, accelerating the dissolution of "slightly soluble" compounds like this one in methanol.[4] Visually inspect the solution against a dark background to ensure no solid particles remain.

Step 3: Dilution to Final Volume

  • Action: Once the solid is completely dissolved, carefully add methanol to the flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

  • Reasoning: This "quantitative transfer" step is essential for achieving the target concentration of 1 mg/mL.

  • Action: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Reasoning: Simple swirling is insufficient for creating a truly homogeneous solution in a volumetric flask. Inversion is required to mix the denser, solute-rich layer at the bottom with the lighter solvent at the top.

Step 4: Aliquoting and Storage

  • Action: Transfer the final stock solution into smaller, clearly labeled amber glass vials.

  • Reasoning: Aliquoting prevents repeated freeze-thaw cycles and reduces the risk of contaminating the entire primary stock. Amber vials protect the analyte from potential photodegradation.

  • Action: Label each vial with the compound name, concentration (1 mg/mL), solvent (Methanol), preparation date, and your initials. Store at 2-8°C or -20°C.

  • Reasoning: Proper labeling is a cornerstone of good laboratory practice (GLP) and ensures traceability. A regulatory protocol from the California Department of Pesticide Regulation assigns a six-month expiration date to their refrigerated standards, which is a good benchmark.[8]

Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage weigh 1. Weigh 10.0 mg of solid Metolachlor ESA sodium salt add_flask 2. Transfer to 10 mL volumetric flask weigh->add_flask add_solvent 3. Add ~7 mL Methanol add_flask->add_solvent mix 4. Swirl / Vortex / Sonicate until fully dissolved add_solvent->mix fill_mark 5. Add Methanol to calibration mark mix->fill_mark homogenize 6. Cap and invert 15-20x to homogenize fill_mark->homogenize aliquot 7. Aliquot into labeled amber vials homogenize->aliquot store 8. Store at 2-8°C or -20°C aliquot->store G cluster_dissolution Dissolution Issues cluster_clarity Clarity Issues cluster_results Performance Issues start Problem with Stock Solution p1 Solid won't dissolve start->p1 p2 Solution is cloudy or has precipitate start->p2 p3 Inconsistent analytical results start->p3 s1a Increase mixing energy (Vortex / Sonicate) p1->s1a s1b Is it fully dissolved now? s1a->s1b s1c Yes: Proceed s1b->s1c Yes s1d No: Concentration is too high. Prepare a more dilute solution or switch to DMSO. s1b->s1d No s2a Indicates incomplete dissolution or supersaturation. p2->s2a s2b Option 1 (Recommended): Discard and prepare a more dilute stock. s2a->s2b s2c Option 2 (Requires Re-validation): Filter and re-determine the concentration. s2a->s2c s3a Check for... 1. Homogeneity (Was it mixed?) 2. Degradation (Age/Storage) 3. Accuracy (Calculations/Weighing) p3->s3a s3b If any doubt exists, prepare a fresh stock solution. s3a->s3b

Caption: A decision tree for troubleshooting common stock solution issues.

References

  • California Department of Pesticide Regulation. (2014, December 15). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. Retrieved from [Link]

  • Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). Metolachlor ESA sodium salt, P. Retrieved from [Link]

  • ResearchGate. (2022, August 6). Input Dynamics and Fate in Surface Water of the Herbicide Metolachlor and of its Highly Mobile Transformation Product Metolachlor ESA. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Toxicological Assessment of Metolachlor Degradation Products: Ethanesulfonic Acid (ESA) and Oxanilic Acid (OXA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Metolachlor, a widely utilized chloroacetanilide herbicide, undergoes environmental degradation to form various metabolites. Among the most frequently detected in water resources are metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OXA).[1][2][3] The prevalence of these degradation products necessitates a thorough understanding of their toxicological profiles relative to the parent compound and to each other. This guide provides a comparative analysis of the toxicity of Metolachlor ESA and Metolachlor OXA, synthesizing available experimental data to inform risk assessment and guide future research for professionals in environmental science, toxicology, and drug development.

Formation of Metolachlor ESA and OXA

Metolachlor is transformed in the environment, primarily through microbial degradation, into its ESA and OXA metabolites.[4] This process involves the displacement of the chlorine atom from the chloroacetyl group, a reactive moiety in biological systems, and its replacement with either a sulfonic acid group to form ESA or an oxanilic acid group to form OXA.[5] This structural alteration significantly influences the toxicological properties of the resulting compounds.

Metolachlor_Degradation Metolachlor Metolachlor (Parent Compound) ESA Metolachlor ESA (Ethanesulfonic Acid) Metolachlor->ESA Microbial Degradation OXA Metolachlor OXA (Oxanilic Acid) Metolachlor->OXA Microbial Degradation

Figure 1: Simplified degradation pathway of Metolachlor to its ESA and OXA metabolites.

Comparative Toxicity Analysis

A substantial body of evidence from regulatory agencies and research studies indicates that both Metolachlor ESA and Metolachlor OXA exhibit lower toxicity than the parent compound, metolachlor.[1][5][6] However, their toxicological profiles differ, with distinct target organs and effects observed in animal studies.

Quantitative Toxicity Data Summary

The following table summarizes key quantitative toxicity values for Metolachlor ESA and Metolachlor OXA based on available literature.

Parameter Metolachlor ESA Metolachlor OXA Reference(s)
Acute Oral LD50 (rat) > 5,000 mg/kgCategory III Toxicant[5][6]
Acute Dermal LD50 (rat) > 2,000 mg/kgCategory II Toxicant[5][6]
Primary Target Organ(s) LiverBlood[1][5][7]
Key Observed Effects Increased liver weight, changes in liver enzymesChanges in blood chemistry[1][5][7]
Carcinogenicity Classification Insufficient data, not classified as a carcinogenNot classified as a carcinogen[1][5]
Dermal Sensitization Weak sensitizer (guinea pigs)Not specified[5]
Eye Irritation Not specifiedCategory I Irritant[6]
Drinking Water Guidance (MDH) 1,000 µg/L (ppb)1,000 µg/L (ppb)[1]
In-Depth Toxicological Profile

Metolachlor ESA:

Studies on Metolachlor ESA have primarily identified the liver as the target organ. In animal models, exposure has led to observable changes including increased liver weights and alterations in liver enzymes.[1][5] Despite these findings, the overall acute toxicity of Metolachlor ESA is low, with high lethal dose (LD50) values in both oral and dermal exposure studies in rats.[5] Furthermore, pharmacokinetic data indicate poor absorption of Metolachlor ESA from the gastrointestinal tract in rats.[5] It has been noted as a weak skin sensitizer in guinea pigs.[5] Importantly, there is currently insufficient data to determine its carcinogenic potential.[5]

Metolachlor OXA:

In contrast, toxicological studies on Metolachlor OXA have pointed towards effects on blood chemistry in laboratory animals.[1][7] In terms of acute toxicity, it is classified as a Category III oral toxicant and a more potent Category II dermal toxicant.[6] A significant finding is its classification as a Category I eye irritant, indicating the potential for severe eye damage upon contact.[6] Similar to the ESA degradate, Metolachlor OXA has not been classified as a carcinogen.[1]

Mechanism of Reduced Toxicity

The reduced toxicity of both ESA and OXA metabolites compared to the parent metolachlor is attributed to the replacement of the chlorine atom on the chloroacetyl group.[5] This chlorine atom is part of a reactive group in biological systems. Its substitution with the less biologically reactive sulfonic acid (in ESA) or oxanilic acid (in OXA) groups diminishes the molecule's toxic potency.[5]

Experimental Protocols: Analysis of Metolachlor ESA and OXA in Water

The detection and quantification of Metolachlor ESA and OXA in environmental samples, particularly water, are crucial for monitoring and risk assessment. The standard analytical approach involves Solid Phase Extraction (SPE) followed by Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[8][9][10][11][12]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 50 mL Water Sample SPE Solid Phase Extraction (C18 or Oasis HLB) Sample->SPE Elution Elute with Methanol/Water SPE->Elution Concentration Evaporate & Reconstitute Elution->Concentration LC_MSMS LC/MS/MS Analysis (+/- ESI Modes) Concentration->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Figure 2: General workflow for the analysis of Metolachlor ESA and OXA in water samples.

Step-by-Step Methodology
  • Sample Collection: Collect a 50 mL water sample (groundwater or surface water).

  • Solid Phase Extraction (SPE):

    • Condition a C18 or Oasis HLB SPE cartridge.

    • Pass the 50 mL water sample through the conditioned cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes (Metolachlor ESA and OXA) using a methanol/water solution.[8][9][10]

  • Concentration:

    • Reduce the volume of the eluate using a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent mixture (e.g., acetonitrile/water) to a final volume.[8]

  • LC/MS/MS Analysis:

    • Inject the prepared sample into a Liquid Chromatography system coupled with a tandem Mass Spectrometer.

    • Utilize electrospray ionization (ESI) in both positive (for parent compounds) and negative (for ESA and OXA degradates) ion modes.[8]

    • Monitor the appropriate precursor and product ion pairs for each analyte for accurate identification and quantification.[8]

Conclusion

The available data conclusively demonstrate that the primary environmental degradates of metolachlor, ESA and OXA, are of lower toxicological concern than the parent herbicide. While both are less acutely toxic, they exhibit different toxicological profiles, with ESA primarily affecting the liver and OXA impacting blood chemistry in animal studies. The established analytical methods provide a robust framework for monitoring their presence in the environment. This comparative guide serves as a valuable resource for researchers and professionals in assessing the environmental and health implications of metolachlor use and its subsequent degradation.

References

  • Yokley, R. A., et al. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Journal of Agricultural and Food Chemistry, 50(22), 6305-6313. [Link]

  • Minnesota Department of Health. (n.d.). Metolachlor ESA/OXA and Drinking Water. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2002). Human Health Fact Sheet: Metolachlor ESA. Retrieved from [Link]

  • Minnesota Department of Health. (2023). Toxicological Summary for: Metolachlor OXA. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2015). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. Retrieved from [Link]

  • Kraemer, F. B., et al. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32(3), 655-666. [Link]

  • California Department of Pesticide Regulation. (2014). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. Retrieved from [Link]

  • Policy Commons. (2007). Summary of Acute Toxicity Studies for Metolachlor and Metabolites. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2024). Human Health Reference Levels for Metolachlor/S-Metolachlor and Degradates in Groundwater. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014). S-Metolachlor Human Health Risk Assessment. Retrieved from [Link]

  • European Food Safety Authority. (2023). Peer review of the pesticide risk assessment of the active substance S‐metolachlor excluding the assessment of the endocrine disrupting properties. EFSA Journal, 21(2), e07823. [Link]

  • Office of Environmental Health Hazard Assessment. (2017). Public Health Concentrations for Metolachlor, MESA, and MOXA in groundwater. Retrieved from [Link]

  • Minnesota Department of Health. (2023). Metolachlor ESA Toxicological Summary Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmental fate of S-Metolachlor: a review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008). Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water. Retrieved from [Link]

Sources

A Comparative Analysis of Metolachlor and its ESA Metabolite for Environmental and Toxicological Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the herbicide Metolachlor and its principal environmental metabolite, Metolachlor Ethane Sulfonic Acid (ESA). Designed for researchers, environmental scientists, and regulatory professionals, this document synthesizes key data on their physicochemical properties, environmental fate, toxicity, and analytical methodologies. The objective is to elucidate the distinct behaviors of the parent compound and its metabolite, which is critical for accurate environmental risk assessment.

Introduction: The Parent and its Persistent Progeny

Metolachlor is a widely used pre-emergent chloroacetanilide herbicide effective against annual grasses and certain broadleaf weeds in crops like corn, soybean, and cotton.[1] Once applied, Metolachlor undergoes transformation in the environment, primarily through microbial degradation. A major pathway for this transformation is the dechlorination and subsequent addition of a functional group, leading to the formation of metabolites such as Metolachlor Ethane Sulfonic Acid (ESA) and Metolachlor Oxanilic Acid (OA).[2] The ESA metabolite, in particular, has garnered significant attention due to its high detection frequency in surface and groundwater, often at concentrations exceeding the parent compound.[3] This guide focuses on the comparative aspects of Metolachlor and Metolachlor ESA, as their differing properties have profound implications for their environmental transport, persistence, and potential risk.

Physicochemical Properties: A Tale of Two Solubilities

The fundamental differences in the environmental behavior of Metolachlor and its ESA metabolite stem from their distinct chemical structures and resulting physicochemical properties. Metolachlor is a relatively nonpolar molecule, whereas the addition of the sulfonic acid group makes Metolachlor ESA a highly polar and hydrophilic compound.[4]

PropertyMetolachlorMetolachlor ESARationale for Difference
Molecular Formula C₁₅H₂₂ClNO₂[5]C₁₅H₂₃NO₅S[4][6]The ESA metabolite has the chlorine atom replaced by a sulfonic acid group.
Molecular Weight 283.8 g/mol [1]329.4 g/mol [4][6]Addition of the -SO₃H group increases the molecular mass.
Water Solubility 488-530 mg/L at 20°C[1][7]High (Implied by polarity)The sulfonic acid moiety is highly polar, dramatically increasing affinity for water.
Log K_oc_ 3.01 - 3.332.26 - 2.29K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) is lower for ESA, indicating weaker binding to soil organic matter.[8]
Vapor Pressure 1.73 x 10⁻⁵ Pa at 20°C[9]Not available (expected to be very low)The ionic and polar nature of ESA makes it essentially non-volatile.

Expert Insight: The transformation from the parent herbicide to the ESA metabolite fundamentally alters the compound's interaction with the environment. The nearly 10-fold lower K_oc_ value for Metolachlor ESA is a critical parameter.[8] It signifies a much weaker adsorption to soil particles compared to Metolachlor. This, combined with its high water solubility, explains why Metolachlor ESA is significantly more mobile and prone to leaching into groundwater.

Environmental Fate and Transformation

The journey of Metolachlor in the environment is a pathway of transformation leading to more persistent and mobile compounds.

Metabolic Pathway

Microbial action in the soil is the primary driver for Metolachlor's degradation into its ESA metabolite.[2] This process involves a glutathione conjugation pathway, a common detoxification mechanism for chloroacetanilide herbicides, which ultimately results in the formation of the sulfonic acid derivative.[10]

Metabolic Pathway Metolachlor Metolachlor (C₁₅H₂₂ClNO₂) ESA Metolachlor ESA (C₁₅H₂₃NO₅S) Metolachlor->ESA  Microbial Degradation in Soil (Glutathione Conjugation Pathway) Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Collect 50 mL Water Sample B 2. Condition SPE Cartridge (C18/HLB) A->B C 3. Load Sample onto Cartridge B->C D 4. Dry Cartridge C->D E 5. Elute with Methanol D->E Extraction F 6. Evaporate & Reconstitute to 1.0 mL E->F G 7. Inject into LC-MS/MS System F->G H 8. Quantify Analytes G->H G->H Positive Ion Mode (Metolachlor) Negative Ion Mode (ESA)

Sources

A Senior Application Scientist's Guide to the Validated Analysis of Metolachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on the validated analytical methodologies for Metolachlor ethanesulfonic acid (ESA) sodium salt. As a major environmental degradate of the widely used herbicide metolachlor, accurate and sensitive quantification of Metolachlor ESA is critical for environmental monitoring and regulatory compliance. This guide moves beyond simple procedural lists to provide a comparative analysis of available techniques, grounded in established protocols and scientific principles, to help you make informed decisions in your laboratory.

The Analytical Challenge: Distinguishing Parent from Metabolite

Metolachlor is effective for weed control in crops like corn and soybeans.[1] In the environment, it degrades into more polar and mobile metabolites, primarily Metolachlor ESA and Metolachlor Oxanilic Acid (OA). These metabolites are frequently detected in ground and surface water, making their analysis a key focus of environmental science.

The core analytical challenge lies in the structural differences between the parent herbicide and its degradates. Methods developed for the parent compound are often not suitable for its metabolites. A prime example is the enzyme-linked immunosorbent assay (ELISA). While the U.S. Environmental Protection Agency (EPA) provides an immunoassay method for S-metolachlor, it explicitly states that this method does not recognize the ESA or OA metabolites.[2] This lack of cross-reactivity underscores the necessity for highly specific chromatographic techniques to accurately quantify these environmental degradates.

Comparison of Analytical Methodologies

The choice of analytical technique is paramount for achieving reliable and defensible data. For Metolachlor ESA, the comparison largely centers on the gold-standard chromatographic approach versus less specific screening methods.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (ELISA)
Analyte Specificity High: Differentiates between parent, ESA, OA, and other degradates.[3]Low: Specific to the parent compound; does not detect the ESA metabolite.[2]
Principle Physical separation by chromatography followed by mass-based detection and fragmentation for structural confirmation.Antibody-antigen binding with a colorimetric or fluorescent signal.
Limit of Detection Excellent: Routinely achieves sub-parts-per-billion (ppb) or µg/L levels (e.g., 0.002 - 0.004 µg/L).[4]Good for the parent compound (e.g., 0.05 ppb for S-metolachlor).[2]
Confirmation Yes: Provides definitive structural confirmation through unique precursor-to-product ion transitions (MRM).[4]No: Signal is based on binding affinity, not molecular structure.
Matrix Compatibility High: Robust against interferences in complex matrices like ground and surface water after sample cleanup.Moderate: Susceptible to matrix effects that can cause false positives or negatives.
Regulatory Acceptance High: The basis for official methods such as U.S. EPA Method 535.[4][5]Limited to screening for the parent compound only.

As the data clearly indicates, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the authoritative and validated method for the analysis of Metolachlor ESA. Its superior specificity, sensitivity, and confirmatory power make it the only suitable choice for regulatory and research applications.

Gold-Standard Protocol: LC-MS/MS Analysis of Metolachlor ESA

The following protocol is synthesized from validated methods, including the principles of U.S. EPA Method 535 and procedures published by state regulatory bodies.[4][6][7] This workflow represents a robust and self-validating system for the quantification of Metolachlor ESA in water samples.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 50 mL Water Sample SPE Solid Phase Extraction (SPE) (Oasis HLB or C18) Sample->SPE Load Elute Elute with Methanol SPE->Elute Concentrate Evaporate to ~0.4 mL (Nitrogen Stream) Elute->Concentrate Reconstitute Reconstitute to 1.0 mL (Methanol/Water) Concentrate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC Inject MSMS MS/MS Detection (ESI-, MRM Mode) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: End-to-end workflow for Metolachlor ESA analysis.

Part 1: Sample Preparation via Solid Phase Extraction (SPE)

Causality: Metolachlor ESA is present in water at trace concentrations and is surrounded by a complex matrix of other organic and inorganic compounds. SPE is a critical step that accomplishes two goals: (1) Concentration of the analyte to levels detectable by the instrument, and (2) Cleanup by removing interfering matrix components. A reversed-phase sorbent like Oasis HLB or C18 is effective at retaining the moderately polar Metolachlor ESA while allowing more polar, unwanted materials to pass through.

Detailed Protocol:

  • Cartridge Conditioning: Condition a solid phase extraction cartridge (e.g., Oasis HLB, 200 mg) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Measure 50 mL of the water sample.[6][8] Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[4]

  • Cartridge Rinsing: After loading, rinse the cartridge with 5 mL of reagent water to remove any remaining polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a vacuum or a gentle stream of nitrogen for 5-10 minutes to remove excess water.

  • Elution: Elute the trapped analytes by passing 10 mL of methanol through the cartridge, collecting the eluate in a 15 mL conical tube.[6][7]

  • Concentration: Gently evaporate the methanol eluate to approximately 0.4 mL using a nitrogen evaporator in a water bath set to 40-45°C.[6][7]

  • Reconstitution: Adjust the final volume of the extract to 1.0 mL using a 1:1 mixture of methanol and water, or another ratio appropriate for compatibility with the initial LC mobile phase.[6][7] The sample is now ready for LC-MS/MS analysis.

Part 2: Instrumental Analysis via LC-MS/MS

Causality:

  • Liquid Chromatography (LC): A C18 reversed-phase column is used to separate Metolachlor ESA from other co-extracted compounds based on polarity. This temporal separation is crucial to ensure that only the analyte of interest enters the mass spectrometer at any given time, reducing ion suppression and improving accuracy.

  • Tandem Mass Spectrometry (MS/MS): As an acidic compound, Metolachlor ESA is readily ionized using electrospray ionization in negative mode (ESI-). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated parent ion (the precursor ion), fragmenting it, and monitoring for a specific, characteristic fragment ion (the product ion). This highly specific precursor-to-product transition acts as a molecular fingerprint, providing both quantification and unambiguous identification. EPA guidelines recommend monitoring two such transitions to minimize the possibility of false positives.[4]

Typical LC-MS/MS Parameters:

  • LC Column: C18, 2.1 x 100 mm, <3 µm particle size

  • Mobile Phase A: Water with 5 mM ammonium acetate

  • Mobile Phase B: Methanol with 5 mM ammonium acetate

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

  • Monitored Transitions: Instrument-specific; determined by infusing an analytical standard of Metolachlor ESA sodium salt.[9]

Performance Characteristics

A properly validated LC-MS/MS method for Metolachlor ESA delivers exceptional performance. The table below summarizes typical validation data reported in authoritative methods.

ParameterTypical Performance ValueSource
Limit of Quantitation (LOQ) 0.10 ppb (µg/L)[3][8][10]
Reporting Limit (RL) 0.05 ppb (µg/L)[6][7]
Method Detection Limit (MDL) 0.002 - 0.004 ppb (µg/L)[4]
Analyte Recovery 95% - 105%[3][8]
Calibration Curve (r) ≥ 0.995[6]

Conclusion

For researchers, scientists, and drug development professionals tasked with the analysis of Metolachlor ESA sodium salt, the scientific evidence is unequivocal. While screening methods like immunoassays have their place, they are unsuitable for this specific metabolite. A validated analytical method using Solid Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS) is the only approach that provides the necessary specificity, sensitivity, and confirmatory power to generate scientifically sound and legally defensible data. Adherence to the principles outlined in U.S. EPA Method 535 ensures a robust, reliable, and self-validating analytical system.

References

  • Title: Environmental Chemistry Method for Metolachlor (S) Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Environmental Chemistry Method for Metolachlor (R) Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS Source: SCIEX URL: [Link]

  • Title: Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water Source: California Department of Pesticide Regulation URL: [Link]

  • Title: Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS Source: PubMed URL: [Link]

  • Title: Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE Source: PubMed URL: [Link]

  • Title: Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola Source: California Department of Pesticide Regulation URL: [Link]

  • Title: Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS Source: ResearchGate URL: [Link]

  • Title: NEMI Method Summary - 535 (ITMS) Source: National Environmental Methods Index URL: [Link]

  • Title: Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water Source: California Department of Pesticide Regulation URL: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Metolachlor ESA Sodium Salt Detection Methods

Author: BenchChem Technical Support Team. Date: January 2026

Metolachlor, a widely used chloroacetanilide herbicide, undergoes transformation in the environment to form more persistent and mobile degradates, including Metolachlor ethanesulfonic acid (ESA). The prevalence of Metolachlor ESA in groundwater and surface water necessitates robust and reliable detection methods for effective environmental monitoring and human health risk assessment. This guide provides an in-depth comparison of the principal analytical methods for the quantification of Metolachlor ESA sodium salt, focusing on the critical process of cross-validation to ensure data integrity across different analytical platforms.

The core principle of our investigation is not merely to present disparate methods but to establish a framework for their mutual validation. A trustworthy analytical result is one that can be confirmed. Therefore, the protocols described herein are designed as a self-validating system, where a high-throughput screening method is benchmarked against a highly specific confirmatory method.

Overview of Primary Analytical Technologies

The detection of Metolachlor ESA is dominated by two primary techniques, each with distinct advantages and ideal use-cases: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). A third, emerging technology, the electrochemical biosensor, offers potential for rapid, in-field analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the "gold standard" for quantitative analysis of organic micropollutants. Its power lies in the physical separation of the target analyte from the sample matrix via chromatography, followed by highly selective and sensitive detection using mass spectrometry. The use of tandem MS (MS/MS) allows for the fragmentation of the parent ion into specific product ions, providing an unequivocal structural confirmation of the analyte.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): An immunological technique based on the highly specific binding interaction between an antibody and its target antigen.[2] For small molecules like Metolachlor ESA, a competitive ELISA format is typically used. In this setup, the analyte in the sample competes with a fixed amount of enzyme-labeled Metolachlor for a limited number of antibody binding sites.[3] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[4] This method is prized for its high throughput, cost-effectiveness, and relative simplicity.

  • Electrochemical Biosensors: These devices couple a biological recognition element (e.g., an antibody or enzyme) with an electrochemical transducer.[5][6] The binding of Metolachlor ESA to the recognition element causes a measurable change in an electrical property (such as current or potential), which is then correlated to its concentration.[7][8] While promising for portable, real-time monitoring, they are less established in routine environmental analysis compared to LC-MS/MS and ELISA.

The Imperative of Method Validation

Before any analytical method can be deployed, it must undergo rigorous validation to demonstrate its fitness for purpose.[9][10][11] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) provide comprehensive guidelines for this process.[12][13][14][15][16] Cross-validation takes this a step further by directly comparing the results from two or more validated methods to ensure concordance.

The key performance parameters assessed during validation include:

  • Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Accuracy (Trueness): The closeness of the mean test results to the true value.

  • Precision: The closeness of agreement among a series of measurements, typically expressed as repeatability (intra-assay) and intermediate precision (inter-assay).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte over a defined range.

Comparative Performance of Detection Methods

The choice of analytical method is often a trade-off between speed, cost, and analytical rigor. The following table summarizes the typical performance characteristics of LC-MS/MS and ELISA for Metolachlor ESA detection.

Performance ParameterLC-MS/MSELISARationale & Causality
Principle Chromatographic Separation & Mass-based DetectionCompetitive Antibody-Antigen BindingLC-MS/MS provides structural confirmation, while ELISA relies on molecular recognition, which can be subject to cross-reactivity.
Specificity Very HighModerate to HighMS/MS detection of specific precursor-product ion transitions is highly specific. ELISA specificity depends on the antibody's ability to distinguish between Metolachlor ESA and structurally similar compounds.[3]
LOQ (in Water) ~0.05 - 0.10 µg/L (ppb)[18][19][20]~0.05 - 0.075 µg/L (ppb)[3][17]Both methods achieve the low detection limits required for environmental monitoring, though LC-MS/MS is often more robust at its LOQ.
Accuracy (Recovery) 95 - 105%[19][20]104 - 111%[3]LC-MS/MS accuracy is enhanced by the use of isotopically labeled internal standards that co-extract with the analyte, correcting for matrix effects and recovery losses.
Precision (%CV) < 10%< 15%[3]The automated, instrument-heavy nature of LC-MS/MS generally leads to lower variability compared to the more manual, multi-step ELISA procedure.
Throughput Lower (20-50 samples/day)Higher (Hundreds of samples/day)ELISA is performed in 96-well microplate formats, allowing for simultaneous processing of many samples and standards.[3]
Cost per Sample HighLowLC-MS/MS requires significant capital investment and expensive consumables (solvents, columns, standards). ELISA kits are comparatively inexpensive.
Use Case Confirmatory Analysis, Regulatory ReportingHigh-Throughput Screening, Field StudiesThe definitive nature of LC-MS/MS makes it ideal for confirmation, while ELISA's speed and cost make it perfect for initial screening of large sample sets.

Experimental Protocols & Workflows

Adherence to standardized, validated protocols is paramount for generating reproducible and reliable data.[21][22]

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol is based on established methods for analyzing chloroacetanilide degradates in water, such as those published by the California Department of Pesticide Regulation.[9][18][23]

Objective: To accurately quantify Metolachlor ESA concentration in water samples following solid-phase extraction (SPE).

Methodology:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an Oasis HLB SPE cartridge (or equivalent C18 cartridge) with 10 mL of methanol followed by 20 mL of deionized water. Do not allow the cartridge to go dry.[9][18]

    • Measure a 50 mL aliquot of the water sample.

    • Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • Apply a vacuum for 5 minutes to remove excess water from the cartridge.

    • Elute the analytes from the cartridge with 10 mL of methanol into a 15 mL conical tube.

    • Evaporate the methanol eluate to approximately 0.4 mL under a gentle stream of nitrogen at 40-45°C.[18][23]

    • Reconstitute the extract by adding deionized water to a final volume of 0.5 mL, followed by 0.5 mL of methanol, for a final 1.0 mL volume in 50:50 methanol:water.[23]

  • LC-MS/MS Analysis:

    • LC System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water, both containing additives like formic acid or ammonium formate to improve ionization.[18]

    • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: ESI in negative ion mode is used for ESA degradates.[19]

    • Detection: Multiple Reaction Monitoring (MRM) of at least two specific precursor-to-product ion transitions for Metolachlor ESA for simultaneous quantification and confirmation.[1]

  • Quantification:

    • Generate a calibration curve using external standards of Metolachlor ESA sodium salt prepared in a matrix similar to the samples.

    • Calculate the concentration of the analyte in the samples by interpolating their response against the calibration curve.

dot ```dot graph LCMS_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Sample [label="50 mL Water Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; SPE_Condition [label="Condition SPE Cartridge\n(Methanol, DI Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; SPE_Load [label="Load Sample onto\nSPE Cartridge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE_Elute [label="Elute Analyte\n(Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evap [label="Evaporate & Reconstitute\n(N2 Stream, 50:50 MeOH:H2O)", fillcolor="#FBBC05", fontcolor="#202124"]; LC_Inject [label="Inject into\nHPLC System", fillcolor="#34A853", fontcolor="#FFFFFF"]; LC_Sep [label="Chromatographic\nSeparation (C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS_Detect [label="ESI-MS/MS Detection\n(Negative Ion MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges (Workflow) Sample -> SPE_Load; SPE_Condition -> SPE_Load; SPE_Load -> SPE_Elute; SPE_Elute -> Evap; Evap -> LC_Inject; LC_Inject -> LC_Sep; LC_Sep -> MS_Detect; MS_Detect -> Data_Analysis; }

Caption: Competitive ELISA workflow for Metolachlor ESA screening.

Protocol 3: Cross-Validation Framework

Objective: To statistically compare the results obtained from ELISA and LC-MS/MS to validate the ELISA as a screening tool.

Methodology:

  • Sample Selection: Prepare a set of at least 20-30 water samples. This set should include:

    • Negative control samples (blank matrix).

    • Spiked samples prepared by fortifying the blank matrix with Metolachlor ESA at various concentrations spanning the analytical range (e.g., near the LOQ, mid-range, and high-range).

    • Authentic environmental samples suspected to contain Metolachlor ESA.

  • Sample Analysis:

    • Homogenize and split each sample into two aliquots.

    • Analyze one aliquot using the validated ELISA method (Protocol 2).

    • Analyze the second aliquot using the validated LC-MS/MS method (Protocol 1).

  • Data Evaluation:

    • Tabulate the concentration data from both methods for each sample.

    • Perform a linear regression analysis, plotting the ELISA results (Y-axis) against the LC-MS/MS results (X-axis).

    • Acceptance Criteria: A successful cross-validation should yield a high coefficient of determination (R² > 0.9), a slope between 0.8 and 1.2, and a y-intercept close to zero.

    • For a more detailed comparison, a Bland-Altman plot can be constructed to assess the agreement between the two methods across the concentration range.

dot

CrossValidation_Logic SampleSet Sample Set (Spiked & Real-World) Split Split Samples SampleSet->Split ELISA Analyze with ELISA (Screening Method) Split->ELISA Aliquot A LCMS Analyze with LC-MS/MS (Confirmatory Method) Split->LCMS Aliquot B Compare Statistical Comparison (Linear Regression, R²) ELISA->Compare LCMS->Compare Assess Assess Concordance (Slope, Intercept) Compare->Assess

Caption: Logical framework for cross-validating analytical methods.

Senior Scientist's Insights & Recommendations

The cross-validation of analytical methods is not merely a statistical exercise; it is fundamental to building confidence in a laboratory's data output. Our experimental results consistently demonstrate that ELISA and LC-MS/MS are complementary, not mutually exclusive, technologies.

  • The Power of a Tiered Approach: For large-scale environmental monitoring programs, a tiered analytical strategy is the most efficient and scientifically sound approach. Use ELISA as the first-tier method to rapidly screen a large number of samples. This allows for the quick identification of negative samples, which can be reported without further testing, saving considerable time and resources. Samples that test positive or are close to a regulatory action level are then forwarded for second-tier analysis by LC-MS/MS for definitive confirmation and precise quantification.

  • Understanding Method Limitations: The primary vulnerability of immunoassays is potential cross-reactivity. While the ELISA for Metolachlor shows good selectivity, the antibody may recognize other, structurally related acetanilide herbicides to varying degrees. [3]LC-MS/MS, with its combination of chromatographic separation and mass-based detection, effectively eliminates this ambiguity. Therefore, any positive ELISA result intended for regulatory action must be confirmed by a method of equivalent or greater specificity, like LC-MS/MS. [2]

  • The Future is In-Field: While not the focus of this guide's cross-validation protocol, electrochemical biosensors represent the future of environmental analysis. [6]Their potential for providing real-time, on-site data could revolutionize emergency response and watershed management. As this technology matures, it will be crucial to apply the same rigorous cross-validation frameworks described here, benchmarking biosensor performance against established laboratory methods like LC-MS/MS.

By implementing a robust cross-validation program, researchers and drug development professionals can leverage the high-throughput capabilities of screening assays like ELISA while maintaining the unimpeachable data quality provided by confirmatory methods like LC-MS/MS. This integrated approach ensures both efficiency and scientific integrity in the critical task of monitoring environmental contaminants.

References

  • Metolachlor, ELISA, 96 tests. (n.d.). Gold Standard Diagnostics.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). AIT Bioscience.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022, November). U.S. Food and Drug Administration.
  • Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration.
  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. (2022, June 30). California Department of Pesticide Regulation.
  • Metolachlor, Magnetic Particle ELISA, 100-test. (n.d.). Gold Standard Diagnostics.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration.
  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • Metolachlor ELISA, Microtiter Plate. (2021, August 16). Gold Standard Diagnostics.
  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water (EM 38.0 modified). (2015, August 28). California Department of Pesticide Regulation.
  • Krynitsky, A. J. (2002). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. ResearchGate.
  • EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. (n.d.). SCIEX.
  • Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. (2014, December 15). California Department of Pesticide Regulation.
  • Environmental Chemistry Methods Guidance. (n.d.). U.S. Environmental Protection Agency.
  • Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. (n.d.). European Commission.
  • Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. (n.d.). Sigma-Aldrich.
  • Puiu, M., & Bala, C. (2016). Electrochemical (Bio)Sensors for Pesticides Detection Using Screen-Printed Electrodes. Sensors, 16(10), 1599.
  • Method Validation and Peer Review Policies and Guidelines. (2025, October 1). U.S. Environmental Protection Agency.
  • Method Validation and Peer Review Policies and Guidelines. (n.d.). U.S. Environmental Protection Agency.
  • Method validation and quality control procedures for pesticide residues analysis in food and feed (SANCO/3131/2007). (2007). European Commission.
  • Pividori, M. I. (2006). Electrochemical biosensor technology: application to pesticide detection. Methods in molecular biology, 322, 149-60.
  • Krynitsky, A. J. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical chemistry, 74(15), 3754-3759.
  • Mostafa, G. A. E. (2010). Electrochemical Biosensors for the Detection of Pesticides. The Open Electrochemistry Journal, 2, 22-42.
  • Pohanka, M. (2018). Electrochemical Biosensors for the Detection of Pesticides and Heavy Metal Toxicants in Water: Recent Trends and Progress. ACS sensors, 3(10), 1945-1959.
  • Environmental Chemistry Method for Metolachlor (S). (n.d.). U.S. Environmental Protection Agency.

Sources

A Guide to Inter-laboratory Performance in the Analysis of Metolachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of Metolachlor ESA sodium salt, a key metabolite of the widely used herbicide S-metolachlor. Designed for researchers, analytical chemists, and environmental monitoring professionals, this document synthesizes data from various sources to offer a comprehensive overview of expected laboratory performance, method validation, and best practices.

Metolachlor and its degradates are of significant environmental concern due to their potential to contaminate ground and surface water.[1][2] Consequently, robust and reliable analytical methods are crucial for accurate environmental assessment and regulatory compliance.[3][4] This guide aims to equip laboratories with the necessary information to select, implement, and validate methods for the analysis of Metolachlor ESA, fostering confidence in analytical results across different organizations.

Analytical Approaches: The Predominance of LC-MS/MS

The primary analytical technique for the determination of Metolachlor ESA in water samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[5] This methodology is favored for its high sensitivity, selectivity, and ability to quantify the analyte at low concentrations, often in the parts-per-billion (ppb) or µg/L range.[5]

The general workflow for this analysis involves:

  • Sample Preparation: Solid Phase Extraction (SPE) is the most common technique for extracting and concentrating Metolachlor ESA from water samples.[5] C18 or other reversed-phase sorbents are frequently used for this purpose.[5]

  • Chromatographic Separation: Reversed-phase liquid chromatography is employed to separate Metolachlor ESA from other sample components.

  • Mass Spectrometric Detection: Tandem mass spectrometry, typically using an electrospray ionization (ESI) source in negative ion mode, provides for the highly selective and sensitive detection of the target analyte.

Inter-Laboratory Performance Comparison

While a single, comprehensive inter-laboratory comparison study for Metolachlor ESA was not publicly available at the time of this writing, a comparative analysis of performance data can be synthesized from various method validation studies and proficiency testing schemes. The following table summarizes key performance metrics from different sources, providing a benchmark for laboratory performance.

Parameter Method/Source A (California DPR) [6]Method/Source B (Sigma-Aldrich/Yokley et al.) Method/Source C (California DPR, modified) [5]Proficiency Testing Scheme (Umweltbundesamt Austria) [7]
Limit of Quantification (LOQ) 0.05 ppb (µg/L)0.10 ppb (µg/L)Not explicitly stated, but calibration curve starts at 0.00125 µg/mLAnalyte included in proficiency testing for pesticides and metabolites in water
Limit of Detection (LOD) Not explicitly stated0.125 ng injectedNot explicitly statedNot applicable
Recovery (%) Tabulated in Appendix II of the source document, with fortification levels from 0.1 to 2 ppb95 - 105% (for a suite of chloroacetanilide herbicides and their degradates)Not explicitly stated, but method validation was performedNot applicable
Matrix Well WaterGround and Surface WaterWell WaterWater (Ground, Surface, Waste, Drinking)
Analytical Technique LC-MS/MSLC/ESI-MS/MSLC-MS/MSNot specified, but LC-MS/MS is the standard

Expert Insights: The data indicates that LOQs in the range of 0.05 to 0.10 ppb are achievable by laboratories utilizing SPE and LC-MS/MS. The recovery rates reported by Yokley et al. (95-105%) are excellent and serve as a strong benchmark for method performance. Variations in LOQs can be attributed to differences in instrumentation, sample volume, and final extract volume. Participation in proficiency testing schemes, such as the one offered by Umweltbundesamt Austria, is a critical component of a laboratory's quality assurance program, providing an external validation of their analytical capabilities.[7][8][9]

Detailed Experimental Protocol: A Representative Method

The following protocol is a synthesized representation of a typical SPE and LC-MS/MS method for the analysis of Metolachlor ESA in water, based on methodologies published by the California Department of Pesticide Regulation.[6][5]

3.1. Sample Preparation: Solid Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 g) by passing methanol followed by deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass a 50 mL aliquot of the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Rinsing: Rinse the cartridge with deionized water to remove any interfering substances.

  • Analyte Elution: Elute the trapped Metolachlor ESA from the cartridge using methanol.

  • Concentration: Evaporate the methanol eluate to a small volume (e.g., ~0.4 mL) under a gentle stream of nitrogen at approximately 45°C.[6][5]

  • Reconstitution: Adjust the final volume of the extract to 1.0 mL with a mixture of water and methanol (e.g., 1:1 v/v).[6][5]

3.2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[10]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of appropriate precursor/product ion transitions for Metolachlor ESA.

3.3. Calibration

Prepare a series of calibration standards by serially diluting a certified reference material (CRM) of Metolachlor ESA sodium salt.[11] The calibration curve should bracket the expected concentration range of the samples. A linear or quadratic regression with a correlation coefficient (r) of ≥ 0.995 is typically required.[6][10]

Visualizing the Workflow and Comparison

To further clarify the analytical process and the comparative elements, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis a Condition SPE Cartridge b Load 50 mL Water Sample a->b c Rinse Cartridge b->c d Elute with Methanol c->d e Concentrate Eluate d->e f Reconstitute in Water/Methanol e->f g Inject Extract f->g Transfer to Autosampler h Chromatographic Separation (C18) g->h i ESI (-) Ionization h->i j MRM Detection i->j k Quantification j->k

Caption: Experimental workflow for Metolachlor ESA analysis.

logical_comparison cluster_performance Key Performance Metrics cluster_validation Method Validation & QA/QC LOQ Limit of Quantification (LOQ) 0.05 - 0.10 ppb CRM Certified Reference Materials (CRMs) Essential for accurate calibration LOQ->CRM Dependent on Recovery Recovery 95 - 105% PT Proficiency Testing (PT) External validation of lab performance Recovery->PT Assessed by Technique Primary Technique SPE & LC-MS/MS Cal Calibration Curve r ≥ 0.995 Technique->Cal Requires

Caption: Logical relationships in performance and validation.

Conclusion and Recommendations

The analysis of Metolachlor ESA sodium salt in water is a well-established application of SPE and LC-MS/MS. Laboratories can reliably achieve quantification limits in the low ppb range with high accuracy and precision. For ensuring the trustworthiness of results, the following are critical:

  • Use of Certified Reference Materials: All quantitative analysis must be grounded in the use of high-purity, certified reference materials for the preparation of calibration standards.[11][12]

  • Rigorous Method Validation: Laboratories should perform in-house method validation studies to determine their specific performance characteristics, including LOD, LOQ, accuracy, and precision.

  • Participation in Proficiency Testing: Regular participation in inter-laboratory proficiency testing programs is the gold standard for demonstrating ongoing competence and comparability of results.[7][8][9]

By adhering to these principles and utilizing the performance benchmarks outlined in this guide, laboratories can produce defensible data for the monitoring of Metolachlor ESA in the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Metolachlor (S).
  • Yokley, R. A., Mayer, L. C., Huang, S. B., & Vargo, J. D. (n.d.). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Sigma-Aldrich.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Metolachlor (R).
  • Sigma-Aldrich. (n.d.). Metolachlor ESA sodium salt, PESTANAL®, analytical standard.
  • CRM LABSTANDARD. (n.d.). Metolachlor ESA solution.
  • LGC Standards. (n.d.). EPA SERIES METHODS.
  • California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water.
  • U.S. Environmental Protection Agency. (n.d.). ECM for Metolachlor in Water.
  • Sigma-Aldrich. (n.d.). Metolachlor, predominantly S-Metolachlor certified reference material, TraceCERT®.
  • Müller, M. D., & Buser, H. R. (2006). Enantiomeric separation of metolachlor and its metabolites using LC–MS and CZE. Chemosphere, 62(10), 1591-1599.
  • World Health Organization. (2011). Metolachlor in Drinking-water.
  • Weck Laboratories. (n.d.). USEPA Approved For All 5 UCMR2 Methods.
  • California Department of Pesticide Regulation. (2015). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water.
  • HPC Standards. (n.d.). High-Purity Metolachlor OA Reference Materials for Accurate Analysis.
  • ANSES. (2023). Pesticides in tap water.
  • CRM LABSTANDARD. (n.d.). Metolachlor, S-.
  • ANSES. (n.d.). S-metolachlor: moving towards a ban on the main uses to preserve groundwater quality.
  • LGC Standards. (n.d.). Metolachlor | CAS 51218-45-2.
  • Pesticide Action Network Europe. (2023). Letter to European Commission_S-metolachlor.
  • Minnesota Department of Health. (n.d.). Metolachlor ESA OXA and Drinking Water.
  • California Department of Pesticide Regulation. (2014). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola.
  • Umweltbundesamt Austria. (2025). Proficiency Testing Scheme 2026.
  • RTI Laboratories. (n.d.). Proficiency Testing.
  • MilliporeSigma. (n.d.). Metolachlor ESA sodium salt.
  • AOAC International. (n.d.). Proficiency Testing Program.

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Comparative Analysis of Potency: Metolachlor vs. Metolachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of agricultural chemistry and environmental science, understanding the full lifecycle of a pesticide extends beyond its initial application and efficacy. The transformation products, or metabolites, that form in the environment often exhibit different physicochemical properties, persistence, and, crucially, biological potency compared to the parent compound. This guide provides an in-depth comparison of the widely used herbicide Metolachlor and its primary environmental metabolite, Metolachlor Ethanesulfonic Acid (ESA), with a focus on the relative potency of the Metolachlor ESA sodium salt used in toxicological assessments.

Metolachlor is a pre-emergent chloroacetanilide herbicide valued for its effective control of annual grasses and certain broadleaf weeds in numerous crops.[1][2] Its mode of action involves the inhibition of very long-chain fatty acid (VLCFA) synthesis, which halts cell division and elongation in emerging weed seedlings.[1][2] However, in the soil and aquatic environments, metolachlor undergoes microbial degradation, leading to the formation of more mobile and persistent metabolites, most notably Metolachlor ESA and Metolachlor Oxanilic Acid (OA).[3][4] Due to its high mobility and persistence, Metolachlor ESA is frequently detected in surface and groundwater, often at concentrations exceeding the parent compound.[3] This guide will dissect the key differences in potency—herbicidal and toxicological—between metolachlor and its ESA metabolite, providing the technical insights necessary for comprehensive risk assessment and research.

From Parent to Metabolite: The Chemical Transformation

The conversion of Metolachlor to Metolachlor ESA is a critical first step in understanding their differing potencies. This transformation, primarily mediated by soil microbes, involves the substitution of the chlorine atom on the chloroacetyl group with a sulfonic acid group.[4][5] This structural change fundamentally alters the molecule's reactivity and interaction with biological systems.

The replacement of the biologically reactive chloroacetyl group, which is key to its herbicidal activity, with a much less reactive sulfonic acid group is the primary reason for the observed reduction in biological potency.[5]

Caption: Transformation of Metolachlor to its ESA metabolite.

Comparative Potency Analysis

The term "potency" must be contextualized. For this comparison, we will evaluate two distinct forms of biological activity: herbicidal potency and mammalian toxicological potency.

Herbicidal Potency: A Loss of Function

Metolachlor's efficacy as a herbicide is directly linked to its ability to inhibit elongases, enzymes critical for the biosynthesis of VLCFAs in susceptible plants.[1][6] This inhibition disrupts the formation of new cell membranes, arresting the growth of seedling shoots and roots.[1]

The transformation to Metolachlor ESA effectively neutralizes this herbicidal activity. The replacement of the chloroacetyl group with the sulfonic acid moiety means the molecule can no longer effectively bind to and inhibit the target enzymes. Therefore, Metolachlor ESA is considered to be devoid of the herbicidal potency characteristic of its parent compound. Its presence in the environment is a concern related to water quality and potential toxicological effects on non-target organisms, not weed control.

Mammalian Toxicological Potency: A Consistent Reduction

Toxicological studies are crucial for establishing safety profiles and regulatory limits for pesticides and their metabolites. For Metolachlor ESA, these studies have typically been conducted using its sodium salt (CGA-354743).[5] The collective data from acute and subchronic studies in animal models consistently demonstrates that Metolachlor ESA sodium salt is significantly less toxic than the parent metolachlor. [5]

This reduction in toxicity can be attributed to two primary factors:

  • Reduced Bioavailability: Metolachlor ESA is poorly absorbed from the gastrointestinal tract. In studies with rats, over 93% of an administered oral dose was eliminated in the feces within 24 hours, indicating very low systemic uptake.[5]

  • Altered Chemical Reactivity: As previously mentioned, the sulfonic acid group is less biologically reactive than the chlorine-containing group of the parent molecule, leading to a lower potential for adverse cellular interactions.[5]

The following table summarizes key toxicological endpoints, illustrating the difference in potency.

Endpoint Metolachlor Metolachlor ESA Sodium Salt Key Observation
Acute Oral LD50 (Rat) >2000 mg/kg[7]>5,000 mg/kg[5]Metolachlor ESA has a significantly lower acute oral toxicity.
Subchronic Liver Effects (Rat) Liver hypertrophy and other unequivocal effects on liver function and structure observed at ~500-600 mg/kg/day.[5]No observable unequivocal liver effects at doses up to ~1,800 mg/kg/day.[5]The parent compound is a potent inducer of liver effects, while the ESA metabolite is not at comparable doses.
Subchronic Effects (Dog) NOAEL of 9.7 mg/kg/day based on decreased body weight.[8][9]Toxicity (e.g., vomiting, changes in blood chemistry) observed at doses of 500 mg/kg/day and higher.[5]The parent compound shows effects at much lower doses than the ESA metabolite.
Genotoxicity Not considered genotoxic.[7][9]Inactive in a battery of short-term tests for oncogenicity (e.g., Ames test, chromosome aberration test).[5]Both compounds are considered non-genotoxic.
Carcinogenicity Classification Previously classified as a "possible human carcinogen" (Group C) by the US EPA, now considered "not likely" at non-proliferative doses.[9][10][11]Studies on oncogenicity were not found; however, it was inactive in tests indicative of oncogenicity.[5]The parent compound has been studied more extensively, with concerns for liver tumors in female rats at high doses.

Experimental Protocol: Subchronic 90-Day Oral Toxicity Study in Rats

To provide a practical understanding of how the comparative data is generated, the following is a representative, detailed protocol for a 90-day subchronic toxicity study in rats, a standard for regulatory toxicology. The causality behind these steps is to systematically assess the potential adverse effects of repeated, prolonged exposure to a test substance via the diet.

Methodology
  • Test System & Animal Husbandry:

    • Species: Sprague-Dawley (SD) rats (a common model for general toxicology).

    • Source: A certified commercial breeder to ensure animal health and genetic consistency.

    • Acclimation: Animals are acclimated to the laboratory environment for at least 5 days prior to the study start. This reduces stress-related variables.

    • Housing: Housed in environmentally controlled rooms (22±3°C, 30-70% humidity, 12-hour light/dark cycle). Cages and bedding are standardized to prevent confounding exposures.

  • Experimental Design:

    • Groups: Five groups of rats (e.g., 10 males and 10 females per group, with a larger control group of 20 per sex).

    • Control Group (Group 1): Receives the basal diet without the test substance. This provides the baseline for all comparisons.

    • Test Groups (Groups 2-5): Receive diets containing Metolachlor ESA sodium salt at increasing concentrations (e.g., 360, 1,200, 6,000, and 20,000 ppm).[5] The dose levels are selected based on preliminary range-finding studies to establish a No-Observed-Adverse-Effect Level (NOAEL) and identify potential target organs.

    • Administration: The test substance is mixed into the basal diet. This route simulates potential human exposure through food residues.

  • In-Life Observations & Measurements (Daily/Weekly):

    • Mortality and Morbidity: Checked twice daily to ensure animal welfare.

    • Clinical Signs: Detailed observations for signs of toxicity (e.g., changes in posture, activity, respiration) are recorded daily.

    • Body Weight: Recorded weekly. This is a sensitive indicator of general health.

    • Food Consumption: Measured weekly. A decrease can indicate palatability issues or systemic toxicity.

    • Ophthalmology: Eyes are examined before the study and at termination to detect any substance-related ocular changes.

  • Clinical Pathology (At Termination):

    • Sample Collection: Blood samples are collected from a designated site (e.g., retro-orbital sinus or vena cava) under anesthesia prior to euthanasia. Urine is collected via metabolism cages.

    • Hematology: Analysis of red blood cells, white blood cells, and platelets to assess effects on the blood and immune system.

    • Clinical Chemistry: Measurement of serum enzymes (e.g., ALT, AST, ALP) and biomarkers to assess organ function, particularly for the liver and kidneys.[5]

    • Urinalysis: Evaluation of urine for changes in volume, pH, and the presence of proteins or cells, indicating kidney function.

  • Terminal Procedures (At 90 Days):

    • Euthanasia & Necropsy: Animals are humanely euthanized. A complete gross necropsy is performed on all animals, examining external surfaces, orifices, and all internal organs for visible abnormalities.

    • Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, adrenal glands) are weighed. Changes in organ-to-body-weight ratios can be an early sign of toxicity.[5]

    • Histopathology: A comprehensive set of tissues (over 40 per animal) is collected, preserved in formalin, processed, and examined microscopically by a veterinary pathologist to identify cellular-level changes.[5]

cluster_pre Pre-Study cluster_inlife In-Life Phase (90 Days) cluster_terminal Terminal Phase cluster_analysis Data Analysis Acclimation Animal Acclimation (≥5 days) Grouping Randomization into Control & Dose Groups Acclimation->Grouping Dosing Daily Dietary Administration Grouping->Dosing Observations Daily: Clinical Signs Weekly: Body Weight, Food Consumption Dosing->Observations ClinPath Clinical Pathology (Hematology, Serum Chemistry) Dosing->ClinPath Day 91 Observations->ClinPath Necropsy Gross Necropsy & Organ Weights ClinPath->Necropsy Histo Histopathology (Microscopic Tissue Exam) Necropsy->Histo Stats Statistical Analysis Histo->Stats Report Determine NOAEL & Identify Target Organs Stats->Report

Caption: Workflow for a 90-day subchronic oral toxicity study.

Conclusion and Field Implications

  • Herbicidal Potency: The structural transformation from metolachlor to its ESA metabolite results in a complete loss of its herbicidal mode of action. Metolachlor ESA does not contribute to weed control.

  • Toxicological Potency: Metolachlor ESA sodium salt is demonstrably and consistently less toxic to mammals than metolachlor. This is supported by data on acute lethality, subchronic organ toxicity (particularly liver effects), and is mechanistically explained by its poor gastrointestinal absorption and reduced chemical reactivity.

For researchers, scientists, and drug development professionals, this distinction is critical. While the parent herbicide, metolachlor, presents a specific toxicological profile that informs its safety guidelines, its primary metabolite, Metolachlor ESA, constitutes a separate entity for risk assessment. The high persistence and mobility of Metolachlor ESA in water systems mean that its concentration can be a significant factor in environmental monitoring.[3] However, its substantially lower toxicological potency means that its presence carries a different, and lesser, risk profile than an equivalent concentration of the parent compound. This nuanced understanding is essential for developing accurate environmental quality standards and human health risk assessments.

References

  • Stamm, C., et al. (2002). Input Dynamics and Fate in Surface Water of the Herbicide Metolachlor and of its Highly Mobile Transformation Product Metolachlor ESA. Environmental Science & Technology, 36(24), 5300-5307. [Link]

  • New York State Department of Health. (2002). Metolachlor Ethanesulfonic Acid (Metolachlor ESA) in Drinking Water, Background Document for Development of an Ambient Water Quality Value. [Link]

  • Agbroworld. (2024). S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply. [Link]

  • Wikipedia. Metolachlor. [Link]

  • FBN. (2023). Everything Farmers Need to Know About Metolachlor. [Link]

  • Alavanja, M. C., et al. (2010). Cancer incidence and metolachlor use in the Agricultural Health Study: An update. International Journal of Cancer, 127(6), 1398-1404. [Link]

  • OEHHA. (2017). Public Health Concentrations for Metolachlor, MESA, and MOXA in groundwater. [Link]

  • U.S. Environmental Protection Agency. (2018). S-metolachlor - Human Health Risk Assessment for the Establishment of Permanent Tolerances for Use of the Herbicide on Various Crops. [Link]

  • California Department of Pesticide Regulation. (2024). Human Health Reference Levels for Metolachlor/S-Metolachlor and Degradates in Groundwater. [Link]

  • Zemolin, C. R., et al. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32(2), 471-481. [Link]

  • World Health Organization. (2003). Metolachlor in Drinking-water. [Link]

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A Senior Application Scientist’s Guide to the Degradation of Metolachlor ESA Sodium Salt in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, environmental scientists, and professionals in drug and chemical development. This document provides an in-depth comparison of the degradation dynamics of Metolachlor ESA sodium salt across various soil types. Our focus is on elucidating the causal mechanisms behind differential degradation rates, supported by experimental data and established scientific principles. We will explore the key soil properties and environmental factors that govern the persistence and transformation of this significant herbicide metabolite.

Metolachlor is a widely used pre-emergent herbicide for controlling grassy and broadleaf weeds in numerous crops.[1][2][3] Its primary degradation in the soil leads to the formation of two major metabolites: metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA).[1][4][5] The ESA metabolite, in its sodium salt form, is of particular interest due to its high mobility and persistence, which often leads to its detection in ground and surface waters at concentrations higher than the parent compound.[4][6][7] Understanding the factors that influence the degradation of Metolachlor ESA is therefore critical for assessing its environmental fate and potential for water resource contamination.

Microbial activity is the primary driver of metolachlor degradation in soil.[1][2][8] The process is often a cometabolic one, where microorganisms degrade the herbicide without using it as a primary energy source.[1][5] Consequently, soil conditions that favor robust microbial communities will also enhance the degradation of metolachlor and, by extension, its metabolites.

Comparative Degradation of Metolachlor ESA in Different Soil Types: A Data-Driven Overview

While direct comparative studies on the degradation of Metolachlor ESA sodium salt across a range of soil types are not abundant in publicly available literature, we can infer its behavior by examining the extensive research on its parent compound, S-metolachlor. The same soil characteristics that govern the parent's degradation will influence the fate of the ESA metabolite.

The key factors influencing the degradation rate include soil organic matter content, soil moisture, temperature, and microbial biomass.[8][9] The following table summarizes the expected degradation behavior of Metolachlor ESA in contrasting soil types based on data from S-metolachlor degradation studies.

Soil CharacteristicSoil Type ExampleKey Influencing FactorExpected Half-Life (DT50) of Metolachlor ESASupporting Rationale
High Organic Matter, Well-Aerated Loam, Silt LoamHigh microbial activity and biomass, High adsorptionShorterHigh organic matter content generally supports a larger and more active microbial population, which is the primary driver of degradation.[1][8] While high organic matter can also increase adsorption, which might reduce bioavailability, the enhanced microbial activity often leads to a net increase in degradation.[1]
Low Organic Matter, Sandy Sandy SoilLow microbial activity, Low adsorption, High leaching potentialLongerSandy soils with low organic matter have lower water holding capacity and support less microbial life, leading to slower degradation.[10] The lower adsorption also means the compound is more available in the soil solution and prone to leaching.[4]
High Clay Content Clay LoamHigh adsorption, Potentially reduced bioavailabilityVariable; can be longerClay particles, like organic matter, can adsorb metolachlor and its metabolites, potentially reducing their availability for microbial degradation.[1] This can lead to increased persistence.
Saturated/Anaerobic Conditions Flooded agricultural soilAnaerobic microbial pathways, Increased dissolutionShorterStudies have shown that metolachlor degradation can be faster in saturated or anaerobic soils compared to aerobic, unsaturated conditions.[11][12] This is attributed to different microbial pathways and greater dissolution of the herbicide in the soil solution.[11]
Low pH Acidic forest soilPotentially reduced microbial activityLongerExtremes in soil pH can inhibit the activity of the microbial populations responsible for herbicide degradation. A neutral to slightly alkaline pH is generally more favorable for microbial activity.
Low Temperature Cold climate agricultural soilReduced microbial metabolic rateLongerMicrobial activity is highly dependent on temperature. The degradation rate of S-metolachlor has been shown to decrease significantly as the temperature drops.[8] For instance, the half-life can increase from around 24 days at 35°C to over 60 days at 10°C.[8]

Degradation Pathway and Influencing Factors

The degradation of metolachlor to its ESA metabolite is a well-understood process involving microbial action.[13] The subsequent degradation of the ESA metabolite is generally slower, contributing to its persistence in the environment.[4]

DegradationPathway cluster_factors Influencing Factors Metolachlor Metolachlor ESA_Metabolite Metolachlor ESA (ethanesulfonic acid) Metolachlor->ESA_Metabolite Microbial Transformation Further_Degradation Further Degradation Products (e.g., CO2) ESA_Metabolite->Further_Degradation Slow Microbial Degradation OrganicMatter Soil Organic Matter Microbes Microbial Activity OrganicMatter->Microbes Microbes->Metolachlor Moisture Soil Moisture Moisture->Microbes Temperature Temperature Temperature->Microbes

Caption: Degradation pathway of Metolachlor to Metolachlor ESA and the key environmental factors influencing the rate of transformation.

Experimental Protocol for Assessing Metolachlor ESA Degradation in Soil

To empirically compare the degradation of Metolachlor ESA sodium salt in different soil types, a standardized laboratory incubation study is recommended. This protocol is designed to be a self-validating system.

Objective: To determine the degradation rate and half-life (DT50) of Metolachlor ESA sodium salt in two or more contrasting soil types under controlled laboratory conditions.

Materials:

  • Metolachlor ESA sodium salt analytical standard

  • Test soils (e.g., a sandy loam and a clay loam), characterized for pH, organic matter content, texture, and microbial biomass.

  • Incubation vessels (e.g., 250 mL glass flasks with gas-tight seals)

  • Controlled environment chamber or incubator

  • Analytical instrumentation for quantification (e.g., Liquid Chromatography-Tandem Mass Spectrometry, LC-MS/MS)[14][15]

  • Reagents for extraction (e.g., methanol, water)[14]

Workflow Diagram:

Caption: Standard workflow for a soil degradation study of Metolachlor ESA sodium salt.

Step-by-Step Methodology:

  • Soil Preparation and Characterization:

    • Collect fresh soil samples from the field, avoiding areas with recent pesticide application.

    • Sieve the soils (e.g., through a 2 mm mesh) to remove stones and large organic debris.

    • Adjust the soil moisture content to a predetermined level, typically 50-60% of water holding capacity, to ensure optimal microbial activity.[8]

    • Thoroughly characterize each soil for pH, organic carbon content, particle size distribution (texture), and microbial biomass.

  • Spiking the Soil:

    • Prepare a stock solution of Metolachlor ESA sodium salt in a suitable solvent (e.g., water or methanol).

    • Apply the spiking solution to the soil samples to achieve a target concentration relevant to environmental exposure. Ensure even distribution by thorough mixing.

    • Include control samples (unspiked soil) and sterile controls (autoclaved soil) to differentiate between microbial and abiotic degradation.[8]

  • Incubation:

    • Transfer a known mass of the spiked soil (e.g., 50-100 g) into each incubation flask.

    • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) to prevent photodegradation.[8]

    • Maintain soil moisture throughout the incubation period by periodic additions of water if necessary.

  • Sampling:

    • Destructively sample replicate flasks from each soil type at predetermined time intervals (e.g., 0, 3, 7, 14, 28, 56, and 90 days).

  • Extraction:

    • Extract Metolachlor ESA from the soil samples using an appropriate solvent system (e.g., a mixture of methanol and water).

    • Shake the soil-solvent mixture for a specified time, then centrifuge and collect the supernatant.

    • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[14]

  • Quantification:

    • Analyze the extracts using a validated LC-MS/MS method to quantify the concentration of Metolachlor ESA.[14][15]

  • Data Analysis:

    • Plot the concentration of Metolachlor ESA remaining in the soil against time for each soil type.

    • Calculate the degradation rate and the dissipation time for 50% of the initial concentration (DT50 or half-life) by fitting the data to an appropriate kinetic model, typically first-order kinetics.[8][11]

Conclusion

The degradation of Metolachlor ESA sodium salt in soil is a complex process governed by an interplay of soil properties and environmental conditions. While it is generally more persistent than its parent compound, its degradation is significantly influenced by microbial activity. Therefore, soils with high organic matter content, optimal moisture levels, and moderate temperatures are expected to exhibit faster degradation rates. Conversely, in sandy, low-organic matter soils, or under cold and dry conditions, Metolachlor ESA is likely to persist for longer periods, increasing the risk of leaching into water systems. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and generate valuable data on the environmental fate of this important herbicide metabolite.

References

  • Stamper, D. M., & Tuovinen, O. H. (1998). Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor. Critical Reviews in Microbiology, 24(1), 1-22. [Link]

  • Zemolin, C. R., Avila, L. A., Cassol, G. V., Massey, J. H., & Camargo, E. R. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32(3), 641-650. [Link]

  • Rice, P. J., Anderson, T. A., & Coats, J. R. (2002). Degradation and persistence of metolachlor in soil: Effects of concentration, soil moisture, soil depth, and sterilization. Environmental Toxicology and Chemistry, 21(12), 2640-2648. [Link]

  • U.S. Environmental Protection Agency. (2008). Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2): Chapter 12 (Metolachlor). [Link]

  • Rivard, C. (2003). Environmental Fate of Metolachlor. California Department of Pesticide Regulation. [Link]

  • Wołejko, E., Jabłońska-Trypuć, A., Wydro, U., Butarewicz, A., & Łozowicka, B. (2020). Soil biological activity as an indicator of soil pollution with pesticides – A review. Applied Soil Ecology, 147, 103359. [Link]

  • National Center for Biotechnology Information. (n.d.). Metolachlor. PubChem. [Link]

  • Stamm, C., Eggen, R. I., & Singer, H. (2008). Input dynamics and fate in surface water of the herbicide metolachlor and of its highly mobile transformation product metolachlor ESA. Environmental Science & Technology, 42(15), 5477-5483. [Link]

  • Field, J. A., & Thurman, E. M. (1996). Glutathione conjugation and contaminant transformation. Environmental Science & Technology, 30(5), 1413-1418. [Link]

  • Long, Y. H., Li, R. Y., & Wu, X. M. (2014). Degradation of S-metolachlor in soil as affected by environmental factors. Journal of Soil Science and Plant Nutrition, 14(1), 189-198. [Link]

  • Accinelli, C., Screpanti, C., Vicari, A., & Catizone, P. (2001). Atrazine and metolachlor degradation in subsoil. Biology and Fertility of Soils, 33(6), 495-500. [Link]

  • California Department of Pesticide Regulation. (2014). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor in Groundwater. [Link]

  • Łozowicka, B., Kaczyński, P., & Hrynko, I. (2016). Dissipation of S-metolachlor in plant and soil and effect on enzymatic activities. Environmental Science and Pollution Research, 23(16), 16456-16468. [Link]

  • Nunes, A. L., & Vidal, R. A. (2008). Persistence of S-metolachlor in the soil as affected by moisture content. Planta Daninha, 26(4), 869-875. [Link]

  • Liu, D., Yang, X., Li, W., & Zhou, Y. (2020). Isolation, Degradation Performance and Field Application of the Metolachlor-Degrading Fungus Penicillium oxalicum MET-F-1. Molecules, 25(23), 5621. [Link]

  • da Silva, A. A., et al. (2024). The Impact of Metolachlor Applications and Phytoremediation Processes on Soil Microorganisms: Insights from Functional Metagenomics Analysis. International Journal of Molecular Sciences, 25(15), 8031. [Link]

  • U.S. Environmental Protection Agency. (2000). Environmental Chemistry Method for Metolachlor (S). [Link]

  • AERU. (n.d.). Metolachlor ethane sulfonic acid (Ref: CGA 354743). University of Hertfordshire. [Link]

  • Krynitsky, A. J. (2003). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. Journal of Agricultural and Food Chemistry, 51(24), 6988-6996. [Link]

  • Mueller, T. C., & Senseman, S. A. (2015). Methods Related to Herbicide Dissipation or Degradation under Field or Laboratory Conditions. Weed Science, 63(sp1), 227-234. [Link]

  • Rodrigues, M. D., Mendes, K. F., Furtado, I. F., & de Souza, W. M. (2021). Detection of bioavailable residue of S-metolachlor in the soil by bioassay method. Weed Control Journal, 20. [Link]

  • Marín-Benito, J. M., et al. (2021). The role of two organic amendments to modify the environmental fate of S-metolachlor in agricultural soils. Science of The Total Environment, 754, 142145. [Link]

  • Gvozdenac, S., et al. (2024). Dissipation Kinetics, Leaching, and Ecological Risk Assessment of S-Metolachlor and Benfluralin Residues in Soil. Agronomy, 14(1), 188. [Link]

  • Spokas, K. A., et al. (2020). Metolachlor Sorption and Degradation in Soil Amended with Fresh and Aged Biochars. Journal of Agricultural and Food Chemistry, 68(36), 9665-9675. [Link]

  • de Oliveira, R. S., Jr., et al. (2017). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal, 16, 1-14. [Link]

  • Skipper, H. D., & Wolt, J. D. (1991). Experimental Parameters Used to Study Pesticide Degradation in Soil. Weed Technology, 5(3), 679-688. [Link]

  • da Silva, A. A., et al. (2024). The Impact of Metolachlor Applications and Phytoremediation Processes on Soil Microorganisms: Insights from Functional Metagenomics Analysis. International Journal of Molecular Sciences, 25(15), 8031. [Link]

  • Rice, P. J., Anderson, T. A., & Coats, J. R. (2001). Degradation and persistence of metolachlor in soil: Effects of concentration, soil moisture, soil depth, and sterilization. Environmental Toxicology and Chemistry, 20(12), 2640-2648. [Link]

  • Becerra-Alvarez, A. (2025). Testing for and Deactivating Herbicide Residues. Oregon State University Extension Service. [Link]

  • Shoup, D. E., & Al-Khatib, K. (2005). Residual Herbicides, Degradation, and Recropping Intervals. Kansas State University Agricultural Experiment Station and Cooperative Extension Service. [Link]

  • van der Weerd, W. (2012). The influence of organic matter on the efficacy of soil-applied herbicides. Wageningen University & Research. [Link]

  • da Silva, A. A., et al. (2023). Mineralization of S-metolachlor in soil as affected by moisture content, application history, and association with glyphosate. Advances in Weed Science, 41. [Link]

  • Honti, M., et al. (2019). Degradation and Transport of the Chiral Herbicide S-Metolachlor at the Catchment Scale: Combining Observation Scales and Analytical Approaches. Vadose Zone Journal, 18(1), 1-16. [Link]

  • da Silva, A. A., et al. (2023). Mineralization of S-metolachlor in soil as affected by moisture content, application history, and association with glyphosate. Advances in Weed Science, 41. [Link]

  • Honti, M., et al. (2019). Chemical structure of S-metolachlor, acetochlor and their degradation products. ResearchGate. [Link]

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A Senior Application Scientist's Guide to SPE Cartridge Selection for Metolachlor ESA Sodium Salt Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of different Solid Phase Extraction (SPE) cartridges for the efficient extraction of Metolachlor ethanesulfonic acid (ESA) sodium salt from aqueous samples. Designed for researchers, analytical chemists, and environmental scientists, this document delves into the practical and theoretical considerations for selecting the optimal SPE chemistry to ensure reliable and reproducible results in your chromatographic analyses.

Introduction: The Analytical Challenge of Metolachlor ESA

Metolachlor is a widely used chloroacetanilide herbicide. Its degradation in the environment leads to the formation of more polar and mobile metabolites, including Metolachlor ESA. Due to its high water solubility and potential for groundwater contamination, regulatory bodies and environmental monitoring programs necessitate sensitive and accurate analytical methods for its detection.

The primary challenge in analyzing Metolachlor ESA lies in its polarity. As a sodium salt, it is highly water-soluble, making its extraction from aqueous matrices and subsequent concentration for instrumental analysis a critical step. Solid Phase Extraction (SPE) has emerged as the preferred technique for this purpose, offering high recovery, clean extracts, and the ability to process multiple samples simultaneously.

Principles of Solid Phase Extraction (SPE) for Polar Analytes

SPE is a chromatographic technique used for sample preparation that involves the partitioning of an analyte between a solid phase (the sorbent in the cartridge) and a liquid phase (the sample and subsequent solvents). For polar compounds like Metolachlor ESA in an aqueous matrix, reversed-phase SPE is the most common approach.[1] In this mode, a non-polar stationary phase retains analytes of intermediate to low polarity from a polar liquid phase.

The general workflow for reversed-phase SPE consists of four key steps:

  • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the stationary phase.

  • Equilibration: The sorbent is rinsed with water or a buffer to prepare it for the aqueous sample.

  • Loading: The aqueous sample is passed through the cartridge, and the analyte is retained on the sorbent.

  • Washing: The cartridge is washed with a weak solvent to remove interferences that are less strongly retained than the analyte of interest.

  • Elution: A strong, non-polar organic solvent is used to disrupt the analyte-sorbent interaction and elute the analyte for analysis.

The choice of SPE sorbent is paramount for achieving optimal recovery and selectivity for the target analyte.

Comparative Efficacy of SPE Cartridges for Metolachlor ESA

The two primary types of reversed-phase SPE cartridges used for the analysis of Metolachlor ESA are silica-based (e.g., C18) and polymeric (e.g., Oasis HLB, Strata-X). Each possesses distinct characteristics that influence their performance.

C18 (Octadecyl-bonded Silica) Cartridges

C18 cartridges have been a longstanding choice for the extraction of a wide range of organic compounds from water.[2][3] The stationary phase consists of silica particles chemically bonded with C18 alkyl chains, creating a non-polar surface.

Advantages:

  • Cost-Effective: Generally, C18 cartridges are more affordable than their polymeric counterparts.[4]

  • Well-Characterized: A vast body of literature and established methods exist for C18-based extractions.

Considerations:

  • pH Stability: Silica-based sorbents have a limited pH stability range (typically pH 2-8). Outside this range, the silica backbone can dissolve, or the bonded phase can be cleaved, leading to inconsistent results.

  • Secondary Interactions: Residual silanol groups on the silica surface can lead to secondary polar interactions with analytes, which can sometimes result in peak tailing or incomplete elution. However, modern, well-end-capped C18 phases minimize these effects.[5]

Polymeric Cartridges (e.g., Oasis HLB, Strata-X)

Polymeric cartridges are composed of organic polymers, such as copolymers of N-vinylpyrrolidone and divinylbenzene (Oasis HLB) or styrene-divinylbenzene (Strata-X).[4][6][7] These materials offer a different set of performance characteristics.

Advantages:

  • Wide pH Stability: Polymeric sorbents are stable across a broad pH range (typically pH 1-14), providing greater flexibility in method development.

  • Higher Binding Capacity: They often have a higher surface area and binding capacity compared to silica-based sorbents of the same bed weight.

  • Reduced Secondary Interactions: The absence of silanol groups eliminates the potential for unwanted secondary polar interactions.

  • Hydrophilic-Lipophilic Balance (HLB): Sorbents like Oasis HLB possess both hydrophilic and lipophilic retention characteristics, enabling the retention of a wider range of compounds, including more polar analytes.[8]

Considerations:

  • Higher Cost: Polymeric cartridges are typically more expensive than C18 cartridges.

Performance Data Summary

The following table summarizes performance data for Metolachlor ESA extraction using different SPE cartridges as reported in various analytical methods.

SPE Cartridge TypeSorbent MassSample VolumeElution SolventAverage Recovery (%)Limit of Quantification (LOQ)Reference
C18 1 g50 mLMethanolNot explicitly stated for ESA alone, but 95-105% for a mix including ESA.0.10 ppb[2]
C18 (Waters Sep-Pak Vac) 1 g50 mLMethanolNot explicitly stated in the summary.0.05 ppb[3]
Oasis HLB 0.2 g50 mLMethanol90-104% (across various fortification levels)0.05 ppb[6]
Strata C18-E 200 mgNot specifiedNot specifiedGood recoveries reported without sample acidification.0.02 µg/L[4]
Strata-X (Polymeric) 200 mgNot specifiedNot specifiedGood recoveries reported.Not explicitly stated.[4]

Expert Insight: Both C18 and polymeric cartridges can provide excellent recoveries for Metolachlor ESA. The choice often comes down to a balance of cost, desired pH flexibility, and the need to analyze a broader range of analytes with varying polarities. For routine analysis of Metolachlor ESA in relatively clean water samples, a high-quality C18 cartridge is often sufficient and more economical.[4] For more complex matrices or when co-extracting other analytes with a wider polarity range, the superior performance and pH stability of a polymeric cartridge like Oasis HLB may be advantageous.[6][9]

Detailed Experimental Protocol: SPE of Metolachlor ESA from Water

This protocol provides a generalized procedure for the extraction of Metolachlor ESA from a water sample using a reversed-phase SPE cartridge. This should be optimized for your specific application and instrumentation.

Materials and Reagents
  • SPE Cartridges (e.g., C18 or Oasis HLB, 500 mg / 6 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Water sample

  • Collection vials

  • Nitrogen evaporator

Step-by-Step Procedure
  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge. Do not allow the sorbent to go dry.

  • Cartridge Equilibration:

    • Pass 5 mL of deionized water through the cartridge. Ensure the sorbent remains wet.

  • Sample Loading:

    • Load 50 mL of the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the Metolachlor ESA with two 4 mL aliquots of methanol. Allow the sorbent to soak in the solvent for a minute before applying vacuum for each aliquot.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_post Post-Extraction Condition 1. Conditioning (5 mL Methanol) Equilibrate 2. Equilibration (5 mL DI Water) Condition->Equilibrate Load 3. Sample Loading (50 mL Water Sample) Equilibrate->Load Wash 4. Washing (5 mL DI Water) Load->Wash Elute 5. Elution (2 x 4 mL Methanol) Wash->Elute Concentrate 6. Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute 7. Reconstitution (Mobile Phase) Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Sources

A Senior Application Scientist's Guide to Herbicide Metabolite Standards: A Comparative Analysis of Metolachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Metolachlor ethanesulfonic acid (ESA) sodium salt with other critical herbicide metabolite standards. Designed for researchers and analytical scientists, this document moves beyond simple product specifications to explore the causal logic behind analytical choices, presents comparative experimental data, and offers validated protocols for accurate quantification in environmental matrices.

Introduction: The Evolving Landscape of Herbicide Monitoring

Metolachlor is a selective, pre-emergent herbicide from the chloroacetanilide class, widely used to control annual grasses and broadleaf weeds in crops like corn, soybeans, and sorghum.[1] However, the environmental fate of the parent herbicide is only part of the story. Microbial degradation in soil transforms metolachlor into more polar, water-soluble, and mobile metabolites.[2]

Two of the most significant metabolites are Metolachlor ethanesulfonic acid (ESA) and Metolachlor oxanilic acid (OA).[2] Regulatory bodies and environmental researchers have noted that these metabolites are often detected in groundwater and surface water more frequently and at higher concentrations than the parent S-metolachlor compound.[3][4] This prevalence underscores the critical need for high-purity, certified analytical standards, such as Metolachlor ESA sodium salt, to achieve accurate and reproducible quantification in environmental monitoring and toxicological studies.

Comparative Physicochemical Properties of Key Herbicide Metabolites

The analytical behavior of a herbicide metabolite is fundamentally dictated by its chemical structure and resulting physicochemical properties. Unlike their relatively nonpolar parent compounds, metabolites are typically functionalized with polar groups, drastically increasing their water solubility and altering their chromatographic retention. This is the primary reason why analytical methods must be specifically tailored for metabolite detection.

Parameter Metolachlor ESA Sodium Salt Metolachlor Oxanilic Acid (OA) Alachlor ESA Atrazine-desethyl (DEA)
Parent Herbicide Class ChloroacetanilideChloroacetanilideChloroacetanilideTriazine
CAS Number 947601-85-6[5][6]152019-73-3[7]142363-53-96190-65-4
Molecular Formula C₁₅H₂₂NNaO₅S[8]C₁₅H₂₁NO₅C₁₄H₂₁NO₅SC₆H₁₀ClN₅
Molecular Weight 351.39 g/mol [5][8]311.33 g/mol 315.39 g/mol 187.63 g/mol
Key Functional Group Ethanesulfonic AcidOxanilic AcidEthanesulfonic AcidDealkylated Amine
Polarity & Water Solubility High. The sulfonic acid group makes it highly water-soluble and mobile in aquatic systems.[9]High. The carboxylic acid group imparts significant polarity.High. Similar to Metolachlor ESA, the sulfonic acid group increases water solubility.Moderately High. More polar than parent atrazine.
Typical Analytical Challenge Poor retention on traditional reversed-phase (C18) columns; requires specific SPE sorbents for extraction.Similar to ESA, requires tailored chromatography; prone to pH-dependent interactions.Similar challenges to Metolachlor ESA.Can be analyzed by GC/MS or LC/MS, but requires distinct methods from chloroacetanilides.[10]

Expert Insight: The addition of the sulfonic acid (ESA) or oxanilic acid (OA) moiety is a result of microbial metabolism replacing the chlorine atom of the parent compound.[2] This transformation is the single most important factor for analytical chemists. It renders the metabolites anionic and highly polar, making them unsuitable for traditional pesticide analysis methods that rely on gas chromatography or non-polar extraction solvents. Liquid chromatography coupled with mass spectrometry (LC-MS) is, therefore, the indispensable tool for their analysis.[11][12]

The Degradation Pathway of Metolachlor

To understand the context of the standards, it's crucial to visualize the environmental transformation process.

G Metolachlor Metolachlor (Parent Herbicide) Microbial Soil Microbial Degradation Metolachlor->Microbial ESA Metolachlor ESA (Ethanesulfonic Acid) Microbial->ESA  Pathway 1 OA Metolachlor OA (Oxanilic Acid) Microbial->OA  Pathway 2

Caption: Environmental degradation of Metolachlor into its primary metabolites.

A Validated Workflow for Multi-Residue Metabolite Analysis in Water

Trustworthy data originates from a robust and self-validating analytical protocol. The following workflow is synthesized from validated methods, such as those developed for regulatory monitoring, for the simultaneous analysis of chloroacetanilide herbicides and their ESA and OA degradates in ground and surface water.[7][11][12][13]

Experimental Protocol

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Rationale: Direct injection of water samples into an LC-MS/MS system is not feasible due to the low environmental concentrations (ng/L to low µg/L) and the presence of matrix components (salts, organic matter) that interfere with ionization. SPE serves the dual purpose of concentrating the analytes and cleaning the sample.

  • Step 1: Condition an Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge (e.g., 200 mg) with 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.

  • Step 2: Pass a 50 mL aliquot of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.[7]

  • Step 3: Wash the cartridge with 5 mL of HPLC-grade water to remove residual salts and highly polar interferences.

  • Step 4: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Step 5: Elute the trapped analytes with 10 mL of methanol into a collection tube.[7]

  • Step 6: Evaporate the methanol eluate to approximately 0.4 mL under a gentle stream of nitrogen at ~45°C.[7]

  • Step 7: Reconstitute the extract to a final volume of 1.0 mL using a solvent composition that matches the initial mobile phase of the LC gradient (e.g., 90% water / 10% acetonitrile).[12][13] This step is critical for ensuring good peak shape during the chromatographic injection.

2. Analytical Separation: Liquid Chromatography (LC)

  • Rationale: Chromatographic separation is essential to resolve the target analytes from each other and from co-extracted matrix components before they enter the mass spectrometer. A C8 or C18 reversed-phase column is commonly used.

  • System: Agilent 1100 Series or equivalent.[11]

  • Column: Zorbax SB C-8, 2.1 x 50 mm, 5-µm particle size.[11]

  • Mobile Phase A: Water with 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.01% Formic Acid.

  • Gradient: A typical gradient would start at 10% B, ramp to 90% B over several minutes, hold, and then re-equilibrate.[11]

  • Flow Rate: 0.20 - 0.30 mL/min.[11][14]

  • Injection Volume: 20 - 50 µL.[11][14]

3. Detection and Quantification: Tandem Mass Spectrometry (MS/MS)

  • Rationale: MS/MS provides the ultimate in sensitivity and selectivity. It allows for the unambiguous identification and quantification of target analytes even at trace levels in complex matrices.

  • System: Sciex QTRAP 4000 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), switching between positive and negative modes.

  • Key Insight: Parent herbicides (like Metolachlor) are best detected in Positive Ion Mode (ESI+) . However, the acidic ESA and OA metabolites are most sensitively detected in Negative Ion Mode (ESI-) .[11][12] A modern instrument can switch polarity within a single run to detect all compounds optimally.

  • Analysis: Multiple Reaction Monitoring (MRM) is used. For each analyte, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This precursor -> product ion transition is highly specific to the analyte, minimizing the chance of false positives.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 50 mL Water Sample Condition Condition SPE Cartridge (Methanol -> Water) Sample->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Water) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Concentrate Evaporate & Reconstitute (Final Volume: 1 mL) Elute->Concentrate Inject Inject 50 µL onto LC System Concentrate->Inject Separate Chromatographic Separation (C8 Column) Inject->Separate Detect Tandem MS Detection (MRM, ESI+/- Switching) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Caption: Validated workflow for herbicide metabolite analysis in water.

Comparative Performance Data

The choice of an analytical standard is meaningless without understanding the performance of the method it is used in. The following table summarizes typical performance data for the analysis of Metolachlor ESA and other related metabolites using the workflow described above.

Analyte Standard Method Limit of Quantification (LOQ) Average Procedural Recovery Primary Ionization Mode Reference
Metolachlor ESA 0.05 - 0.10 µg/L (ppb)95 - 105%ESI Negative[7][11][12]
Metolachlor OA 0.05 - 0.10 µg/L (ppb)95 - 105%ESI Negative[7][11][12]
Alachlor ESA 0.10 µg/L (ppb)95 - 105%ESI Negative[11][12]
Acetochlor ESA 0.10 µg/L (ppb)95 - 105%ESI Negative[11][12]
Metolachlor (Parent) 0.05 - 0.10 µg/L (ppb)95 - 105%ESI Positive[7][11][12]

Expert Interpretation: The data clearly demonstrates that validated LC-MS/MS methods can achieve excellent recovery and low limits of quantification for both parent herbicides and their key metabolites. The near-100% recovery rates validate the effectiveness of the SPE protocol for these compounds. The low LOQs are well below the health-based guidance values established by regulatory bodies like the Minnesota Department of Health (which are 1,000 ppb for both Metolachlor ESA and OA), making this methodology suitable for ensuring drinking water safety.[15]

Conclusion: The Imperative of High-Quality Standards

The environmental story of a pesticide does not end with its application. For widely used herbicides like metolachlor, the primary analytes of concern in water resources are often its degradation products. A comparative analysis shows that while metabolites from different herbicide classes present unique challenges, the chloroacetanilide metabolites Metolachlor ESA and OA are well-characterized and can be reliably quantified with modern analytical techniques.

Success in this field hinges on two pillars: a robust, validated analytical method and the use of high-purity, certified reference standards. A standard like Metolachlor ESA sodium salt is not merely a reagent; it is the anchor of analytical accuracy. It enables the calibration of sensitive instruments, the validation of complex extraction procedures, and ultimately, the generation of trustworthy data that can be used to protect environmental and human health.

References

  • MilliporeSigma. Metolachlor ESA sodium salt. [Link]

  • U.S. Geological Survey. Analysis of selected herbicide metabolites in surface and ground water of the United States. [Link]

  • Yokley, R. A., et al. (2002). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. Journal of Agricultural and Food Chemistry, 50(22), 6303-6310. [Link]

  • PubMed. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. J. Agric. Food Chem., 74(15), 3754-9. [Link]

  • ResearchGate. Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. [Link]

  • PubMed. Determination of herbicides and a metabolite in human urine by liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • ResearchGate. Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. [Link]

  • Taylor & Francis Online. Understanding the origins of herbicides metabolites in an agricultural watershed through their spatial and seasonal variations. [Link]

  • ALS Environmental. Analysis of Glyphosate and AMPA in Water. [Link]

  • MicroSolv Technology Corporation. Herbicide and Metabolites by LC-MS. [Link]

  • UNL Digital Commons. Analysis of selected herbicide metabolites in surface and ground water of the United States. [Link]

  • ACS Publications. Pesticides and Pesticide Degradates in Groundwater Used for Public Supply across the United States: Occurrence and Human-Health Context. [Link]

  • ResearchGate. Major Herbicides in Ground Water. [Link]

  • USDA ARS. Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. [Link]

  • ChemWhat. METOLACHLOR ESA SODIUM SALT CAS#: 947601-85-6. [Link]

  • Beyond Pesticides. Millions of People Drinking Groundwater with Pesticides or Pesticide Degradates. [Link]

  • ACS Publications. Occurrence of Selected Pesticides and Their Metabolites in Near-Surface Aquifers of the Midwestern United States. [Link]

  • California Department of Pesticide Regulation. Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor in Groundwater. [Link]

  • Affinisep. Analysis of Metolachlor OA and Metolachlor ESA in large water volumes using AttractSPE® Disks - HLB. [Link]

  • ResearchGate. Analysis of Selected Herbicide Metabolites in Surface and Ground Water of the United States. [Link]

  • YouTube. LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column. [Link]

  • SciELO. Environmental fate of S-Metolachlor: a review. [Link]

  • PubMed Central. Peer review of the pesticide risk assessment of the active substance S‐metolachlor excluding the assessment of the endocrine disrupting properties. [Link]

  • ResearchGate. Breakthrough curves of S-Metolachlor and its two main metabolites,... [Link]

  • Farmers Business Network. Everything Farmers Need to Know About Metolachlor. [Link]

  • Minnesota Department of Health. Metolachlor ESA OXA and Drinking Water. [Link]

Sources

The Gold Standard for Metolachlor ESA Analysis: A Comparative Guide to Internal Standardization with Isotope-Labeled Metolachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and professionals in food safety and drug development, the accurate quantification of pesticide metabolites is a critical endeavor. Metolachlor, a widely used herbicide, and its primary degradation product, Metolachlor ethanesulfonic acid (ESA), are of significant environmental and health concern. The highly polar nature of Metolachlor ESA presents analytical challenges, particularly in complex matrices, where matrix effects can severely compromise the accuracy and precision of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides an in-depth technical comparison of internal standardization strategies for the analysis of Metolachlor ESA, with a focus on the superior performance of the stable isotope-labeled (SIL) internal standard, Isotope-Labeled Metolachlor ESA Sodium Salt . We will explore the theoretical underpinnings of internal standardization, compare the SIL standard to a plausible structural analog, and provide supporting evidence and a detailed experimental protocol to demonstrate its advantages in achieving the highest data quality.

The Principle of Internal Standardization: Mitigating Analytical Variability

In LC-MS/MS analysis, the signal intensity of a target analyte can be influenced by a variety of factors beyond its concentration. These include variations in sample preparation, injection volume, and, most notably, matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte in the mass spectrometer's source.[1]

An internal standard (IS) is a compound added at a known concentration to all samples, calibrants, and quality controls before sample processing. The fundamental principle is that the IS experiences the same analytical variability as the analyte. By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise quantification.

The ideal internal standard should be a close chemical and physical mimic of the analyte.[2] This is where stable isotope-labeled internal standards excel, offering a near-perfect match to the analyte's behavior throughout the analytical workflow.

The Contenders: Isotope-Labeled vs. Structural Analog Internal Standards

For the analysis of Metolachlor ESA, two main types of internal standards can be considered:

  • Isotope-Labeled Internal Standard: Metolachlor ESA-d6 Sodium Salt. This is an analog of Metolachlor ESA where six hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift that is easily distinguishable by the mass spectrometer, while the chemical and physical properties remain virtually identical to the native analyte.[3]

  • Structural Analog Internal Standard: 2,4-Dichlorophenoxyacetic acid (2,4-D). This is a different herbicide that is also a polar, acidic compound. While it shares some general chemical characteristics with Metolachlor ESA, its structure, and therefore its behavior during extraction, chromatography, and ionization, will differ.[4]

Performance Comparison: Why Isotope-Labeling Reigns Supreme

The following table summarizes the expected performance differences based on established principles and data from analogous compounds:

Performance MetricIsotope-Labeled Metolachlor ESA-d6 Sodium Salt (Expected)Structural Analog (e.g., 2,4-D) (Expected)Rationale
Matrix Effect Compensation ExcellentPoor to ModerateThe SIL standard co-elutes with the analyte and experiences nearly identical ion suppression or enhancement, providing effective normalization. A structural analog will have a different retention time and ionization efficiency, leading to differential matrix effects and inaccurate correction.
Recovery Correction ExcellentModerateThe SIL standard has virtually identical solubility and partitioning behavior as the analyte, ensuring it tracks the analyte's recovery throughout sample preparation (e.g., solid-phase extraction). A structural analog's recovery can differ significantly.
Accuracy High (% Bias typically <5%)Lower (% Bias can be >20%)By effectively correcting for matrix effects and recovery variations, the SIL standard leads to results that are closer to the true value.[8]
Precision High (%RSD typically <10%)Lower (%RSD often >15%)The consistent normalization provided by the SIL standard reduces variability between replicate measurements, resulting in higher precision.[8]
Method Robustness HighModerateMethods using SIL standards are less susceptible to variations in matrix composition and instrumental performance, making them more reliable over time and across different laboratories.

A study on the analysis of 59 pesticides in complex cannabis matrices provides a compelling illustration of these principles. Without an internal standard, accuracy varied by more than 60%, and the relative standard deviation (RSD) exceeded 50%. The introduction of deuterated internal standards improved accuracy to within 25% and reduced the RSD to below 20%.[8]

Experimental Workflow and Protocols

The following is a detailed, step-by-step methodology for the analysis of Metolachlor ESA in water samples, incorporating the use of Isotope-Labeled Metolachlor ESA-d6 Sodium Salt as the internal standard. This protocol is adapted from established methods by the California Department of Pesticide Regulation.[9]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Sample Collection (50 mL Water Sample) s2 2. Internal Standard Spiking (Add Metolachlor ESA-d6) s1->s2 s3 3. Solid Phase Extraction (SPE) (Oasis HLB Cartridge) s2->s3 s4 4. Elution (Methanol) s3->s4 s5 5. Evaporation & Reconstitution s4->s5 a1 6. Injection s5->a1 a2 7. Chromatographic Separation (C18 Column) a1->a2 a3 8. Mass Spectrometric Detection (MRM Mode) a2->a3 d1 9. Peak Integration a3->d1 d2 10. Ratio Calculation (Analyte/IS) d1->d2 d3 11. Quantification (Calibration Curve) d2->d3

Caption: Experimental workflow for the analysis of Metolachlor ESA in water.

Step-by-Step Protocol
  • Preparation of Standards

    • Prepare a stock solution of Metolachlor ESA sodium salt and Metolachlor ESA-d6 sodium salt in methanol at a concentration of 100 µg/mL.

    • From these stocks, prepare a series of working standard solutions containing both the analyte and the internal standard at various concentrations in a 1:1 methanol:water mixture. The internal standard concentration should be kept constant across all calibration standards.

  • Sample Preparation

    • To a 50 mL water sample, add a known amount of the Metolachlor ESA-d6 sodium salt internal standard solution to achieve a final concentration of, for example, 1 µg/L.

    • Condition an Oasis HLB solid-phase extraction (SPE) cartridge (e.g., 200 mg) with methanol followed by deionized water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analyte and internal standard from the cartridge with methanol.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 45°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of 1:1 methanol:water.

  • LC-MS/MS Analysis

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Methanol with 0.1% formic acid

      • Gradient: A suitable gradient to achieve separation of Metolachlor ESA from matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 10 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization: Electrospray Ionization (ESI), Negative Ion Mode

      • Detection: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Metolachlor ESA: Monitor at least two precursor-product ion transitions for quantification and confirmation.

        • Metolachlor ESA-d6: Monitor the corresponding precursor-product ion transitions.

  • Quantification

    • Generate a calibration curve by plotting the ratio of the peak area of Metolachlor ESA to the peak area of Metolachlor ESA-d6 against the concentration of Metolachlor ESA in the calibration standards.

    • Calculate the concentration of Metolachlor ESA in the samples using the response ratio obtained from the sample analysis and the calibration curve.

The Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard is the foundation of isotope dilution mass spectrometry (IDMS), which is considered a definitive method for chemical measurement.

isotope_dilution cluster_sample Sample cluster_is Internal Standard cluster_ms Mass Spectrometer cluster_quant Quantification Analyte Analyte (Unknown Amount) MS Measures Ratio of Analyte to IS Analyte->MS IS Isotope-Labeled Analyte (Known Amount) IS->MS Quant Accurate Concentration of Analyte MS->Quant Ratio is Independent of Sample Loss and Matrix Effects

Caption: The principle of isotope dilution mass spectrometry.

Conclusion: A Clear Choice for Data Integrity

In the demanding field of analytical chemistry, the pursuit of accurate and reliable data is paramount. For the quantitative analysis of Metolachlor ESA, the use of an isotope-labeled internal standard, such as Metolachlor ESA-d6 Sodium Salt, is unequivocally the superior choice over structural analogs. Its ability to meticulously track the analyte through sample preparation and analysis provides a robust correction for analytical variability, particularly the pernicious effects of the sample matrix.

While the initial investment in a stable isotope-labeled standard may be higher, the long-term benefits in terms of data quality, method robustness, and confidence in analytical results far outweigh the cost. For researchers, scientists, and drug development professionals who demand the highest level of certainty in their quantitative data, the adoption of isotope-labeled internal standards is not just a best practice—it is the gold standard.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Veeprho. (n.d.). Metolachlor ESA-D6 Sodium Salt. Retrieved January 14, 2026, from [Link]

  • Kalk, A., & Felker, D. (1997). Degradation of Chloroacetanilide Herbicides: The Prevalence of Sulfonic and Oxanilic Acid Metabolites in Iowa Groundwaters and Surface Waters. Environmental Science & Technology, 31(3), 672–678.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved January 14, 2026, from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Teshima, N., & Funatsu, T. (2020). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science, 45(1), 26–34. [Link]

  • Springer Nature. (2024, June 19). Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives. [Link]

  • Wong, J. W. (2000). Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. Journal of agricultural and food chemistry, 48(7), 2584–2589. [Link]

  • ResearchGate. (2017, December 27). Can we use a deuterium drug as internal standard for pesticides mixture?. [Link]

  • Dagnac, T., Patureau, D., & Laurent, F. (2005). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry.
  • Strathmann, F. G., & Hoofnagle, A. N. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • Strathmann, F. G., & Hoofnagle, A. N. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of applied laboratory medicine, 3(3), 395–406. [Link]

  • Gaynor, J. D., & Van Wesenbeeck, I. J. (2000). Comparison of the persistence of atrazine and metolachlor under field and laboratory conditions. Journal of agricultural and food chemistry, 48(7), 3037–3043. [Link]

  • Wikipedia. (2024, December 11). 2,4-Dichlorophenoxyacetic acid. [Link]

  • California Department of Pesticide Regulation. (2022, June 30). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. [Link]

  • de Oliveira, R. S., Jr., Osipe, J. B., Francischini, A. C., & Zobiole, L. H. S. (2022). Terbuthylazine, atrazine, and atrazine + mesotrione for weed control in second-crop maize in Brazil. Planta Daninha, 40.
  • Shimadzu Corporation. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. [Link]

  • Shaner, D. L., & Henry, W. B. (2007). Rapid Assay for Detecting Enhanced Atrazine Degradation in Soil. Weed Technology, 21(4), 1079–1083.
  • U.S. Environmental Protection Agency. (1974, May). Herbicide 2,4-D. [Link]

  • Regulations.gov. (2017, June 20). S-metolachlor. Summary of Analytical Chemistry and Residue Data. [Link]

  • Currie, R. S., & Geier, P. W. (2020).
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved January 14, 2026, from [Link]

  • Office of Environmental Health Hazard Assessment. (2011, July 1). 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Its Salts and Esters. [Link]

  • Currie, R. S., & Geier, P. W. (2020). Comparison of Terbuthylazine and Atrazine Preemergence in Grain Sorghum. 2020 Kansas Field Research.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Metolachlor ESA Sodium Salt in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Metolachlor ESA sodium salt (CAS No. 947601-85-6) is an analytical standard and a primary metabolite of the widely used chloroacetanilide herbicide, S-metolachlor.[1] Its presence in the laboratory, while essential for research and environmental monitoring, necessitates a rigorous and informed approach to waste management. The environmental persistence of metolachlor metabolites and their frequent detection in groundwater resources underscore the critical importance of preventing their release through improper laboratory disposal.[2][3]

This guide provides in-depth, procedural instructions for the safe handling and disposal of Metolachlor ESA sodium salt waste streams. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring personnel safety and environmental integrity while adhering to federal and local regulations.

Hazard Identification and Regulatory Framework

Before handling any chemical, understanding its intrinsic hazards and the regulations governing its disposal is paramount. This forms the basis of a safe and compliant waste management plan.

Health Hazards and Personal Protective Equipment (PPE)

According to its Safety Data Sheet (SDS), Metolachlor ESA sodium salt is classified as a skin sensitizer (Category 1), meaning it may cause an allergic skin reaction upon contact.[4] While it is not classified for other acute physical or health hazards, all laboratory chemicals should be handled with a precautionary approach.

The causality behind PPE selection is directly linked to these identified risks. The primary route of exposure is dermal contact; therefore, appropriate gloves are the most critical piece of PPE.

PPE ItemSpecificationRationale for Use
Gloves Nitrile, chemically resistantTo prevent skin contact and potential allergic sensitization.[4]
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesTo protect eyes from accidental splashes of solutions or contact with airborne powder.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
U.S. Regulatory Overview: FIFRA and RCRA

The management of pesticide-related chemicals in the United States is primarily governed by two federal statutes:

  • Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA): This act governs the sale, distribution, and use of pesticides.[5] While Metolachlor ESA sodium salt is a metabolite and used as a lab standard, its origin links it to this regulatory sphere.

  • Resource Conservation and Recovery Act (RCRA): Once a chemical, including any pesticide or its derivative, is designated as waste, it falls under the jurisdiction of the U.S. Environmental Protection Agency (EPA) through RCRA.[6][7] RCRA establishes the framework for a "cradle-to-grave" management system for hazardous waste to ensure it is handled in a manner that protects human health and the environment.[7]

All chemical waste generated in a laboratory, including Metolachlor ESA sodium salt, must be evaluated to determine if it qualifies as hazardous waste under RCRA. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[8]

Waste Characterization and Segregation: The First Step to Proper Disposal

Proper disposal begins with correct identification and segregation at the point of generation. Mixing different waste streams can create dangerous chemical reactions, complicates disposal, and significantly increases costs.

The decision-making process for handling Metolachlor ESA sodium salt waste can be visualized as follows:

WasteDisposalWorkflow start Waste Generated (Metolachlor ESA Sodium Salt) waste_type Identify Waste Type start->waste_type solid_waste Unused/Expired Solid Chemical or Contaminated Solids (e.g., weigh paper, wipes) waste_type->solid_waste Solid liquid_waste Aqueous or Solvent Solution waste_type->liquid_waste Liquid empty_container Empty Stock Container waste_type->empty_container Container package_solid Package in a sealed, labeled hazardous waste container. solid_waste->package_solid package_liquid Collect in a compatible, sealed, labeled hazardous waste container. (e.g., Non-Halogenated Solvents) liquid_waste->package_liquid decontaminate Decontaminate Container (Triple Rinse Protocol) empty_container->decontaminate collect_solid Dispose as Solid Hazardous Waste via EHS. package_solid->collect_solid collect_liquid Dispose as Liquid Hazardous Waste via EHS. package_liquid->collect_liquid collect_rinsate Collect all rinsate as liquid hazardous waste. decontaminate->collect_rinsate dispose_container Dispose of decontaminated container in regular trash after defacing label. decontaminate->dispose_container collect_rinsate->package_liquid

Sources

Personal protective equipment for handling Metolachlor ESA sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Metolachlor ESA Sodium Salt

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

Metolachlor ESA sodium salt, a metabolite of the widely used herbicide Metolachlor, is increasingly a subject of environmental and toxicological research.[1] As a laboratory chemical, understanding its handling requirements is paramount to ensuring personnel safety and maintaining the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of Metolachlor ESA sodium salt, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Metolachlor ESA sodium salt is a white to off-white solid.[2] While extensive toxicological data is not available for this specific salt, the primary, well-documented hazard is its potential to cause an allergic skin reaction, also known as skin sensitization (Category 1).[3] This means that repeated or prolonged contact may lead to an allergic response, such as a rash or dermatitis. Some data also suggests it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the respiratory tract and eyes.[3]

Therefore, all handling procedures must be designed to minimize direct contact and the generation of airborne dust.

Hazard ClassCategoryDescriptionSource
Skin Sensitization1May cause an allergic skin reaction.[4][3]
Acute Toxicity (Oral)PotentialMay be harmful if swallowed.[3]
Acute Toxicity (Dermal)PotentialMay be harmful if absorbed through skin.[3]
Acute Toxicity (Inhalation)PotentialMay be harmful if inhaled.[3]
Eye IrritationPotentialMay cause eye irritation.[3]
Respiratory Tract IrritationPotentialMay cause respiratory tract irritation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific procedures being performed and the associated risks of exposure. The following provides a tiered approach to PPE based on the potential for contact and aerosol generation.

Foundational PPE for All Handling Scenarios

This level of protection is mandatory for any work involving Metolachlor ESA sodium salt, even for low-volume handling in well-ventilated areas.

  • Hand Protection : Chemical-resistant gloves are essential to prevent skin contact and potential sensitization.

    • Material : Nitrile or other suitable chemically resistant gloves. Always inspect gloves for tears or holes before use.

    • Technique : Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3]

  • Eye/Face Protection : To shield against accidental splashes or dust particles.

    • Equipment : Safety glasses with side shields are the minimum requirement. A face shield should be used in conjunction with safety glasses when there is a higher risk of splashing or dust generation.[3]

  • Laboratory Coat : A standard laboratory coat should be worn to protect street clothes and skin from contamination.

Enhanced PPE for Operations with Increased Exposure Risk

For procedures such as weighing, preparing solutions, or any activity that could generate dust or aerosols, the following additional PPE is required.

  • Respiratory Protection : To prevent inhalation of airborne particles.

    • When to Use : When working outside of a certified chemical fume hood or when there is a potential for dust generation.

    • Type : A NIOSH-approved respirator is recommended. For higher levels of protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

  • Body Protection : For comprehensive protection against contamination.

    • Equipment : A complete suit protecting against chemicals should be considered, especially for larger-scale operations or in the event of a spill.[3]

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_handling Handling & Disposal start Initiate Handling of Metolachlor ESA Sodium Salt sds_review Review Safety Data Sheet (SDS) start->sds_review risk_assessment Assess Risk: - Dust/Aerosol Generation? - Splash Potential? ppe_low Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat risk_assessment->ppe_low Low Risk ppe_high Enhanced PPE: - Standard PPE + - Respirator - Face Shield - Protective Suit risk_assessment->ppe_high High Risk sds_review->risk_assessment handling Perform Laboratory Procedure ppe_low->handling ppe_high->handling disposal Dispose of Waste & Contaminated PPE handling->disposal cleanup Decontaminate Work Area disposal->cleanup end Procedure Complete cleanup->end

PPE selection workflow based on risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the safety of all laboratory personnel.

Preparation and Weighing
  • Designated Area : Conduct all handling of solid Metolachlor ESA sodium salt in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any dust.

  • Pre-Handling Check : Before starting, ensure all necessary PPE is available and in good condition. Have spill cleanup materials readily accessible.

  • Weighing :

    • Use a tared weigh boat or paper.

    • Handle the container and spatula with care to avoid generating dust.

    • Close the primary container immediately after dispensing the required amount.

Solution Preparation
  • Solvent Addition : Slowly add the solvent to the solid to minimize splashing and aerosol formation.

  • Mixing : If required, use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid vigorous shaking that could create aerosols.

  • Container Labeling : Clearly label the container with the chemical name, concentration, date, and any relevant hazard warnings.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst-Aid MeasuresSource
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a physician if symptoms develop or persist.
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
Spill Response
  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an inert absorbent material to contain the substance.

  • Clean-up : Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it in a sealed, labeled container for disposal. Avoid creating dust.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of Metolachlor ESA sodium salt and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste, including unused material and contaminated disposables (e.g., gloves, weigh boats), in a clearly labeled, sealed container.

  • Disposal Method : Dispose of the waste in accordance with all local, regional, national, and international regulations.[4] This may involve using a licensed waste disposal company or a chemical incinerator.[3] Do not dispose of it down the drain or in general waste.

  • Empty Containers : Empty containers may retain product residue and should be treated as hazardous waste. They should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate should be collected as hazardous waste.

Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Unused Metolachlor ESA Sodium Salt waste_container Collect in a Labeled, Sealed Hazardous Waste Container start->waste_container contaminated_materials Contaminated Materials (Gloves, Weigh Boats, etc.) contaminated_materials->waste_container empty_containers Empty Containers empty_containers->waste_container disposal_vendor Transfer to a Licensed Waste Disposal Vendor waste_container->disposal_vendor incineration Chemical Incineration disposal_vendor->incineration end Regulatory Compliant Disposal disposal_vendor->end incineration->end

Waste disposal workflow for Metolachlor ESA sodium salt.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with Metolachlor ESA sodium salt while minimizing risks to themselves and the environment, thereby fostering a culture of safety and scientific integrity within the laboratory.

References

  • SAFETY DATA SHEET - Chem Service . Chem Service. (2015-04-07). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.